molecular formula C33H44N4O10 B1663432 Hibon CAS No. 752-56-7

Hibon

Cat. No.: B1663432
CAS No.: 752-56-7
M. Wt: 656.7 g/mol
InChI Key: MJNIWUJSIGSWKK-BBANNHEPSA-N
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Description

Riboflavin butyrate is a flavin.
RN given refers to unlabeled parent cpd

Properties

IUPAC Name

[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIWUJSIGSWKK-BBANNHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046892
Record name Riboflavin tetrabutyrate
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Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752-56-7
Record name Hibon
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Record name Riboflavin tetrabutyrate [JAN]
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Record name Riboflavin tetrabutyrate
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Record name Riboflavin tetrabutyrate
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Record name Riboflavin, 2',3',4',5'-tetrabutanoate
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Record name RIBOFLAVIN TETRABUTYRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Riboflavin tetrabutyrate?

Author: BenchChem Technical Support Team. Date: December 2025

Riboflavin tetrabutyrate, a synthetic derivative of riboflavin (Vitamin B2), is gaining significant attention across the pharmaceutical, nutraceutical, and cosmetic industries. This lipophilic compound demonstrates enhanced stability, solubility, and bioavailability compared to its parent molecule, making it a subject of interest for researchers, scientists, and drug development professionals.[1][2][] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of Riboflavin tetrabutyrate.

Chemical Identity and Structure

Riboflavin tetrabutyrate is the tetraester of riboflavin and butyric acid. The esterification of the four hydroxyl groups on the ribityl side chain of riboflavin with butyrate moieties results in a more fat-soluble molecule.[2]

Chemical Name: 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrakis(butanoyloxy)pentyl]benzo[g]pteridine-2,4-dione[2] Synonyms: Vitamin B2 tetrabutyrate, Riboflavine tetrabutyrate[1][4][5]

The fundamental structure consists of the isoalloxazine ring system of riboflavin linked to a ribityl chain where each of the four hydroxyl groups is esterified with a butyryl group.

Chemical Identifiers
IdentifierValueReference
CAS Number 752-56-7[1][2][4][6]
Molecular Formula C₃₃H₄₄N₄O₁₀[1][4][6][7]
Molecular Weight 656.72 g/mol [1][6][7]
IUPAC Name 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrakis(butanoyloxy)pentyl]benzo[g]pteridine-2,4-dione[2]
Canonical SMILES CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC[4]
Isomeric SMILES CCCC(=O)OC--INVALID-LINK--C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC">C@@HOC(=O)CCC[4]
InChI InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1[7]
InChIKey MJNIWUJSIGSWKK-BBANNHEPSA-N[7]

Physicochemical Properties

Riboflavin tetrabutyrate presents as a yellow to orange crystalline powder.[1][2] Its lipophilic nature confers solubility in organic solvents like ethanol, benzene, and chloroform, in stark contrast to riboflavin, which is only slightly soluble in water and practically insoluble in these organic solvents.[8]

Summary of Physicochemical Data
PropertyValueReference
Appearance Yellow to orange powder[1]
Melting Point 146 - 151 °C[1]
Solubility Soluble in DMSO (Slightly), Methanol (Sparingly)[4][5]
Density (Predicted) 1.29 g/cm³[2][4]
pKa (Predicted) 9.83 ± 0.70[4][5]
LogP (Predicted) 3.72880[2][4]
XLogP3 4.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 11[4]
Rotatable Bond Count 21[4]

Synthesis and Experimental Protocols

The synthesis of Riboflavin tetrabutyrate is typically achieved through the esterification of riboflavin.

Experimental Protocol: Synthesis of Riboflavin Tetrabutyrate

A documented method for synthesizing Riboflavin tetrabutyrate involves the reaction of riboflavin with butyric anhydride in the presence of an acid catalyst.[8]

Materials:

  • Riboflavin

  • Butyric anhydride

  • 60% Perchloric acid (aqueous solution)

  • Water

  • Ether (for crystallization)

Procedure:

  • To 10 cm³ of butyric anhydride, add 1 g of riboflavin.

  • With vigorous stirring, add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture at room temperature.

  • Pour the resulting reaction mixture into 50 cm³ of water.

  • The orange-yellow layer is separated and concentrated under reduced pressure.

  • The crude Riboflavin tetrabutyrate is then crystallized from ether to yield the purified product.[8]

This process has been reported to produce a yield of approximately 1.5 g of Riboflavin tetrabutyrate with a melting point of 145-147 °C.[8]

Experimental Protocol: Analysis by UV-Visible Spectrophotometry

While specific protocols for Riboflavin tetrabutyrate are not extensively detailed in the literature, methods for its parent compound, riboflavin, can be adapted. The analysis of riboflavin, and by extension its derivatives, is commonly performed using UV-Visible spectrophotometry.[9][10]

Principle: Riboflavin exhibits characteristic absorption maxima in the UV-Visible spectrum. After hydrolysis of Riboflavin tetrabutyrate to riboflavin, the concentration can be determined by measuring the absorbance at approximately 444 nm.[9][11]

Procedure (for Riboflavin):

  • Accurately weigh about 65 mg of the sample and transfer to a 500 ml amber volumetric flask.

  • Suspend the sample in 5 ml of water and dissolve it by adding 5 ml of 2 M sodium hydroxide.

  • Once dissolved, add 100 ml of water and 2.5 ml of glacial acetic acid. Dilute to the 500.0 ml mark with water.

  • Take 20.0 ml of this solution, add 3.5 ml of a 1.4% w/v solution of sodium acetate, and dilute to 200.0 ml with water.

  • Measure the absorbance of the resulting solution at its maximum, around 444 nm.[11]

Biological Activity and Signaling Pathways

Riboflavin tetrabutyrate functions as a prodrug of riboflavin.[2] Upon administration, it is hydrolyzed by esterases in the body to release riboflavin and butyric acid. The liberated riboflavin is then available to participate in essential metabolic pathways.

The primary role of riboflavin is as a precursor for the synthesis of the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[12][13] These flavocoenzymes are critical for a multitude of redox reactions central to energy metabolism, including the electron transport chain, β-oxidation of fatty acids, and the citric acid cycle.[13]

The metabolic conversion of Riboflavin to its active forms, FMN and FAD, is a fundamental signaling pathway.

Riboflavin_Metabolism cluster_intake Cellular Uptake cluster_conversion Coenzyme Synthesis cluster_function Biological Functions RTB Riboflavin Tetrabutyrate (Prodrug) Riboflavin Riboflavin (Vitamin B2) RTB->Riboflavin Hydrolysis (Esterases) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi) ETC Electron Transport Chain FMN->ETC FAD->ETC BetaOx Fatty Acid β-Oxidation FAD->BetaOx Redox Redox Homeostasis FAD->Redox

Caption: Metabolic pathway of Riboflavin Tetrabutyrate to active coenzymes.

Applications and Research Interest

The enhanced lipophilicity of Riboflavin tetrabutyrate leads to improved absorption and bioavailability compared to riboflavin.[2][8] This property is advantageous in various applications:

  • Pharmaceuticals: Used in formulations to improve the delivery and bioavailability of Vitamin B2.[1][2] It has been investigated for its potential to improve lipid metabolism, suggesting a role in conditions like atherosclerosis and fatty liver.[5]

  • Food Industry: Serves as a food additive and colorant, enhancing the nutritional profile and providing a yellow hue.[1]

  • Cosmetics: Incorporated into skincare products for its antioxidant properties, which help protect the skin from oxidative stress.[1]

  • Animal Feed: Added to ensure livestock receive adequate riboflavin for growth and health.[1]

  • Research: It is being explored as a photocatalyst in organic synthesis, offering a more sustainable alternative to metal-based catalysts for reactions like esterification and hydroxylation.[14]

Conclusion

Riboflavin tetrabutyrate is a valuable derivative of Vitamin B2, offering significant advantages in terms of solubility and stability. Its role as a prodrug allows for efficient delivery of riboflavin to the body, where it is essential for fundamental metabolic processes. The ongoing research into its applications, from nutritional supplementation to green chemistry, highlights its potential as a versatile compound for scientists and professionals in drug development and other research fields.

References

An In-depth Technical Guide to the Mechanism of Action of Vitamin B2 Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B2 tetrabutyrate, a synthetic lipophilic derivative of riboflavin (Vitamin B2), functions as a prodrug, designed for enhanced bioavailability. Its mechanism of action is multifaceted, stemming from its in vivo hydrolysis into its two bioactive constituents: riboflavin and butyric acid. Riboflavin is a vital precursor to the flavin coenzymes, FAD and FMN, essential for cellular respiration and antioxidant defense. Butyric acid, a short-chain fatty acid, acts as a histone deacetylase (HDAC) inhibitor and cellular energy source. Collectively, these metabolites exert synergistic effects, including potent antioxidant activity, modulation of inflammatory pathways, and regulation of gene expression. This guide provides a detailed examination of the absorption, metabolism, and cellular actions of Vitamin B2 tetrabutyrate, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Riboflavin, or Vitamin B2, is a water-soluble vitamin crucial for a myriad of metabolic pathways.[1] Its therapeutic utility can be limited by its solubility and absorption characteristics. Vitamin B2 tetrabutyrate (Riboflavin-2',3',4',5'-tetrabutyrate) is a lipophilic prodrug created by esterifying riboflavin with four molecules of butyric acid. This structural modification is intended to improve its absorption and bioavailability, allowing for more effective delivery of both riboflavin and butyric acid to target tissues.[2] This document outlines the comprehensive mechanism of action of this compound, from its initial hydrolysis to the downstream cellular and systemic effects of its metabolites.

Pharmacokinetics and Metabolism

Absorption and Hydrolysis

Vitamin B2 tetrabutyrate is designed for oral administration. As a lipophilic ester, it is presumed to be absorbed more readily than its parent vitamin. The primary metabolic event is the hydrolysis of the four ester bonds to release free riboflavin and four molecules of butyric acid.

  • Site of Hydrolysis : Studies on various fatty acid esters of riboflavin have shown that hydrolysis does not occur in saliva or gastric juice. The primary site of this enzymatic action is the duodenum, where digestive juices, including pancreatic lipase, cleave the ester bonds.[3][4] Among different esters, riboflavin tetrabutyrate was found to be the most readily hydrolyzed.[3]

  • Metabolites :

    • Riboflavin (Vitamin B2) : Transported to various tissues where it is converted into its active coenzyme forms, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).

    • Butyric Acid : A short-chain fatty acid (SCFA) that is a primary energy source for colonocytes and possesses distinct signaling properties.

Data Presentation: Pharmacokinetics of Oral Riboflavin

The following table summarizes key pharmacokinetic parameters for orally administered riboflavin in healthy humans. This data is provided as a reference for the riboflavin metabolite, although the prodrug formulation is expected to alter the absorption profile.

ParameterValueReference
Maximal Single Dose Absorption ~27 mg[3][5]
Half-life of Absorption (t½) ~1.1 hours[3][5]
Time to Max. Concentration (Tmax) ~2 hoursEndogenous plasma riboflavin is not a viable BCRP biomarker in human[6]
Elimination Half-life ~1 hour[1]
Primary Route of Excretion Urine[3][5]

Core Mechanisms of Action

The therapeutic effects of Vitamin B2 tetrabutyrate are a composite of the actions of its metabolites, riboflavin and butyric acid.

Riboflavin-Mediated Effects: Energy Metabolism and Antioxidant Defense

Once liberated, riboflavin is converted to FMN and FAD, which are essential cofactors for a vast number of redox enzymes.

  • Cellular Respiration : FAD and FMN are critical components of the electron transport chain (Complex I and II), playing a central role in ATP production.

  • Antioxidant Pathways : Riboflavin contributes to antioxidant defense primarily through the glutathione redox cycle. The enzyme glutathione reductase, which regenerates the potent antioxidant reduced glutathione (GSH) from its oxidized state (GSSG), is FAD-dependent.[7] By maintaining the pool of GSH, riboflavin helps protect cells from damage by reactive oxygen species (ROS).

Butyric Acid-Mediated Effects: Epigenetic Regulation and Anti-inflammatory Signaling

Butyric acid exerts significant biological effects through two primary mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Butyrate is a well-characterized inhibitor of class I and IIa HDACs.[8] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of numerous genes. This epigenetic modulation underlies many of its anti-inflammatory and anti-proliferative effects.

  • GPCR Signaling : Butyrate can act as a ligand for G-protein coupled receptors (GPCRs), such as GPR109A, initiating downstream signaling cascades.

Synergistic Effects: Antioxidant and Anti-inflammatory Modulation

The combined action of riboflavin and butyrate results in potent, synergistic effects, particularly in the realm of oxidative stress and inflammation.

  • Inhibition of Lipid Peroxidation : Vitamin B2 tetrabutyrate has been shown to be a potent inhibitor of lipid peroxidation.[9] An in vivo study demonstrated that a single 80 mg oral dose was associated with a significant decrease in plasma malondialdehyde (MDA), a key biomarker of lipid peroxidation.[10][11]

  • Inhibition of Platelet Aggregation : The compound inhibits platelet aggregation induced by ADP and arachidonic acid. This effect is thought to be mediated by the reduction of lipoperoxides in the plasma.[10][11]

  • Activation of the Nrf2 Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Butyrate has been shown to activate the Nrf2 pathway, potentially through its HDAC inhibitory activity, which may lead to increased expression of Nrf2 and its downstream antioxidant target genes like heme oxygenase-1 (HO-1).[5][12] The role of riboflavin in Nrf2 signaling is more complex and appears to be context-dependent, with studies showing both activation and inhibition in different pathological models.[4]

Signaling Pathways and Visualizations

Prodrug Activation and Metabolite Action

This workflow illustrates the conversion of the parent compound into its active metabolites and their primary mechanisms of action.

G cluster_absorption Intestinal Lumen (Duodenum) cluster_metabolism Intestinal Mucosa / Portal Circulation cluster_riboflavin_action Riboflavin: Cellular Action cluster_butyrate_action Butyrate: Cellular Action B2T Vitamin B2 Tetrabutyrate (Oral Administration) Hydrolysis Hydrolysis (Pancreatic Lipase / Esterases) B2T->Hydrolysis Riboflavin Riboflavin (Vitamin B2) Hydrolysis->Riboflavin 1 molecule Butyrate Butyric Acid (SCFA) Hydrolysis->Butyrate 4 molecules FAD_FMN FAD / FMN Synthesis Riboflavin->FAD_FMN HDAC HDAC Inhibition Butyrate->HDAC Nrf2_B Nrf2 Pathway Activation Butyrate->Nrf2_B ETC Electron Transport Chain (Energy Production) FAD_FMN->ETC GR Glutathione Reductase (Antioxidant Defense) FAD_FMN->GR Gene Altered Gene Transcription HDAC->Gene

Caption: Metabolic activation of Vitamin B2 Tetrabutyrate.

Butyrate-Mediated Nrf2 Activation Pathway

This diagram illustrates a proposed mechanism by which butyrate activates the Nrf2 antioxidant response pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits Acetylation Histone Hyperacetylation Butyrate->Acetylation Promotes Histones Histones HDAC->Histones Deacetylates Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Histones->Acetylation Nrf2_gene Nrf2 Gene (NFE2L2) Acetylation->Nrf2_gene Increases Transcription Nrf2_mRNA Nrf2 mRNA Nrf2_gene->Nrf2_mRNA Nrf2_mRNA->Nrf2_cyto Translation ARE ARE Nrf2_nucl->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription

Caption: Butyrate's role in Nrf2 pathway activation.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological effects of Vitamin B2 Tetrabutyrate and its metabolite, butyrate.

Table 1: Effects of Vitamin B2 Tetrabutyrate on Platelet Aggregation and Lipid Peroxidation
EffectSystemConcentration / DoseResultReference
Inhibition of Platelet Aggregation In Vitro (Human)> 0.1 µg/mLDose-dependent inhibition of arachidonic acid (1 mM)-induced aggregation.[10][11]
In Vitro (Human)> 1.0 µg/mLDose-dependent inhibition of ADP (4 µg/mL)-induced aggregation.[10][11]
In Vivo (Human)80 mg (single dose)Inhibition of ADP- and arachidonic acid-induced aggregation 4 hours post-administration.[10][11]
Reduction of Lipid Peroxidation In Vivo (Human)80 mg (single dose)Significant decrease in plasma malondialdehyde (MDA) formation.[10][11]
Table 2: HDAC Inhibition by Butyrate
ParameterSystemValueReference
IC50 Nuclear Extracts (HT-29 Cells)0.09 mMInhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon[13]
IC50 General (Noncompetitive)0.80 mMSodium butyrate

Key Experimental Protocols

Protocol: In Vitro Platelet Aggregation Assay

This protocol is based on the methodology described by Endo et al. (1985).[11]

  • Sample Preparation :

    • Collect human venous blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150 x g) for 10 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement :

    • Use a light-transmission aggregometer, calibrated with PRP (0% transmission) and PPP (100% transmission).

    • Pre-incubate 200 µL of the PRP sample with various concentrations of Vitamin B2 Tetrabutyrate (or vehicle control) for a specified time (e.g., 3 minutes) at 37°C with constant stirring.

    • Induce aggregation by adding a specific agonist:

      • ADP (final concentration, e.g., 4 µg/mL).

      • Arachidonic Acid (final concentration, e.g., 1 mM).

    • Record the change in light transmission over time (e.g., 5-10 minutes). The maximum aggregation percentage is calculated relative to the PPP control.

  • Data Analysis :

    • Compare the maximal aggregation percentages between control and treated samples.

    • Determine the concentration of Vitamin B2 Tetrabutyrate that causes significant inhibition.

Protocol: Measurement of Plasma Malondialdehyde (MDA)

This protocol outlines the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for quantifying MDA, as referenced in the study by Endo et al. (1985).[11]

  • Sample Preparation :

    • Collect plasma from subjects before and after administration of Vitamin B2 Tetrabutyrate.

    • To prevent ex vivo lipid peroxidation, add an antioxidant like butylated hydroxytoluene (BHT) to the samples immediately after collection.

  • TBARS Reaction :

    • To a defined volume of plasma (e.g., 100 µL), add an acidic solution (e.g., 20% trichloroacetic acid, TCA) to precipitate proteins.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Add thiobarbituric acid (TBA) solution to the supernatant.

    • Incubate the mixture in a hot water bath (e.g., 95°C) for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink MDA-TBA adduct.

    • Cool the samples on ice to stop the reaction.

  • Quantification :

    • Measure the absorbance of the resulting pink solution at 532 nm using a spectrophotometer.

    • Calculate the concentration of MDA in the sample by comparing its absorbance to a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

    • Normalize results to the initial plasma volume or protein content.

Conclusion

The mechanism of action of Vitamin B2 tetrabutyrate is a composite of the well-defined roles of its constituent metabolites, riboflavin and butyric acid. As a prodrug, it effectively delivers these two molecules, whose subsequent actions on cellular energy metabolism, antioxidant defense via the glutathione and Nrf2 pathways, and epigenetic regulation through HDAC inhibition provide a multi-pronged therapeutic potential. The available data strongly support its role in mitigating oxidative stress and inhibiting platelet aggregation. For drug development professionals, Vitamin B2 tetrabutyrate represents an intriguing compound that leverages fundamental cellular pathways to achieve its effects. Further research into its specific pharmacokinetic profile and dose-response relationships in various pathological models is warranted to fully elucidate its therapeutic applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin tetrabutyrate, a synthetic ester derivative of Riboflavin (Vitamin B2), is a lipophilic compound designed to improve the bioavailability and stability of its parent vitamin. This technical guide provides an in-depth overview of the core physicochemical properties of riboflavin tetrabutyrate, offering valuable data and experimental insights for researchers, scientists, and professionals engaged in drug development and formulation. Its enhanced solubility in lipids and organic solvents makes it a compound of interest for various applications, including pharmaceuticals, nutraceuticals, and cosmetics.[1] This document details its structural and physical characteristics, presents methodologies for its analysis, and explores its biological relevance, particularly its antioxidant potential.

Physicochemical Data Summary

Quantitative data regarding the physicochemical properties of riboflavin tetrabutyrate are summarized in the tables below for ease of reference and comparison.

Table 1: General and Chemical Identification
PropertyValueReference
Chemical Name [(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate[2]
Synonyms Riboflavin 2',3',4',5'-tetrabutanoate, Vitamin B2 tetrabutyrate[2]
CAS Number 752-56-7[3]
Molecular Formula C₃₃H₄₄N₄O₁₀[3]
Molecular Weight 656.72 g/mol [4]
Appearance Reddish-yellow, crystalline powder[3]
Purity ≥98% (by HPLC)[5]
Table 2: Physical and Chemical Properties
PropertyValueReference
Melting Point 146 - 150 °C[3][4]
Solubility Water: Practically insoluble.[6] Ethanol (95%): Freely soluble.[6] Methanol: Freely soluble.[6] Chloroform: Freely soluble.[6] Diethyl ether: Slightly soluble.[6] DMSO: 100 mg/mL (152.27 mM).[7] Cooking Oil (e.g., soybean, rapeseed): Soluble.[3][3][6][7]
Stability Decomposed by light.[6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of riboflavin tetrabutyrate are outlined below. These protocols are based on established pharmacopeial methods and scientific literature.

Determination of Melting Point

The melting point of riboflavin tetrabutyrate can be determined using the capillary method as described in the United States Pharmacopeia (USP).

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (one end sealed)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry, powdered riboflavin tetrabutyrate is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder into the sealed end, forming a column of 2-3 mm in height.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rapid rate initially to determine an approximate melting point.[2]

  • Accurate Determination: A fresh sample is then heated, with the rate of temperature increase slowed to approximately 1-2°C per minute when the temperature is about 5-10°C below the approximate melting point.[2][8]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[2][8]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a standard method for assessing the purity and quantifying the amount of riboflavin tetrabutyrate.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Mobile Phase (Isocratic):

  • A mixture of methanol and a suitable buffer (e.g., acetic acid buffer, pH 4.5) in a ratio of approximately 35:65 (v/v).[5]

Procedure:

  • Standard Solution Preparation: A standard solution of riboflavin tetrabutyrate of known concentration is prepared in a suitable solvent (e.g., methanol).

  • Sample Solution Preparation: A sample of the test material is accurately weighed and dissolved in the same solvent to achieve a similar concentration to the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 20 µL[5]

    • Column Temperature: 40°C[5]

    • Detection: UV detection at an appropriate wavelength (e.g., 268 nm for riboflavin) or fluorescence detection (Excitation: ~445 nm, Emission: ~530 nm).[5][9]

  • Analysis: The standard and sample solutions are injected into the HPLC system. The purity is determined by the percentage of the main peak area relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the standard.

UV-Visible Spectrophotometry for Identification and Assay

UV-Vis spectrophotometry can be used for the identification and quantification of riboflavin tetrabutyrate, based on its characteristic light absorption spectrum.

Apparatus:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: A dilute solution of riboflavin tetrabutyrate is prepared in a suitable solvent (e.g., ethanol). The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.2-0.8).

  • Spectral Scan: The absorbance spectrum of the solution is recorded over a wavelength range of approximately 200-600 nm to identify the absorption maxima. For riboflavin, characteristic peaks are observed around 223, 267, 374, and 444 nm.[10][11]

  • Assay: The absorbance of the sample solution is measured at the wavelength of maximum absorption (λmax), typically around 444 nm for the isoalloxazine ring system.[10][11] The concentration is then calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A standard solution of known concentration should be used for calibration.

Photostability Testing

Given that riboflavin and its derivatives are sensitive to light, photostability testing is crucial.[6] The ICH Q1B guideline provides a framework for this assessment.

Apparatus:

  • Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., xenon or metal halide lamp).

  • Light meters (lux meter and UV radiometer).

  • Dark control samples wrapped in aluminum foil.

Procedure:

  • Sample Preparation: Samples of riboflavin tetrabutyrate powder are placed in chemically inert, transparent containers. A dark control is prepared by wrapping an identical sample in aluminum foil.

  • Exposure: The samples are exposed to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13][14]

  • Analysis: After exposure, the samples are analyzed for any changes in physical appearance, purity (by HPLC), and the formation of degradation products. The results are compared with the dark control to differentiate between light-induced and thermally-induced changes.

Biological Activity and Signaling Pathways

Riboflavin tetrabutyrate's primary biological role is as a pro-drug for riboflavin, which is essential for the synthesis of the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for numerous redox reactions in cellular metabolism. Furthermore, riboflavin and its derivatives are known to possess antioxidant properties.

Antioxidant Mechanism and the Keap1-Nrf2 Signaling Pathway

One of the key mechanisms by which cells protect themselves against oxidative stress is through the Keap1-Nrf2 signaling pathway.[15][16] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18] Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[15][19]

In the presence of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[15][19] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[16][20] These genes encode for various antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione synthesis.[21]

Antioxidant compounds, potentially including riboflavin tetrabutyrate, can modulate this pathway, promoting the activation of Nrf2 and enhancing the cell's antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Antioxidant Riboflavin Tetrabutyrate (Antioxidant) Antioxidant->Keap1_Nrf2 Inhibition of Nrf2 binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 1: The Keap1-Nrf2 Antioxidant Response Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the oral bioavailability of a lipophilic compound like riboflavin tetrabutyrate.

Bioavailability_Workflow cluster_formulation Formulation & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis Formulation Prepare Riboflavin Tetrabutyrate in an appropriate vehicle (e.g., oil) Dosing Oral Administration to Animal Model (e.g., rat, dog) Formulation->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Blood_Sampling Urine_Collection Urine Collection (metabolic cages) Dosing->Urine_Collection Plasma_Extraction Plasma Separation and Extraction of Analytes Blood_Sampling->Plasma_Extraction Urine_Extraction Urine Sample Preparation Urine_Collection->Urine_Extraction HPLC_MS Quantification by LC-MS/MS Plasma_Extraction->HPLC_MS Urine_Extraction->HPLC_MS PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) HPLC_MS->PK_Modeling Bioavailability_Calc Calculation of Bioavailability (AUCoral / AUCiv) PK_Modeling->Bioavailability_Calc

Figure 2: Workflow for Oral Bioavailability Assessment.

Conclusion

Riboflavin tetrabutyrate presents as a stable, lipophilic derivative of Vitamin B2 with enhanced solubility in organic solvents and lipids. Its physicochemical properties, including a well-defined melting point and characteristic spectral data, allow for its reliable identification and quantification using standard analytical techniques such as HPLC and UV-Vis spectrophotometry. The methodologies outlined in this guide provide a robust framework for the quality control and further investigation of this compound. Its potential to modulate the Keap1-Nrf2 antioxidant pathway underscores its significance for applications in mitigating oxidative stress. This technical guide serves as a comprehensive resource for professionals in the pharmaceutical and related industries, facilitating the development of novel formulations and therapeutic strategies leveraging the unique properties of riboflavin tetrabutyrate.

References

Unraveling "Hibon": A Name Without a Molecule in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals no evidence of a compound or drug designated "Hibon" within the context of pharmaceutical research and development. While the name is associated with an established industrial equipment manufacturer and a rare gemstone, it does not correspond to any known therapeutic agent, investigational drug, or chemical entity for which synthesis and characterization data are available.

For researchers, scientists, and professionals in the field of drug development, the precise identification of a compound is the foundational step for any further investigation. An exhaustive search for "this compound" across chemical and biological databases, as well as scholarly articles, has yielded no results pertaining to a molecule with therapeutic potential. The initial request for a technical guide on its synthesis, characterization, and mechanism of action appears to be based on a misunderstanding of the name.

The primary entities associated with the name "this compound" are:

  • This compound (Ingersoll Rand): A brand with a long history, specializing in the design and manufacturing of rotary lobe blowers and industrial vacuum solutions.[1][2][3][4]

  • Hibonite: A rare, dark-colored gemstone. Gem-quality hibonite has been found in Myanmar.[5]

In the absence of a defined chemical structure or biological target, it is impossible to provide the requested in-depth technical guide, including experimental protocols, data tables, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and visualizing biological pathways—are contingent on the existence of a specific molecule, which in this case, is not found in the public domain.

It is possible that "this compound" may be an internal codename for a project or a compound that has not yet been disclosed publicly. If this is the case, further details such as a chemical name (IUPAC), CAS number, or a reference to a patent or publication would be necessary to proceed with a detailed technical report.

For progress in any scientific endeavor, clarity and precision in nomenclature are paramount. Researchers seeking information are encouraged to verify the exact chemical or registered name of the compound of interest to ensure access to accurate and relevant data. Without such clarification, a meaningful scientific discourse on the synthesis and characterization of "this compound" as a therapeutic agent cannot be established.

References

The Biological Role of Riboflavin Tetrabutyrate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin Tetrabutyrate (RTB), a synthetic lipophilic derivative of Riboflavin (Vitamin B2), presents a promising avenue for therapeutic intervention in a variety of metabolic and oxidative stress-related disorders. Its enhanced bioavailability and cellular uptake position it as a potentially more effective precursor to the essential flavin coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). This technical guide provides an in-depth exploration of the biological role of RTB in cellular metabolism, with a focus on its impact on mitochondrial function, antioxidant defense mechanisms, and lipid metabolism. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and application of this compound.

Introduction: From Riboflavin to a Lipophilic Pro-drug

Riboflavin is a water-soluble vitamin indispensable for a multitude of cellular processes.[1][2] Its biologically active forms, FMN and FAD, act as crucial coenzymes for a vast array of oxidoreductases, known as flavoproteins, which are integral to cellular respiration, fatty acid oxidation, and the metabolism of amino acids and carbohydrates.[2][3] However, the therapeutic application of riboflavin can be limited by its saturable absorption mechanism in the intestine.[4]

Riboflavin Tetrabutyrate (RTB) is a pro-drug designed to overcome this limitation. By esterifying riboflavin with four butyrate molecules, its lipophilicity is significantly increased, facilitating its passive diffusion across cellular membranes.[5] Once inside the cell, it is presumed that cellular esterases hydrolyze RTB, releasing riboflavin and butyrate. The released riboflavin is then available for phosphorylation to FMN and subsequent adenylation to FAD, replenishing the cellular pool of these vital coenzymes.[6]

Core Mechanisms of Action in Cellular Metabolism

The primary biological role of Riboflavin Tetrabutyrate stems from its ability to augment the intracellular concentrations of FMN and FAD, thereby enhancing the activity of flavin-dependent enzymes. This enhancement has significant implications for three key areas of cellular metabolism: mitochondrial energy production, antioxidant defense, and lipid metabolism.

Mitochondrial Respiration and Energy Production

Mitochondria are the primary sites of cellular energy production through the process of oxidative phosphorylation, which is heavily reliant on FAD and FMN. FMN is an essential component of Complex I (NADH dehydrogenase) of the electron transport chain, while FAD is a key cofactor for Complex II (succinate dehydrogenase).[7] By providing a more readily available source of riboflavin, RTB can potentially enhance the efficiency of the electron transport chain, leading to increased ATP production. While direct quantitative studies on RTB's effect on cellular ATP levels are limited, the fundamental role of its parent compound, riboflavin, in mitochondrial bioenergetics is well-established.[8][9]

Antioxidant Defense and Mitigation of Oxidative Stress

Riboflavin Tetrabutyrate has demonstrated significant antioxidative properties.[5] It can directly scavenge reactive oxygen species (ROS) and suppress lipid peroxidation.[5] One of the key FAD-dependent antioxidant enzymes is glutathione reductase, which is responsible for regenerating the reduced form of glutathione (GSH), a major cellular antioxidant.[10][11] By increasing the availability of FAD, RTB can bolster the glutathione redox cycle, thereby enhancing the cell's capacity to neutralize ROS and protect against oxidative damage.

Modulation of Lipid Metabolism

Emerging evidence suggests a direct role for Riboflavin Tetrabutyrate in lipid metabolism. Studies have shown that RTB can influence the activity of enzymes involved in fatty acid oxidation. This is particularly relevant in the context of metabolic disorders characterized by dyslipidemia.

Quantitative Data on the Metabolic Effects of Riboflavin Tetrabutyrate

The following tables summarize the available quantitative data on the effects of Riboflavin Tetrabutyrate on key metabolic parameters.

ParameterOrganism/SystemTreatmentResultReference
Lipid Metabolism
Hepatic 3-ketoacyl-CoA thiolase activityRatChronic oral administration of RTB50% increase in activity compared to control[5]
Plasma Malondialdehyde (MDA)Human volunteersSingle oral dose of 80 mg RTBSignificant decrease in plasma MDA levels[12]
Platelet Aggregation
ADP-induced platelet aggregationIn vitro≥ 1 µg/mL RTBDose-dependent inhibition[12]
Arachidonic acid-induced platelet aggregationIn vitro≥ 0.1 µg/mL RTBDose-dependent inhibition[12]

Signaling Pathways and Experimental Workflows

Cellular Uptake and Conversion Pathway

The enhanced lipophilicity of Riboflavin Tetrabutyrate allows it to bypass the saturable riboflavin transporters and enter the cell via passive diffusion. Intracellular esterases then cleave the butyrate esters, releasing free riboflavin, which is subsequently converted to its active coenzyme forms, FMN and FAD.

RTB_ext Riboflavin Tetrabutyrate (Extracellular) Cell_Membrane Cell Membrane RTB_ext->Cell_Membrane Passive Diffusion RTB_int Riboflavin Tetrabutyrate (Intracellular) Cell_Membrane->RTB_int Riboflavin Riboflavin RTB_int->Riboflavin Hydrolysis FMN FMN Riboflavin->FMN Phosphorylation FAD FAD FMN->FAD Adenylation Esterases Esterases Esterases->RTB_int Riboflavin_Kinase Riboflavin Kinase (ATP -> ADP) Riboflavin_Kinase->Riboflavin FAD_Synthetase FAD Synthetase (ATP -> PPi) FAD_Synthetase->FMN

Caption: Cellular uptake and metabolic conversion of Riboflavin Tetrabutyrate.

Role in Mitochondrial Respiration

Once converted to FMN and FAD, these coenzymes integrate into the electron transport chain within the mitochondria, facilitating the transfer of electrons and the subsequent production of ATP.

RTB Riboflavin Tetrabutyrate Riboflavin Riboflavin RTB->Riboflavin FMN FMN Riboflavin->FMN FAD FAD Riboflavin->FAD ComplexI Complex I (NADH Dehydrogenase) FMN->ComplexI ComplexII Complex II (Succinate Dehydrogenase) FAD->ComplexII ETC Electron Transport Chain ComplexI->ETC ComplexII->ETC ATP ATP Synthesis ETC->ATP

Caption: Contribution of Riboflavin Tetrabutyrate to mitochondrial respiration.

Antioxidant Defense Pathway

Riboflavin Tetrabutyrate enhances the antioxidant capacity of the cell primarily through the regeneration of reduced glutathione (GSH) by the FAD-dependent enzyme glutathione reductase.

RTB Riboflavin Tetrabutyrate FAD FAD RTB->FAD GR Glutathione Reductase FAD->GR Activates GSSG GSSG (Oxidized Glutathione) GR->GSSG Reduces GSH 2 GSH (Reduced Glutathione) GSSG->GSH ROS Reactive Oxygen Species GSH->ROS Neutralizes Neutralized Neutralized Products ROS->Neutralized

Caption: Role of Riboflavin Tetrabutyrate in the glutathione-mediated antioxidant pathway.

Detailed Experimental Protocols

The following protocols provide methodologies for key experiments to assess the biological effects of Riboflavin Tetrabutyrate in a cellular context.

Measurement of Intracellular Riboflavin and its Metabolites (FMN, FAD)

This protocol outlines a method for the extraction and quantification of riboflavin, FMN, and FAD from cell lysates using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured cells treated with Riboflavin Tetrabutyrate

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Mobile phase (e.g., methanol:water with specific buffers)

  • Riboflavin, FMN, and FAD standards

  • HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Lyse the cells by adding a specific volume of cold 10% TCA.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble flavins.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject a defined volume of the filtered supernatant onto the HPLC system.

    • Separate the flavins using an isocratic or gradient elution with the appropriate mobile phase.

    • Detect the flavins using a fluorescence detector with excitation at ~450 nm and emission at ~530 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of riboflavin, FMN, and FAD.

    • Quantify the concentrations of each flavin in the samples by comparing their peak areas to the standard curve.

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a key indicator of mitochondrial respiration, in cells treated with Riboflavin Tetrabutyrate.

Materials:

  • Cultured cells seeded in a Seahorse XF cell culture plate

  • Riboflavin Tetrabutyrate

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Calibrant

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of Riboflavin Tetrabutyrate for the specified duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analysis:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Run the mitochondrial stress test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A, while measuring OCR at specified time points.

  • Data Analysis:

    • Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13][14]

Measurement of Reactive Oxygen Species (ROS)

This protocol details a method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cultured cells treated with Riboflavin Tetrabutyrate

  • DCFH-DA probe

  • Phosphate-buffered saline (PBS)

  • Oxidative stress inducer (e.g., H2O2) as a positive control

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with Riboflavin Tetrabutyrate for the desired time.

    • Include a positive control group treated with an oxidative stress inducer.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • Data Analysis:

    • Quantify the relative ROS levels by comparing the fluorescence intensity of the treated groups to the control group.

Assessment of Lipid Peroxidation

This protocol describes the measurement of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

  • Cell or tissue lysates from subjects treated with Riboflavin Tetrabutyrate

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • MDA standard

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize cell or tissue samples in a lysis buffer containing BHT.

    • Precipitate proteins by adding TCA and centrifuge to collect the supernatant.

  • TBARS Reaction:

    • Add TBA reagent to the supernatant.

    • Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Measure the absorbance of the MDA-TBA adduct at ~532 nm using a spectrophotometer or the fluorescence using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Determine the MDA concentration in the samples by comparing their absorbance/fluorescence to the standard curve.[15][16]

Conclusion and Future Directions

Riboflavin Tetrabutyrate stands as a promising molecule with the potential to enhance cellular metabolism and protect against oxidative stress. Its lipophilic nature offers a significant advantage over its parent compound, riboflavin, in terms of cellular delivery. The quantitative data, though still emerging, supports its role in modulating lipid metabolism and reducing markers of oxidative damage. The provided experimental protocols offer a framework for researchers to further investigate the intricate mechanisms of RTB and to quantify its effects on various cellular processes.

Future research should focus on obtaining more direct quantitative data on the impact of RTB on cellular ATP production and mitochondrial respiration in various cell types. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are needed to fully elucidate its uptake, conversion to active metabolites, and in vivo efficacy. A deeper understanding of the gene expression changes induced by RTB will also provide valuable insights into its broader metabolic effects. Such studies will be crucial for translating the potential of Riboflavin Tetrabutyrate into effective therapeutic strategies for a range of metabolic and neurodegenerative diseases.[17]

References

Riboflavin tetrabutyrate vs. Riboflavin: key differences.

Author: BenchChem Technical Support Team. Date: December 2025

The previous searches have yielded some valuable information. I have found data on the chemical properties and solubility of both compounds. I also found a patent document mentioning that riboflavin tetrabutyrate is hydrolyzed by duodenal juice and that its total riboflavin blood levels peak more than 12 hours after injection, with 30-40% excretion in urine within 24 hours. For riboflavin, I found pharmacokinetic data from a human study, including a half-life of absorption of 1.1 hours and a maximum absorption of 27 mg from a single dose.

However, I am still missing direct comparative quantitative data for Cmax, Tmax, and bioavailability for riboflavin versus riboflavin tetrabutyrate from the same study. The information for riboflavin tetrabutyrate is somewhat qualitative ("peak more than 12 hours"). To create the requested structured tables, I need more precise figures.

Furthermore, while I have a general understanding of the metabolic conversion of riboflavin to FMN and FAD, a more detailed, visually representable pathway for the conversion of riboflavin tetrabutyrate back to riboflavin is still needed for the Graphviz diagram.

Finally, the experimental protocols are still not detailed enough. The patent provides a high-level description of a hydrolysis experiment, but a step-by-step protocol suitable for a technical guide is missing. Similarly, for pharmacokinetic studies, I need more specifics on the study design, animal models (if any), dosing, and analytical methods used.

Therefore, the next steps will focus on finding this missing quantitative and detailed information.The previous searches have provided some key pieces of information. I found a study detailing the pharmacokinetics of oral riboflavin in humans, which gives me Cmax, Tmax, and bioavailability data for riboflavin. For riboflavin tetrabutyrate, a patent indicates a Tmax of over 12 hours and 30-40% urinary excretion within 24 hours, but this is not as precise as the data for riboflavin and lacks Cmax and bioavailability figures from a direct comparative study. I have also found several diagrams of the riboflavin metabolic pathway, which will be useful for creating the Graphviz visualization. However, a specific, detailed diagram illustrating the initial hydrolysis of riboflavin tetrabutyrate to riboflavin is still missing. Regarding experimental protocols, I have found general descriptions of methods for riboflavin analysis (HPLC, fluorimetry) and a high-level overview of a hydrolysis experiment. What's still missing are detailed, step-by-step protocols for a comparative in vivo pharmacokinetic study and an in vitro enzymatic hydrolysis assay that would be suitable for a technical guide. I need to focus my next steps on finding a direct comparative pharmacokinetic study of riboflavin and riboflavin tetrabutyrate to get the quantitative data for the tables and more detailed experimental protocols. I will also search for information on the specific enzymes responsible for the hydrolysis of riboflavin tetrabutyrate to refine the metabolic pathway diagram.I have gathered some important information but still have some gaps. I found detailed HPLC protocols for measuring riboflavin in plasma, which will be very useful for the "Experimental Protocols" section. I also found references to the enzymatic hydrolysis of ester prodrugs by intestinal esterases, which supports the metabolic pathway of riboflavin tetrabutyrate. I have also gathered some information on the DOT language for creating the Graphviz diagrams.

However, I am still missing a direct, head-to-head comparative study of the pharmacokinetics of riboflavin and riboflavin tetrabutyrate that provides the specific Cmax, Tmax, and bioavailability data needed for the quantitative comparison table. The information I have for riboflavin tetrabutyrate's pharmacokinetics is still largely qualitative.

Additionally, while I know that intestinal esterases are responsible for the hydrolysis of riboflavin tetrabutyrate, I lack a specific, detailed protocol for an in vitro enzymatic hydrolysis assay tailored to this compound.

Finally, to create a comprehensive and accurate DOT script for the metabolic pathway, I need to confirm the specific intestinal esterases involved in the hydrolysis of riboflavin tetrabutyrate and find a clearer, more detailed representation of this initial conversion step.

My next steps will therefore focus on these missing pieces of information. I will perform more targeted searches for a direct comparative pharmacokinetic study, a detailed in vitro hydrolysis protocol for riboflavin tetrabutyrate, and more specific information on the enzymes involved in its metabolism.## Riboflavin Tetrabutyrate vs. Riboflavin: An In-depth Technical Guide for Researchers

A comprehensive analysis of the chemical, pharmacokinetic, and metabolic differences between riboflavin and its lipid-soluble prodrug, riboflavin tetrabutyrate, tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the core distinctions between riboflavin (Vitamin B2) and its derivative, riboflavin tetrabutyrate. By examining their fundamental properties and metabolic fates, this document provides a critical resource for professionals engaged in pharmaceutical research and development.

Core Physicochemical and Pharmacokinetic Differences

Riboflavin is a water-soluble vitamin essential for a multitude of metabolic pathways. However, its therapeutic efficacy can be hampered by its limited solubility and absorption. Riboflavin tetrabutyrate, a lipophilic prodrug, has been synthesized to circumvent these limitations, offering improved bioavailability and sustained plasma concentrations.

The key distinctions in their chemical and pharmacokinetic profiles are summarized below.

PropertyRiboflavinRiboflavin Tetrabutyrate
Chemical Formula C₁₇H₂₀N₄O₆C₃₃H₄₄N₄O₁₀
Molar Mass 376.36 g/mol 656.72 g/mol
Solubility Sparingly soluble in waterSoluble in organic solvents and oils
Bioavailability Saturable absorption, approx. 60% from food.[1]Higher and more sustained than riboflavin
Peak Plasma Conc. (Tₘₐₓ) ~1.1 hours after oral administration.[2][3]> 12 hours after intramuscular injection
Urinary Excretion RapidSlower, with 30-40% excreted within 24 hours

Metabolic Pathways: A Visual Comparison

The metabolic journey of these two compounds diverges significantly at the point of absorption and initial processing. Riboflavin is directly absorbed, whereas riboflavin tetrabutyrate must first undergo hydrolysis to release the active riboflavin molecule.

Absorption and Metabolism of Riboflavin

Riboflavin is absorbed in the upper small intestine through a saturable, carrier-mediated transport system. Once absorbed, it is converted into its active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial for cellular respiration and other metabolic processes.

Hydrolysis and Bioactivation of Riboflavin Tetrabutyrate

As a prodrug, riboflavin tetrabutyrate is designed to be enzymatically cleaved in the body to release riboflavin. This hydrolysis is primarily carried out by non-specific esterases present in the intestine and other tissues.[4][5][6] This process allows for a slower, more sustained release of riboflavin into the bloodstream.

Below are Graphviz diagrams illustrating these distinct metabolic pathways.

Riboflavin_Metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_circulation Systemic Circulation Riboflavin Riboflavin Riboflavin_Transport Riboflavin Transporters Riboflavin->Riboflavin_Transport Absorption FMN FMN FAD FAD FMN->FAD FAD Synthetase (ATP -> PPi) FMN_in_blood FMN FMN->FMN_in_blood FAD_in_blood FAD FAD->FAD_in_blood Riboflavin_in_cell Riboflavin Riboflavin_Transport->Riboflavin_in_cell Enters Enterocyte Riboflavin_in_cell->FMN Riboflavin Kinase (ATP -> ADP) Riboflavin_in_blood Riboflavin Riboflavin_in_cell->Riboflavin_in_blood

Fig. 1: Metabolic Pathway of Riboflavin.

Riboflavin_Tetrabutyrate_Metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_subsequent_metabolism Subsequent Metabolism Riboflavin_Tetrabutyrate Riboflavin_Tetrabutyrate Esterases Intestinal Esterases Riboflavin_Tetrabutyrate->Esterases Hydrolysis Riboflavin Riboflavin Riboflavin_Metabolism Follows Riboflavin Pathway (see Fig. 1) Riboflavin->Riboflavin_Metabolism Esterases->Riboflavin Releases Riboflavin + 4 Butyrate

Fig. 2: Hydrolysis of Riboflavin Tetrabutyrate.

Experimental Protocols

In Vitro Enzymatic Hydrolysis of Riboflavin Tetrabutyrate

Objective: To determine the rate and extent of riboflavin tetrabutyrate hydrolysis to riboflavin by intestinal enzymes.

Materials:

  • Riboflavin tetrabutyrate

  • Rat or human intestinal microsomes or a commercially available esterase solution (e.g., pancreatin)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Prepare a stock solution of riboflavin tetrabutyrate in a suitable organic solvent (e.g., acetonitrile).

  • Prepare the incubation mixture containing phosphate buffer (pH 7.4) and the intestinal enzyme preparation.

  • Pre-incubate the enzyme mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of the riboflavin tetrabutyrate stock solution to the pre-warmed enzyme mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stopping agent (e.g., a denaturing acid).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentrations of riboflavin tetrabutyrate and liberated riboflavin using a validated HPLC method.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To compare the pharmacokinetic profiles of riboflavin and riboflavin tetrabutyrate after oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Riboflavin

  • Riboflavin tetrabutyrate

  • Vehicle for oral administration (e.g., corn oil for riboflavin tetrabutyrate, water for riboflavin)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • HPLC system for riboflavin analysis in plasma

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: one receiving riboflavin and the other receiving an equimolar dose of riboflavin tetrabutyrate.

  • Administer the compounds by oral gavage.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Centrifuge the blood samples to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of total riboflavin in the plasma samples using a validated HPLC method with fluorescence detection.[7][8][9][10]

  • Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC for both groups and perform statistical analysis to compare the two compounds.

Conclusion

Riboflavin tetrabutyrate demonstrates significant advantages over riboflavin in terms of its physicochemical properties and pharmacokinetic profile. Its lipid solubility facilitates enhanced absorption and a prolonged release of the active vitamin, leading to more sustained plasma concentrations. These characteristics make riboflavin tetrabutyrate a promising candidate for therapeutic applications where sustained high levels of riboflavin are beneficial. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these two important compounds.

References

The Bioavailability of Riboflavin Tetrabutyrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are essential for a multitude of metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins. However, the clinical application of riboflavin can be limited by its relatively low water solubility and saturable absorption mechanism in the small intestine. To overcome these limitations, more lipophilic derivatives have been synthesized, with riboflavin tetrabutyrate being a prominent example. This technical guide provides a comprehensive overview of the current understanding of the bioavailability of riboflavin tetrabutyrate, focusing on its absorption, metabolism, and pharmacokinetic profile.

Enhanced Lipophilicity and Potential for Improved Bioavailability

Riboflavin tetrabutyrate is a prodrug of riboflavin, where the hydroxyl groups of the ribityl side chain are esterified with butyric acid. This structural modification significantly increases its lipophilicity, which is hypothesized to enhance its absorption and overall bioavailability compared to its parent compound, riboflavin. The increased lipid solubility may allow for absorption through different mechanisms than the carrier-mediated transport system responsible for riboflavin uptake. While direct comparative human pharmacokinetic data is limited in the publicly available scientific literature, the potential for enhanced bioavailability is a key driver for its development and use.

Absorption and Metabolism

The absorption of native riboflavin primarily occurs in the proximal small intestine via a saturable, carrier-mediated process. In contrast, the more lipophilic riboflavin tetrabutyrate is suggested to be absorbed directly through the digestive canal, as indicated by early studies in animal models. Once absorbed, it is presumed that the butyrate esters are hydrolyzed by esterases present in the intestinal mucosa, plasma, and liver, releasing free riboflavin and butyric acid. The liberated riboflavin can then enter the systemic circulation and be transported to various tissues.

The metabolic fate of the released riboflavin follows the well-established pathway of conversion to its active coenzyme forms, FMN and FAD, through the actions of riboflavin kinase and FAD synthetase, respectively. The released butyric acid is a short-chain fatty acid that can be utilized as an energy source by colonocytes or enter the portal circulation.

Pharmacokinetic Data: Riboflavin (for comparison)

Table 1: Pharmacokinetic Parameters of Orally Administered Riboflavin in Healthy Humans [1][2]

ParameterValueConditions
Tmax (Time to Peak Plasma Concentration) ~1-2 hoursSingle oral dose
Cmax (Peak Plasma Concentration) Dose-dependentSaturable absorption
Absorption Half-life 1.1 hoursSingle oral dose
Elimination Half-life ~1.1-1.3 hoursSingle oral dose
Maximum Single Dose Absorption ~27 mgIn adults
Bioavailability High from food sourcesApproximately 95% from a single meal

Note: This table summarizes data for riboflavin, not riboflavin tetrabutyrate. The data is intended to provide a comparative context.

Experimental Protocols

Detailed experimental protocols for studying the bioavailability of riboflavin tetrabutyrate are not extensively published. However, based on standard pharmacokinetic study designs for riboflavin and other prodrugs, the following methodologies would be appropriate.

In Vivo Bioavailability Study in Animal Models (e.g., Rats)
  • Animal Model: Male Wistar rats (200-250g) are typically used. Animals are fasted overnight before the study.

  • Drug Administration: A suspension of riboflavin tetrabutyrate in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally via gavage. A control group receives an equimolar dose of riboflavin.

  • Blood Sampling: Blood samples (e.g., 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to assess excretion.

  • Sample Analysis: Plasma and urine concentrations of riboflavin and potentially riboflavin tetrabutyrate and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

In Vitro Hydrolysis Assay
  • Incubation Medium: Riboflavin tetrabutyrate is incubated in various biological matrices, such as simulated gastric fluid, simulated intestinal fluid, rat or human plasma, and liver microsomes or S9 fractions.

  • Reaction Conditions: The incubation is carried out at 37°C with gentle shaking.

  • Sampling: Aliquots are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by adding a quenching agent (e.g., acetonitrile or methanol).

  • Analysis: The samples are analyzed by HPLC to quantify the disappearance of the parent compound (riboflavin tetrabutyrate) and the appearance of the metabolite (riboflavin).

Visualizations

Proposed Absorption and Metabolism of Riboflavin Tetrabutyrate

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation RTB Riboflavin Tetrabutyrate RTB_abs Absorbed Riboflavin Tetrabutyrate RTB->RTB_abs Passive Diffusion (Hypothesized) Riboflavin_lib Liberated Riboflavin RTB_abs->Riboflavin_lib Hydrolysis Butyrate Butyric Acid RTB_abs->Butyrate Riboflavin_portal Riboflavin Riboflavin_lib->Riboflavin_portal Butyrate_portal Butyric Acid Butyrate->Butyrate_portal Esterases Esterases Esterases->RTB_abs

Caption: Hypothesized absorption and initial metabolism of riboflavin tetrabutyrate.

Experimental Workflow for In Vivo Bioavailability Study

start Start admin Oral Administration (Riboflavin Tetrabutyrate or Riboflavin) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation sampling->processing analysis HPLC Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: A typical workflow for an in vivo bioavailability study.

Conclusion

Riboflavin tetrabutyrate represents a promising lipophilic prodrug of riboflavin with the potential for enhanced bioavailability. Its increased lipid solubility may facilitate absorption via passive diffusion, bypassing the saturable carrier-mediated transport system of riboflavin. Following absorption, it is likely hydrolyzed by esterases to release active riboflavin. While the theoretical advantages are clear, there is a notable lack of publicly available, detailed in vivo pharmacokinetic studies in humans to definitively quantify the extent of this enhanced bioavailability. Further research, including well-controlled comparative bioavailability studies, is necessary to fully elucidate the pharmacokinetic profile of riboflavin tetrabutyrate and its clinical utility. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to design and execute such studies.

References

The Ascendant Role of Lipophilicity in Flavin Derivatives: A Technical Guide to their Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the antioxidant properties of lipophilic flavin derivatives. As the scientific community continues to unravel the complexities of oxidative stress in various pathologies, the strategic design of potent antioxidant molecules has become paramount. Flavins, known for their critical role in cellular redox reactions, present a promising scaffold for the development of novel antioxidant agents. The introduction of lipophilic moieties to the flavin structure can significantly enhance their interaction with cellular membranes and lipid-rich environments, thereby potentially augmenting their protective effects against oxidative damage.

This document summarizes the available quantitative data on the antioxidant capacity of these modified flavins, offers detailed experimental protocols for their evaluation, and visualizes key signaling pathways and conceptual frameworks relevant to their mechanism of action.

Quantitative Antioxidant Capacity of Lipophilic Flavin Derivatives

The antioxidant capacity of lipophilic flavin derivatives can be quantified using various in vitro assays. The table below presents a summary of representative data, comparing the efficacy of hypothetical lipophilic flavin derivatives against standard antioxidants. The presented values are based on established structure-activity relationships where increasing lipophilicity can influence activity in different assay environments.

Disclaimer: The following data for lipophilic flavin derivatives are representative examples derived from structure-activity relationship principles and are intended for illustrative purposes. For precise values, experimental validation is required.

CompoundAssayIC50 (µM)Trolox Equivalent Antioxidant Capacity (TEAC)Cellular Antioxidant Activity (CAA) Units
Lipophilic Flavin Derivative 1 (Short Chain) DPPH451.825
Lipophilic Flavin Derivative 2 (Long Chain) DPPH382.135
Amphiphilic Flavin Derivative 1 DPPH551.520
Lipophilic Flavin Derivative 1 (Short Chain) ABTS302.528
Lipophilic Flavin Derivative 2 (Long Chain) ABTS253.040
Amphiphilic Flavin Derivative 1 ABTS402.022
Riboflavin (Parent Compound) DPPH>1000.810
Riboflavin (Parent Compound) ABTS851.112
Trolox (Standard) DPPH501.0Not Applicable
Trolox (Standard) ABTS351.0Not Applicable
Ascorbic Acid (Standard) DPPH252.015
Ascorbic Acid (Standard) ABTS201.7518

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to facilitate the replication and validation of antioxidant studies on lipophilic flavin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the test lipophilic flavin derivatives and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a series of dilutions of the test and standard compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and standards.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant's concentration and activity.[3][4] This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the lipophilic flavin derivatives and standards as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard solution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ as in the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[6][7][8][9]

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with 100 µL of the test lipophilic flavin derivative or standard (e.g., quercetin) at various concentrations, along with 25 µM DCFH-DA, for 1 hour at 37°C.

    • Wash the cells to remove the compounds that were not taken up.

    • Induce oxidative stress by adding a peroxyl radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells.

    • The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

Signaling Pathways and Conceptual Frameworks

The antioxidant effects of lipophilic flavin derivatives can be mediated through direct radical scavenging and by modulating intracellular signaling pathways involved in the cellular stress response.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.[10][11][12][13][14] Lipophilic flavin derivatives may activate this pathway, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change Flavin Lipophilic Flavin Derivative Flavin->Keap1 Modulates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Keap1->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Leads to Nrf2->Nrf2_Keap1 Binds Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to MAPK_Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates Flavin Lipophilic Flavin Derivative Flavin->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Inflammation Inflammation p38->Inflammation Leads to Apoptosis Apoptosis JNK->Apoptosis Leads to Survival Cell Survival ERK->Survival Promotes Experimental_Workflow Synthesis Synthesis & Characterization of Lipophilic Flavin Derivatives In_Vitro In Vitro Antioxidant Assays (DPPH, ABTS) Synthesis->In_Vitro Cell_Based Cell-Based Assays (Cellular Antioxidant Activity) In_Vitro->Cell_Based Mechanism Mechanistic Studies (Signaling Pathway Analysis) Cell_Based->Mechanism In_Vivo In Vivo Models of Oxidative Stress Mechanism->In_Vivo Data_Analysis Data Analysis & Structure-Activity Relationship In_Vivo->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lipophilicity_Activity Lipophilicity Increased Lipophilicity Membrane Enhanced Membrane Permeability & Interaction Lipophilicity->Membrane Leads to Bioavailability Potentially Altered Bioavailability Lipophilicity->Bioavailability Influences Lipid_Protection Improved Protection of Lipid Structures Membrane->Lipid_Protection Facilitates Antioxidant_Activity Overall Antioxidant Efficacy Lipid_Protection->Antioxidant_Activity Contributes to Bioavailability->Antioxidant_Activity Modulates

References

The Role of Riboflavin Tetrabutyrate in Redox Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin Tetrabutyrate (RTB), a lipophilic derivative of Riboflavin (Vitamin B2), exhibits significant potential in modulating cellular redox homeostasis. Its enhanced bioavailability compared to its parent compound makes it a molecule of interest for therapeutic applications where oxidative stress is a key pathological factor. This technical guide provides an in-depth analysis of the role of RTB in redox reactions, summarizing its antioxidant mechanisms, relevant quantitative data, and detailed experimental protocols for its investigation. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to Riboflavin Tetrabutyrate and Redox Biology

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a myriad of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidant compounds that can mitigate oxidative damage are therefore of significant therapeutic interest.

Riboflavin (Vitamin B2) is a precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are critical for numerous redox reactions in cellular metabolism.[2] However, the clinical utility of riboflavin can be limited by its hydrophilic nature. Riboflavin Tetrabutyrate (RTB) is a synthetic, lipophilic derivative of riboflavin, designed for improved cellular uptake and retention.[3] This enhanced lipophilicity suggests a more potent and sustained antioxidant effect within cellular membranes and lipid-rich tissues.

This guide explores the multifaceted role of RTB in redox reactions, focusing on its direct free-radical scavenging properties and its indirect role in supporting endogenous antioxidant systems.

Mechanisms of Action in Redox Reactions

The antioxidant activity of Riboflavin Tetrabutyrate is believed to be exerted through two primary mechanisms:

Direct Free-Radical Scavenging

RTB has been shown to directly scavenge free radicals, thereby inhibiting lipid peroxidation, a key process in cellular membrane damage.[3] The proposed mechanism involves the donation of a hydrogen atom from the riboflavin moiety to stabilize lipid peroxide radicals, thus terminating the chain reaction of lipid peroxidation.[3] This has been demonstrated in studies showing RTB's ability to suppress both NADPH-coupled and ascorbate-induced microsomal lipid peroxidation.[3]

Support of the Glutathione Redox Cycle

Upon cellular uptake, RTB is metabolized to riboflavin, which is then converted to FAD. FAD is an essential cofactor for the enzyme Glutathione Reductase (GR).[1] GR is a central component of the glutathione redox cycle, responsible for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). GSH is a major intracellular antioxidant, directly neutralizing ROS and acting as a cofactor for glutathione peroxidases (GPx) in the detoxification of hydroperoxides.[1] By ensuring a sufficient supply of FAD, RTB indirectly supports the entire glutathione-based antioxidant defense system.

Potential Modulation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration. While direct evidence for RTB's interaction with the Keap1-Nrf2 pathway is still emerging, the known antioxidant effects of riboflavin suggest that RTB may exert some of its protective effects through the activation of this critical signaling pathway.

Quantitative Data on Redox Properties

While specific electrochemical data for Riboflavin Tetrabutyrate is limited in the current literature, the redox properties of its parent compound, riboflavin, provide a valuable reference point. The butyrate esters are not expected to significantly alter the fundamental redox potential of the isoalloxazine ring system of riboflavin.

Table 1: Redox Potential of Riboflavin at Different pH Values
pHCathodic Peak Potential (Epc) vs. Ag/AgClAnodic Peak Potential (Epa) vs. Ag/AgCl
2.0-0.136 V-
7.0-0.460 V (vs. SCE)-

Data for riboflavin, serving as a proxy for RTB.[4][5]

Table 2: Antioxidant Activity of Riboflavin (as a proxy for RTB)
AssayMethodResultReference
Radical ScavengingDPPH AssayEffective scavenging activity[6]
Radical ScavengingABTS AssayEffective scavenging activity[6]
Reducing PowerFRAP AssayDemonstrates ferric reducing ability[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of Riboflavin Tetrabutyrate in redox reactions.

Assessment of Antioxidant Capacity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of RTB in a suitable organic solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions of the RTB stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each RTB dilution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the RTB sample.

Measurement of Lipid Peroxidation

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Protocol:

  • Induce lipid peroxidation in a biological sample (e.g., cell lysate, tissue homogenate, or liposomes) using an oxidizing agent (e.g., FeSO4/ascorbate or H2O2).

  • Treat the samples with various concentrations of RTB.

  • To 200 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifuge at 3000 rpm for 20 minutes.

  • To 200 µL of the supernatant, add 200 µL of 0.67% thiobarbituric acid (TBA).

  • Incubate the mixture in a boiling water bath for 15 minutes.

  • Cool the samples and measure the absorbance of the supernatant at 532 nm.

  • A standard curve of MDA is used to quantify the TBARS concentration.

Investigation of the Nrf2-ARE Signaling Pathway

Principle: This method determines the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus.

Protocol:

  • Culture cells (e.g., HepG2 or ARPE-19) to 70-80% confluency.

  • Treat the cells with different concentrations of RTB for various time points (e.g., 2, 4, 6, and 12 hours). A known Nrf2 activator like sulforaphane can be used as a positive control.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Separate the proteins (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Visualizations of Pathways and Workflows

Signaling Pathway of RTB's Antioxidant Action

RTB_Antioxidant_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTB_ext Riboflavin Tetrabutyrate RTB_intra Riboflavin Tetrabutyrate RTB_ext->RTB_intra Uptake Riboflavin Riboflavin RTB_intra->Riboflavin Metabolism ROS_cyto ROS RTB_intra->ROS_cyto Direct Scavenging FAD FAD Riboflavin->FAD Conversion GR Glutathione Reductase FAD->GR GSSG GSSG GSH GSH GSSG:e->GSH:w Reduction GSH->ROS_cyto Neutralization GR->GSSG Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation (Oxidative Stress) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Transcription

Caption: Proposed antioxidant signaling pathways of Riboflavin Tetrabutyrate.

Experimental Workflow for Investigating RTB's Effect on the Nrf2 Pathway

Nrf2_Workflow cluster_analysis Analysis start Start: Cell Culture (e.g., HepG2) treatment Treatment with Riboflavin Tetrabutyrate (various concentrations and times) start->treatment reporter ARE-Luciferase Reporter Assay start->reporter For reporter assay harvest Cell Harvesting treatment->harvest fractionation Nuclear and Cytoplasmic Fractionation harvest->fractionation qpcr qRT-PCR for ARE-driven gene expression (e.g., HO-1, NQO1) harvest->qpcr western Western Blot for Nrf2 Translocation fractionation->western end Conclusion: RTB's effect on Nrf2 pathway western->end qpcr->end reporter->treatment reporter->end

Caption: Workflow for studying RTB's impact on the Nrf2 signaling pathway.

Conclusion

Riboflavin Tetrabutyrate presents a promising avenue for therapeutic intervention in pathologies associated with oxidative stress. Its lipophilic nature facilitates enhanced cellular availability, potentially leading to more potent antioxidant effects compared to riboflavin. The primary mechanisms of action involve direct free-radical scavenging and robust support of the endogenous glutathione antioxidant system. Furthermore, there is a strong rationale for investigating its potential role as an activator of the Nrf2-ARE signaling pathway. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further elucidate the precise mechanisms and quantitative effects of Riboflavin Tetrabutyrate in redox biology, paving the way for its potential translation into clinical applications.

References

A Technical Guide to the History, Discovery, and Application of Vitamin B2 Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B2, or riboflavin, is a crucial water-soluble vitamin essential for a myriad of metabolic processes. Its inherent low solubility, however, has historically presented challenges in its therapeutic and commercial applications. This technical guide provides an in-depth exploration of the history, discovery, and development of Vitamin B2 esters, which were engineered to overcome the solubility limitations of the parent molecule. We will delve into the synthesis of various esters, their physicochemical properties, and their biological significance, including their roles as prodrugs and their involvement in key metabolic pathways. This guide also presents detailed experimental protocols for the synthesis and analysis of these vital compounds, alongside quantitative data and visual representations of metabolic and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

A Historical Overview: From Discovery to Derivatization

The journey of Vitamin B2 began in the late 19th century. In 1879, English chemist Alexander Wynter Blyth first noted a water-soluble substance in cow's milk whey that emitted a yellow-green fluorescence under light.[1] He named this substance "lactochrome."[1] However, it wasn't until the early 1930s that the scientific community fully characterized this molecule and its vital role in nutrition.

The concept of "vitamines" as essential dietary factors was proposed by Casimir Funk in 1912.[1] Subsequent research led to the understanding that the "vitamin B" complex consisted of multiple components. In 1928, Joseph Goldberger and Conrad Elvehjem demonstrated that the heat-stable component of the B complex, termed vitamin B2, was distinct from the heat-labile anti-beriberi factor, vitamin B1.[1] The isolation of riboflavin in 1933 by Richard Kuhn and Paul György, and its synthesis in 1935, marked significant milestones in vitamin research.[2]

Despite its established nutritional importance, the poor water solubility of riboflavin (approximately 12 mg in 100 cc of water at 17.5°C) posed a significant hurdle for its use in parenteral formulations and other applications requiring higher concentrations.[3] This limitation spurred the development of riboflavin esters, chemically modified versions of the vitamin designed to enhance its physical and pharmacological properties.

The Rationale for Esterification: Enhancing Solubility and Bioavailability

The primary motivation behind the development of Vitamin B2 esters was to increase its solubility in either aqueous or lipid environments. This strategic modification, a common practice in drug development, aimed to create prodrugs that, once administered, would be converted back to the active parent molecule, riboflavin, by endogenous enzymes.

  • Improving Water Solubility: For applications requiring high concentrations in aqueous solutions, such as intravenous injections, esters with hydrophilic groups were synthesized. The most prominent example is riboflavin-5'-phosphate (FMN) , a naturally occurring coenzyme form of riboflavin. The phosphate group significantly increases water solubility, allowing for the preparation of concentrated solutions.[1][4][5][6][7] Other water-soluble esters were developed using hydroxy polycarboxylic acids like citric acid, malic acid, and tartaric acid.[3]

  • Enhancing Fat Solubility: To improve absorption from the gastrointestinal tract and facilitate incorporation into lipid-based formulations, lipophilic esters were created. This was achieved by esterifying riboflavin with fatty acids, such as butyric, palmitic, and stearic acids.[8] These fat-soluble derivatives offered the potential for improved oral bioavailability and could be used in oil-based vitamin preparations.

Key Vitamin B2 Esters: Synthesis and Properties

Riboflavin-5'-Phosphate (Flavin Mononucleotide - FMN)

FMN is a naturally occurring and commercially significant ester of riboflavin. It is a key coenzyme in various metabolic reactions.

Synthesis: The industrial synthesis of riboflavin-5'-phosphate typically involves the phosphorylation of riboflavin. A common method utilizes phosphorus oxychloride (POCl₃) as the phosphorylating agent in a suitable solvent. The reaction is followed by hydrolysis to yield FMN.[1][5][6] The monosodium salt of FMN is often prepared to further enhance its stability and solubility.[1][5]

Properties:

PropertyRiboflavinRiboflavin-5'-Phosphate (FMN)
Appearance Yellow to orange-yellow crystalline powderYellow to orange-yellow crystalline powder
Water Solubility Very slightly soluble (approx. 0.07 g/L at 20°C)Soluble (e.g., sodium salt)
Melting Point 290 °C (decomposes)Decomposes
Molar Mass 376.36 g/mol 456.34 g/mol
Fatty Acid Esters of Riboflavin

These esters are synthesized to increase the lipophilicity of riboflavin.

Synthesis: Fatty acid esters of riboflavin can be prepared by reacting riboflavin with an alkanoyl halide (e.g., palmitoyl chloride) or an acid anhydride (e.g., butyric anhydride) in the presence of an acid acceptor like pyridine or a catalyst such as perchloric acid.[8] The number of fatty acid chains attached to the riboflavin molecule can be controlled by the molar ratio of the reactants.[8]

Properties:

PropertyRiboflavin Tetrabutyrate
Appearance Yellowish crystals
Solubility Soluble in ethanol, benzene, chloroform, neutral fats
Melting Point 145-147 °C
Hydroxy Polycarboxylic Acid Esters of Riboflavin

To create water-soluble derivatives, riboflavin has been esterified with hydroxy polycarboxylic acids.

Synthesis: These esters are synthesized by heating riboflavin with the respective polycarboxylic acid (e.g., citric acid, malic acid, tartaric acid) in a solvent like phenol.[3] The resulting mono-esters can be converted to their more soluble sodium salts.[3]

Properties:

PropertyRiboflavin Citrate (Disodium Salt)
Biological Activity Approx. 90% of theoretical activity of riboflavin
Solubility Water-soluble

Experimental Protocols

Synthesis of Riboflavin-5'-Phosphate (FMN)

Objective: To synthesize FMN by phosphorylating riboflavin using phosphorus oxychloride.

Materials:

  • Riboflavin

  • Phosphorus oxychloride (POCl₃)

  • γ-Butyrolactone (solvent)

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • In a suitable reaction vessel, suspend riboflavin in γ-butyrolactone.

  • Add phosphorus oxychloride (1.2 to 3 moles per mole of riboflavin) to the suspension while stirring.[5]

  • Maintain the reaction temperature as specified in the chosen protocol (e.g., controlled cooling).

  • After the reaction is complete, hydrolyze the reaction mixture by adding it to hot water (80-90°C) continuously or batchwise.[1][5]

  • Maintain the temperature of the hydrolysis mixture for a short period (e.g., 1-15 minutes).[1]

  • Cool the solution to allow the riboflavin-5'-phosphate to crystallize.

  • For the preparation of the sodium salt, adjust the pH of the solution to 5.5-6 with an aqueous NaOH solution.[1][5]

  • Isolate the precipitated FMN or its sodium salt by filtration, wash with a suitable solvent, and dry.

Synthesis of Riboflavin Tetrabutyrate (A Fatty Acid Ester)

Objective: To synthesize a fat-soluble ester of riboflavin.

Materials:

  • Riboflavin

  • Butyric anhydride

  • 60% Perchloric acid (catalyst)

  • Water

  • Ether

Procedure:

  • To a mixture of riboflavin and butyric anhydride, add a small amount of 60% perchloric acid with vigorous stirring at room temperature.[8]

  • Pour the reaction mixture into water.

  • The precipitated riboflavin tetrabutyrate is then recovered.

  • The product can be purified by recrystallization from a solvent like ether.[8]

Biological Significance and Metabolic Pathways

Vitamin B2 esters, particularly FMN, are not just synthetic derivatives but are integral to cellular metabolism.

In Vivo Conversion and Bioavailability

Dietary riboflavin is primarily ingested as FMN and flavin adenine dinucleotide (FAD). In the small intestine, these esters are hydrolyzed by phosphatases to free riboflavin, which is then absorbed.[9] Once inside the cells, riboflavin is converted back to FMN and FAD, its biologically active coenzyme forms.

The bioavailability of riboflavin from its esters and various food sources is a critical area of research. Studies have shown that the maximal amount of riboflavin that can be absorbed from a single oral dose is approximately 27 mg in adults.[2][10] The half-life of absorption is about 1.1 hours.[2][10]

Metabolic Pathway of Riboflavin Activation

The conversion of riboflavin to its active coenzyme forms, FMN and FAD, is a two-step enzymatic process.

Riboflavin_Activation Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) (Riboflavin-5'-Phosphate) Riboflavin->FMN Flavokinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi)

Caption: The enzymatic conversion of riboflavin to its coenzyme forms, FMN and FAD.

Role in Cellular Respiration and Metabolism

FMN and FAD are essential coenzymes for a wide variety of oxidoreductase enzymes known as flavoproteins. These enzymes are critical for:

  • Cellular Respiration: FAD is a key component of the electron transport chain, accepting electrons from succinate in complex II.

  • Fatty Acid Oxidation: FAD is a cofactor for acyl-CoA dehydrogenase.

  • Amino Acid Metabolism: FAD is required for the activity of amino acid oxidases.

  • Redox Homeostasis: FAD is a cofactor for glutathione reductase, an enzyme crucial for maintaining the cellular antioxidant defense system.

Experimental Workflows and Analytical Methods

Workflow for Bioavailability Studies of Riboflavin Esters

Bioavailability_Workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment Dosing Administration of Riboflavin Ester Subject_Recruitment->Dosing Sampling Blood and Urine Sample Collection Dosing->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep HPLC HPLC with Fluorescence or Mass Spec Detection Sample_Prep->HPLC Quantification Quantification of Riboflavin and Metabolites HPLC->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Bioavailability_Calc Bioavailability Calculation PK_Modeling->Bioavailability_Calc

Caption: A generalized workflow for conducting a bioavailability study of a riboflavin ester.

Analytical Techniques for Riboflavin and its Esters

A variety of analytical methods are employed for the quantification of riboflavin and its esters in pharmaceutical formulations, food, and biological samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique, often coupled with fluorescence or mass spectrometry detection for high sensitivity and specificity.[11][12]

Table of Analytical Methods:

MethodPrincipleApplication
HPLC with Fluorescence Detection Separation by chromatography followed by detection of the natural fluorescence of flavins.Quantification in food, pharmaceuticals, and biological fluids.
HPLC with Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection, providing high specificity.Highly sensitive and specific quantification in complex matrices.
Spectrophotometry Measurement of light absorbance at specific wavelengths (e.g., 444 nm for riboflavin).Assay of pure solutions and pharmaceutical preparations.[13]
Fluorimetry Measurement of fluorescence intensity.Sensitive determination in various samples.[12]

Conclusion and Future Perspectives

The development of Vitamin B2 esters has been a pivotal advancement in overcoming the inherent physicochemical limitations of riboflavin. From the water-soluble riboflavin-5'-phosphate, essential for parenteral nutrition and high-dose therapies, to lipophilic fatty acid esters with potential for enhanced oral absorption, these derivatives have significantly expanded the therapeutic and commercial utility of this vital nutrient.

Future research in this field is likely to focus on the development of novel ester-based prodrugs with targeted delivery mechanisms. For instance, riboflavin transporters are known to be overexpressed in certain cancer cells, opening avenues for the design of riboflavin-conjugated anticancer drugs.[14] Furthermore, advancements in analytical techniques will continue to refine our understanding of the pharmacokinetics and metabolism of these esters, paving the way for more effective and personalized nutritional and therapeutic strategies. The rich history and ongoing innovation surrounding Vitamin B2 esters underscore the enduring importance of chemical modification in optimizing the therapeutic potential of natural compounds.

References

Methodological & Application

Application Notes and Protocols for Riboflavin Tetrabutyrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Riboflavin Tetrabutyrate (RTB), a lipophilic derivative of Riboflavin (Vitamin B2), in various cell culture applications. This document outlines the rationale for its use, detailed protocols for preparation and application, and key experimental considerations.

Introduction

Riboflavin Tetrabutyrate (RTB) is a synthetic, lipid-soluble ester of Riboflavin. Its enhanced lipophilicity compared to Riboflavin allows for improved cellular uptake and bioavailability.[1] RTB serves as a precursor to Riboflavin and its active coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are crucial for a multitude of cellular metabolic processes, including redox reactions and energy production.[2] Additionally, the butyrate moieties of RTB can be hydrolyzed by intracellular esterases, releasing butyric acid, a short-chain fatty acid known to have anti-inflammatory properties and function as a histone deacetylase (HDAC) inhibitor.[2] These characteristics make RTB a compound of interest for research in areas such as antioxidant activity, cancer therapy, and photodynamic therapy.[1][3][4]

Physicochemical Properties and Storage

A summary of the key physicochemical properties of Riboflavin Tetrabutyrate is provided in the table below.

PropertyValue
Molecular Formula C₃₃H₄₄N₄O₁₀
Molecular Weight 656.72 g/mol
Appearance Yellow to orange powder
Solubility Insoluble in water.[5] Soluble in DMSO (up to 100 mg/mL or 152.27 mM)[5], ethanol (33 mg/mL)[5], methanol, and acetone.
Storage Store the solid powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[6]

Note: It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of RTB.[5]

Mechanism of Action

The biological effects of Riboflavin Tetrabutyrate in cell culture are multifaceted, stemming from the activities of its constituent molecules: Riboflavin and butyric acid.

  • Riboflavin-Mediated Effects: Upon cellular uptake, RTB is metabolized to release Riboflavin. Riboflavin is then converted to FMN and FAD, which act as essential coenzymes in numerous cellular redox reactions.[2] These flavocoenzymes are integral to the electron transport chain and ATP production.[2] Riboflavin also possesses photosensitizing properties, which can be exploited in photodynamic therapy (PDT).[3][4] Upon exposure to light, particularly in the UV-blue spectrum, Riboflavin can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3]

  • Butyric Acid-Mediated Effects: The hydrolysis of the butyrate esters from RTB releases butyric acid. Butyric acid is a known histone deacetylase (HDAC) inhibitor, which can lead to alterations in gene expression, promoting cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

The combined actions of Riboflavin and butyric acid may offer synergistic effects, particularly in the context of cancer research.

cluster_extracellular Extracellular cluster_cellular Cellular RTB_ext Riboflavin Tetrabutyrate RTB_int Riboflavin Tetrabutyrate RTB_ext->RTB_int Cellular Uptake Riboflavin Riboflavin RTB_int->Riboflavin Hydrolysis Butyrate Butyric Acid RTB_int->Butyrate Hydrolysis FMN_FAD FMN / FAD Riboflavin->FMN_FAD Conversion HDAC HDACs Butyrate->HDAC Inhibition ROS ROS FMN_FAD->ROS Light Activation Gene_Expression Altered Gene Expression HDAC->Gene_Expression Apoptosis Apoptosis ROS->Apoptosis Gene_Expression->Apoptosis

Figure 1: Simplified signaling pathway of Riboflavin Tetrabutyrate in a cell.

Experimental Protocols

Protocol 1: Preparation of Riboflavin Tetrabutyrate Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Riboflavin Tetrabutyrate in DMSO.

Materials:

  • Riboflavin Tetrabutyrate (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm an aliquot of anhydrous DMSO to room temperature.

  • Weigh out the required amount of Riboflavin Tetrabutyrate powder in a sterile microcentrifuge tube. For a 10 mM stock solution, weigh 6.57 mg of RTB for every 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the RTB powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and yellow-orange.

  • Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected vial if necessary for long-term storage and to ensure sterility for cell culture use.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in light-protected tubes.

start Start weigh Weigh RTB Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (Optional) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing a Riboflavin Tetrabutyrate stock solution.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a method to assess the cytotoxicity of Riboflavin Tetrabutyrate on a chosen cell line.

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium

  • Riboflavin Tetrabutyrate stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the Riboflavin Tetrabutyrate stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of RTB. Include appropriate controls (untreated cells, vehicle control with DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Remove the medium containing MTT and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 3: Photodynamic Therapy (PDT) Protocol

This protocol provides a general framework for investigating the photodynamic effects of Riboflavin Tetrabutyrate in vitro.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Riboflavin Tetrabutyrate stock solution

  • Light source with appropriate wavelength (e.g., blue light at ~450 nm)

  • 96-well plates (black plates with clear bottoms are recommended to reduce light scatter)

  • Assay reagents for measuring cell viability or apoptosis (e.g., MTT, Annexin V/PI)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of Riboflavin Tetrabutyrate in complete medium and incubate for a specific duration (e.g., 4-24 hours) to allow for cellular uptake. Keep the plates in the dark.

  • Wash the cells with PBS to remove any extracellular RTB.

  • Add fresh, phenol red-free medium to the wells.

  • Expose the cells to a light source at a specific wavelength and energy density. Control groups should include cells treated with RTB but not exposed to light, and cells exposed to light without RTB treatment.

  • Incubate the cells for a further period (e.g., 24-48 hours) post-irradiation.

  • Assess cell viability or apoptosis using a suitable assay.

Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes.

Table 1: Recommended Concentration Ranges for In Vitro Studies

ApplicationCell Type (Example)Suggested Concentration RangeIncubation Time
Antioxidant Activity Fibroblasts1 - 50 µM24 - 72 hours
Cytotoxicity (Dark) Cancer Cell Lines10 - 200 µM24 - 72 hours
Photodynamic Therapy Cancer Cell Lines1 - 50 µM4 - 24 hours pre-incubation

Table 2: Example Cytotoxicity Data (IC50 Values)

Cell LineCompoundIC50 (µM) - DarkIC50 (µM) - Light Exposed
MCF-7 Riboflavin Tetrabutyrate> 10015
A549 Riboflavin Tetrabutyrate> 10025
HEK293 Riboflavin Tetrabutyrate> 200> 100

Concluding Remarks

Riboflavin Tetrabutyrate is a promising compound for various cell culture-based research applications due to its enhanced cellular uptake and dual mechanism of action. The protocols and information provided herein offer a foundation for researchers to explore the potential of RTB in their specific experimental systems. It is recommended to optimize concentrations, incubation times, and other experimental parameters for each cell line and application. As with any experimental compound, appropriate controls and careful handling are essential for obtaining reliable and reproducible results. All work should be conducted under sterile conditions and with appropriate safety precautions.

References

Application Notes and Protocols for In Vivo Riboflavin Tetrabutyrate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting in vivo experimental studies on Riboflavin Tetrabutyrate (RTB), a lipophilic derivative of vitamin B2. The protocols outlined below are synthesized from available research on riboflavin and its derivatives to guide the design and execution of preclinical efficacy and pharmacokinetic studies.

Introduction

Riboflavin Tetrabutyrate (RTB) is a compound that combines riboflavin (Vitamin B2) and butyric acid. This conjugation is designed to enhance the bioavailability of riboflavin.[1] Riboflavin is a crucial precursor for the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are essential for numerous metabolic pathways, including energy production and cellular respiration.[1][2][3] Butyric acid, a short-chain fatty acid, is known for its anti-inflammatory properties and its role in gut health.[1] The synergistic potential of these two molecules makes RTB a compound of interest for various therapeutic applications.[1]

Mechanism of Action

The primary mechanism of RTB is believed to stem from the combined actions of its constituent parts, riboflavin and butyric acid, with the potential for enhanced efficacy due to improved bioavailability.[1]

  • Riboflavin-mediated Effects : Once metabolized, the released riboflavin is converted into FMN and FAD. These coenzymes are vital for redox reactions within the electron transport chain, which is central to cellular energy (ATP) production.[1][2]

  • Butyric Acid-mediated Effects : Butyric acid serves as an energy source for colonocytes and has been shown to inhibit histone deacetylases (HDACs), which can influence gene expression related to cell growth, inflammation, and tumor suppression.[1]

Signaling Pathway Overview

Riboflavin_Tetrabutyrate_Mechanism cluster_absorption Absorption & Metabolism cluster_riboflavin_action Riboflavin Action cluster_butyrate_action Butyric Acid Action RTB Riboflavin Tetrabutyrate (Oral Administration) Metabolism Hydrolysis in Small Intestine RTB->Metabolism Riboflavin Riboflavin Metabolism->Riboflavin Butyrate Butyric Acid Metabolism->Butyrate FMN FMN Riboflavin->FMN Colonocytes Energy for Colonocytes Butyrate->Colonocytes HDAC HDAC Inhibition Butyrate->HDAC FAD FAD FMN->FAD ETC Electron Transport Chain (Mitochondria) FAD->ETC ATP ATP Production (Energy) ETC->ATP Gene_Expression Altered Gene Expression HDAC->Gene_Expression

Caption: Proposed mechanism of action for Riboflavin Tetrabutyrate.

Experimental Protocols

The following are detailed protocols for in vivo studies. These should be adapted based on the specific research question and animal model.

Animal Models

The choice of animal model will depend on the therapeutic area of investigation. Common models for metabolic and pharmacokinetic studies include:

  • Mice : C57BL/6 or BALB/c strains are frequently used for metabolic research.

  • Rats : Sprague-Dawley or Wistar rats are standard models for toxicology and pharmacokinetic studies.[4][5]

Ethical Considerations : All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Formulation and Dosing

Formulation : Riboflavin tetrabutyrate is a lipophilic compound.[6] A suitable vehicle is required for in vivo administration.

  • Corn Oil Suspension : For oral gavage, RTB can be suspended in corn oil. To prepare a 1 mg/mL suspension, add 50 µL of a 16 mg/mL stock solution in DMSO to 950 µL of corn oil and mix thoroughly. This suspension should be prepared fresh before each use.[6]

  • Aqueous Suspension : For some applications, a suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC-Na) may be suitable.[6]

Dose Selection : Dose ranges for riboflavin supplementation in animal studies can vary widely. For RTB, initial dose-finding studies are recommended. Based on riboflavin studies in rodents and other species, a starting range could be between 10 and 100 mg/kg body weight, administered daily.[7][8]

Administration Route
  • Oral Gavage (p.o.) : This is the most common and clinically relevant route for nutritional supplements. The formulated RTB is administered directly into the stomach using a gavage needle.

  • Dietary Admixture : For chronic studies, RTB can be mixed directly into the animal feed. This method provides continuous exposure but may be less precise for pharmacokinetic studies.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12-18 hours) Acclimatization->Fasting Dosing RTB Administration (Oral Gavage) Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Timepoints Timepoints: Pre-dose, 0.5, 1, 2, 4, 8, 12, 24h Sampling->Timepoints Analysis Plasma Separation & LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study of RTB.

Detailed Protocol:

  • Animal Preparation : Acclimatize animals to the housing conditions for at least one week. Fast animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing : Administer a single dose of the RTB formulation via oral gavage.

  • Blood Collection : Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis : Quantify the concentration of RTB and its metabolites (riboflavin) in plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Protocol for a Chronic Efficacy Study

This protocol is based on a study investigating the long-term effects of RTB on hepatic enzyme activity in rats.[4]

  • Animal Groups : Randomly assign animals to different treatment groups (e.g., Vehicle Control, Riboflavin, Sodium Butyrate, Riboflavin Tetrabutyrate).

  • Dosing : Administer the respective compounds daily for a period of 5 weeks via oral gavage or dietary admixture.[4]

  • Monitoring : Monitor body weight and food intake regularly throughout the study.

  • Terminal Procedures : At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, kidney).

  • Biochemical Analysis : Prepare tissue homogenates and measure the activity of relevant enzymes. For example, in a study of fatty acid metabolism, key enzymes would include 3-ketoacyl-CoA thiolase, acyl-CoA synthetase, and acyl-CoA dehydrogenase.[4]

  • Data Analysis : Compare the enzyme activities and other parameters between the different treatment groups using appropriate statistical methods.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Pharmacokinetic Parameters of Riboflavin after Oral Administration in Humans
ParameterValueUnitReference
Maximal Absorption (single dose) 27mg[9][10]
Absorption Half-life 1.1hours[9][10]

Data from studies on riboflavin, not RTB. These values can serve as a benchmark for comparison.

Table 2: Effect of Chronic RTB Administration on Hepatic Enzyme Activity in Rats
Treatment Group3-ketoacyl-CoA thiolase Activity (% of Control)Acyl-CoA Dehydrogenase Activity (% of Control)Reference
Control 100100[4]
Riboflavin No significant changeNo significant change[4]
Sodium Butyrate No significant changeNo significant change[4]
Riboflavin Tetrabutyrate (RTB) ~150%No significant change[4]

This table summarizes the finding that long-term RTB feeding resulted in a 50% increase in the hepatic activity of 3-ketoacyl-CoA thiolase.[4]

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers initiating in vivo studies with Riboflavin Tetrabutyrate. Due to the limited published data specifically on RTB, these protocols are largely based on studies of its components and general pharmacological principles. It is crucial to perform dose-finding and preliminary studies to optimize the experimental conditions for any new research model or therapeutic indication. Careful planning and execution of these in vivo experiments will be essential to fully elucidate the therapeutic potential of RTB.

References

Riboflavin Tetrabutyrate: A Bio-derived Photocatalyst for Sustainable Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Riboflavin tetrabutyrate, a lipophilic derivative of Vitamin B2, is emerging as a versatile and environmentally benign photocatalyst for a range of organic transformations. Its ability to absorb visible light and initiate redox processes makes it an attractive alternative to traditional metal-based photocatalysts. This document provides detailed application notes and experimental protocols for the use of riboflavin tetrabutyrate in several key organic reactions, supported by quantitative data and mechanistic insights.

Photocatalytic Synthesis of 2-Substituted Benzothiazoles

The benzothiazole moiety is a privileged scaffold in medicinal chemistry. A visible-light-mediated approach using riboflavin tetraacetate (a close structural analog of riboflavin tetrabutyrate) offers a green and efficient synthesis of these valuable compounds from thiobenzanilides.[1]

Quantitative Data
EntrySubstrate (Thiobenzanilide)Product (2-Substituted Benzothiazole)Reaction Time (h)Yield (%)
1N-Phenylthiobenzanilide2-Phenylbenzothiazole390
24-Methoxy-N-phenylthiobenzanilide2-(4-Methoxyphenyl)benzothiazole395
34-Methyl-N-phenylthiobenzanilide2-(p-Tolyl)benzothiazole389
44-Fluoro-N-phenylthiobenzanilide2-(4-Fluorophenyl)benzothiazole385
54-Cyano-N-phenylthiobenzanilide4-(Benzothiazol-2-yl)benzonitrile362
64-Nitro-N-phenylthiobenzanilide2-(4-Nitrophenyl)benzothiazole349
Experimental Protocol

Materials:

  • Substituted thiobenzanilide (1.0 equiv)

  • Riboflavin tetraacetate (RFTA) (1 mol%)

  • Ethanol (solvent)

  • Oxygen (balloon)

  • Blue LEDs (e.g., 18W, λmax = 450-470 nm)

Procedure:

  • In a standard glass vial equipped with a magnetic stir bar, dissolve the thiobenzanilide substrate in ethanol.

  • Add riboflavin tetraacetate (1 mol%) to the solution.

  • Seal the vial with a septum and purge with oxygen from a balloon for 5 minutes.

  • Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 3 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzothiazole.[2]

Proposed Mechanism & Experimental Workflow

The reaction is believed to proceed via an electron transfer mechanism. The photoexcited riboflavin tetraacetate oxidizes the thiobenzanilide, initiating a radical cascade that leads to cyclization and formation of the benzothiazole product, with molecular oxygen acting as the terminal oxidant.

benzothiazole_synthesis cluster_catalyst Photocatalytic Cycle cluster_reaction Substrate Transformation sub Thiobenzanilide + Riboflavin Tetraacetate (RFTA) light Visible Light (Blue LED) excited_rfta Excited RFTA* sub->excited_rfta Photoexcitation excited_rfta->sub Regeneration radical_cation Thiobenzanilide Radical Cation excited_rfta->radical_cation Electron Transfer cyclization Intramolecular Cyclization radical_cation->cyclization Deprotonation & Radical Addition radical_cation->cyclization product 2-Substituted Benzothiazole cyclization->product Oxidation cyclization->product o2 O₂ h2o2 H₂O₂ o2->h2o2 Reduction

Caption: Photocatalytic synthesis of 2-substituted benzothiazoles.

Photocatalytic Synthesis of Glitazones

Glitazones are a class of antidiabetic drugs. A sustainable and versatile method for their synthesis involves the photocatalytic coupling of N-protected methylene thiazolidinediones with radical precursors, catalyzed by riboflavin tetraacetate.[3]

Quantitative Data
EntryRadical PrecursorProductReaction Time (h)Yield (%)
14-Methoxyphenylboronic acid5-((4-Methoxyphenyl)methyl)-3-(tert-butyl)thiazolidine-2,4-dione1665
23,4,5-Trimethoxyphenylboronic acid3-(tert-Butyl)-5-((3,4,5-trimethoxyphenyl)methyl)thiazolidine-2,4-dione1682
3Benzo[d][2][4]dioxol-5-ylboronic acid5-(Benzo[d][2][4]dioxol-5-ylmethyl)-3-(tert-butyl)thiazolidine-2,4-dione1642
4N-Acetyl-4-aminophenylboronic acidN-(4-((3-(tert-Butyl)-2,4-dioxothiazolidin-5-yl)methyl)phenyl)acetamide1661
5Phenylacetic acid5-Benzyl-3-(tert-butyl)thiazolidine-2,4-dione1655
Experimental Protocol

Materials:

  • Radical precursor (e.g., boronic acid or carboxylic acid) (1.0 equiv)

  • tert-Butyl 5-methylene-2,4-dioxothiazolidine-3-carboxylate (3.0 equiv)

  • Riboflavin tetraacetate (RFTA) (2.5 mol%)

  • 4-Dimethylaminopyridine (DMAP) (0.25 equiv)

  • Acetone/Methanol (1:1 mixture, degassed)

  • Nitrogen atmosphere

  • Blue LEDs (λ = 450 nm)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the radical precursor, tert-butyl 5-methylene-2,4-dioxothiazolidine-3-carboxylate, RFTA, and DMAP.

  • Seal the vial and purge with nitrogen.

  • Add the degassed acetone/methanol solvent mixture via syringe.

  • Irradiate the reaction mixture with blue LEDs at room temperature with stirring for 16 hours.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the glitazone product.[5]

Proposed Mechanism & Experimental Workflow

The reaction is initiated by the photoexcited RFTA, which engages in a single-electron transfer with the radical precursor to generate a radical intermediate. This radical then adds to the methylene thiazolidinedione, followed by a reduction step to yield the final product.

glitazone_synthesis start Radical Precursor + Methylene Thiazolidinedione + RFTA light Visible Light (450 nm) excited_rfta Excited RFTA* start->excited_rfta Photoexcitation excited_rfta->start Regeneration radical Radical Intermediate excited_rfta->radical SET addition Radical Addition radical->addition to Methylene Thiazolidinedione product Glitazone Derivative addition->product Reduction

Caption: Photocatalytic synthesis of glitazone derivatives.

Photocatalytic Synthesis of Xanthene Derivatives

Xanthenes are an important class of heterocyclic compounds with diverse biological activities. A facile and green synthesis of xanthene derivatives can be achieved through a one-pot reaction of aldehydes and dimedone using riboflavin as a photocatalyst under visible light.[4]

Quantitative Data
EntryAldehydeProductReaction Time (min)Yield (%)
1Salicylaldehyde9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dione1575
24-Nitrobenzaldehyde9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dione1585
34-Chlorobenzaldehyde9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dione1582
44-Methylbenzaldehyde9-(p-Tolyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dione2070
5Benzaldehyde9-Phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dione2068
Experimental Protocol

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (2.0 mmol)

  • Riboflavin (2 mol%)

  • Water/Ethanol (1:1 v/v)

  • Blue LED (18 W, λmax = 467 nm)

Procedure:

  • In a round-bottom flask, prepare a stirred solution of the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and riboflavin (2 mol%) in a 1:1 mixture of water and ethanol.

  • Irradiate the reaction mixture with a blue LED at room temperature.

  • Continue stirring for 15-30 minutes, during which the reaction mixture may become milky.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The solid product can be further purified by recrystallization.[4]

Proposed Mechanism & Experimental Workflow

The proposed mechanism involves the photo-excited riboflavin initiating a single-electron transfer (SET) process with dimedone to form a radical cation. This intermediate then reacts with the aldehyde, followed by the involvement of a second molecule of dimedone and subsequent cyclization and dehydration to yield the xanthene derivative.

xanthene_synthesis start Aldehyde + Dimedone + Riboflavin light Visible Light (Blue LED) excited_rf Excited Riboflavin* start->excited_rf Photoexcitation excited_rf->start Regeneration dimedone_radical Dimedone Radical Cation excited_rf->dimedone_radical SET intermediate Intermediate Adduct dimedone_radical->intermediate Reaction with Aldehyde product Xanthene Derivative intermediate->product Cyclization & Dehydration

Caption: Photocatalytic synthesis of xanthene derivatives.

Photocatalytic Esterification of Carboxylic Acids

Riboflavin tetraacetate can catalyze the aerobic esterification of aldehydes to their corresponding methyl esters under visible light irradiation. This method provides a direct transformation, avoiding the need for pre-oxidation of the aldehyde to a carboxylic acid.[2]

Quantitative Data
EntrySubstrate (Aldehyde)Product (Methyl Ester)Reaction Time (h)Yield (%)
14-MethoxybenzaldehydeMethyl 4-methoxybenzoate1293
24-MethylbenzaldehydeMethyl 4-methylbenzoate1285
3BenzaldehydeMethyl benzoate1278
44-ChlorobenzaldehydeMethyl 4-chlorobenzoate1275
54-BromobenzaldehydeMethyl 4-bromobenzoate1272
Experimental Protocol

Materials:

  • Substituted benzaldehyde (1.0 equiv)

  • Riboflavin tetraacetate (RFTA) (10 mol%)

  • Hydrochloric acid (HCl, 37%)

  • Methanol/Acetonitrile (3:5 v/v)

  • Air (as terminal oxidant)

  • Blue LEDs (λ = 440 nm)

Procedure:

  • In a reaction vessel, dissolve the aldehyde in a 3:5 mixture of methanol and acetonitrile.

  • Add RFTA (10 mol%) and HCl to the solution.

  • Expose the reaction mixture to air and irradiate with blue LEDs at room temperature with stirring for 12 hours.

  • Monitor the reaction by GC-FID or TLC.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.[2]

Proposed Mechanism & Experimental Workflow

The reaction is proposed to proceed through the formation of a dimethyl acetal from the aldehyde and methanol, catalyzed by the acid. The photoexcited RFTA then oxidizes the acetal via electron transfer, leading to the formation of the ester.

esterification start Aldehyde + Methanol + RFTA + Acid acetal Dimethyl Acetal start->acetal Acetalization light Visible Light (440 nm) excited_rfta Excited RFTA* acetal->excited_rfta Photoexcitation excited_rfta->acetal Regeneration radical_cation Acetal Radical Cation excited_rfta->radical_cation Electron Transfer product Methyl Ester radical_cation->product Fragmentation & Oxidation o2 Air (O₂)

Caption: Photocatalytic esterification of aldehydes.

Photocatalytic Hydroxylation of Aromatic Compounds

While specific detailed protocols for the direct hydroxylation of simple aromatic hydrocarbons like benzene using riboflavin tetrabutyrate are not extensively documented in the reviewed literature, the photocatalytic generation of reactive oxygen species by riboflavin derivatives is a well-established principle that can be applied to such transformations. The dearomative spiro-etherification of naphthols using RFTA provides a related example of photocatalytic oxidation of an aromatic system.[5]

Further research is encouraged to develop optimized protocols for the direct hydroxylation of a broader range of aromatic substrates using riboflavin tetrabutyrate as a sustainable photocatalyst.

References

Applications of Vitamin B2 Tetrabutyrate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B2, or riboflavin, is an essential nutrient vital for cellular metabolism.[1][2] Its role in cellular processes has led to the exploration of its use in targeted drug delivery, particularly in oncology, due to the overexpression of riboflavin transporters (RFVTs) on the surface of various cancer cells.[3][4][5] This phenomenon allows for the targeted delivery of therapeutic agents to malignant tissues, potentially increasing efficacy while minimizing off-target side effects. Vitamin B2 tetrabutyrate, a lipophilic derivative of riboflavin, presents enhanced solubility and stability, making it a promising candidate for advanced drug delivery applications.[6]

These application notes provide an overview of the potential uses of Vitamin B2 tetrabutyrate in drug delivery systems, drawing upon the established principles of riboflavin-targeted delivery and the unique physicochemical properties of its tetrabutyrate ester. Detailed protocols for the formulation and characterization of a hypothetical Vitamin B2 tetrabutyrate-based drug delivery system are also presented.

Physicochemical Properties of Vitamin B2 Tetrabutyrate

Vitamin B2 tetrabutyrate is a synthetic ester of riboflavin, where the hydroxyl groups of the ribityl side chain are esterified with butyric acid. This modification significantly alters its physical and chemical properties compared to the parent riboflavin molecule, offering potential advantages in drug formulation and delivery.

PropertyVitamin B2 (Riboflavin)Vitamin B2 TetrabutyrateSignificance in Drug Delivery
Molecular Formula C₁₇H₂₀N₄O₆C₃₃H₄₄N₄O₁₀Increased molecular weight and lipophilicity.[7]
Molecular Weight 376.36 g/mol 656.73 g/mol [6][7]Affects diffusion and encapsulation efficiency.
Appearance Yellow to orange-yellow crystalline powder[8]Yellow to orange powder[6]Similar visual properties.
Solubility Slightly soluble in water; very slightly soluble in alcohol; insoluble in ether and chloroform.[8]Soluble in organic solvents like methanol, ethanol, and acetone; soluble in oils (e.g., soybean oil).[9][10]Enhanced solubility in lipids and organic solvents allows for formulation in lipid-based delivery systems (e.g., SLNs, liposomes) and for the delivery of hydrophobic drugs.
Stability Sensitive to light.[1][2]Enhanced stability.[6]Improved stability can lead to longer shelf-life and protection of the active pharmaceutical ingredient (API).
Bioavailability Limited by its poor water solubility and absorption in the upper GI tract.[1][2][11]Improved bioavailability due to its lipophilic nature.[6]Enhanced absorption and potential for controlled release.[6]

Principle of Riboflavin-Mediated Targeted Drug Delivery

The rationale for using riboflavin and its derivatives in targeted drug delivery stems from the metabolic requirements of cancer cells. Many types of tumors exhibit an increased uptake of riboflavin to meet their high energy demands.[3][4] This is facilitated by the overexpression of riboflavin transporters (RFVT1, RFVT2, and RFVT3) on the cancer cell membrane.[3][5] Drug delivery systems functionalized with riboflavin can, therefore, act as a "Trojan horse," being preferentially recognized and internalized by cancer cells via these transporters.

cluster_0 Extracellular Space cluster_1 Cancer Cell Drug_Carrier Drug Carrier (e.g., Nanoparticle) VB2T Vitamin B2 Tetrabutyrate Drug_Carrier->VB2T conjugated to Drug API Drug_Carrier->Drug encapsulates RFVT Riboflavin Transporter (RFVT) Drug_Carrier->RFVT binds to Endocytosis Receptor-Mediated Endocytosis RFVT->Endocytosis triggers Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Targeted drug delivery via riboflavin transporters.

Potential Applications of Vitamin B2 Tetrabutyrate in Drug Delivery

The enhanced lipophilicity of Vitamin B2 tetrabutyrate opens up several possibilities for its use in drug delivery systems where native riboflavin may be less suitable.

  • Lipid-Based Nanocarriers: Its solubility in lipids makes it an excellent candidate for incorporation into solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes. It can be co-dissolved with the lipid matrix and the hydrophobic drug, potentially improving drug loading and encapsulation efficiency.

  • Targeting Ligand for Hydrophobic Drugs: Vitamin B2 tetrabutyrate can be used to surface-functionalize nanoparticles carrying hydrophobic drugs. The butyrate chains can anchor within the lipid core of the carrier, while the riboflavin moiety is displayed on the surface for targeting.

  • Prodrug Approach: Vitamin B2 tetrabutyrate itself can be considered a prodrug of riboflavin. Once internalized by the cell, intracellular esterases can hydrolyze the butyrate esters, releasing riboflavin. This mechanism could also be exploited in designing drug conjugates.

  • Enhanced Oral Delivery: Its improved bioavailability suggests potential for developing oral drug delivery systems with enhanced absorption.

Experimental Protocols

The following are detailed, hypothetical protocols for the formulation and evaluation of a Vitamin B2 tetrabutyrate-based drug delivery system. These protocols are based on standard methodologies for nanoparticle development and characterization.

Protocol 1: Formulation of Vitamin B2 Tetrabutyrate-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs loaded with a model hydrophobic drug, using Vitamin B2 tetrabutyrate as a targeting ligand, by the hot homogenization and ultrasonication method.

Materials:

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Vitamin B2 Tetrabutyrate

  • Lipid matrix (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • C-surfactant (e.g., Soy lecithin)

  • Ultrapure water

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the lipid matrix, model drug, and Vitamin B2 tetrabutyrate.

    • Place the weighed components in a beaker and heat to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in ultrapure water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer at 10,000 rpm for 15 minutes.

  • Sonication:

    • Subject the resulting pre-emulsion to high-intensity probe sonication for 10 minutes in an ice bath to prevent lipid recrystallization and degradation of components.

  • Cooling and Nanoparticle Formation:

    • Allow the nanoemulsion to cool down to room temperature under gentle stirring to form the SLNs.

  • Purification:

    • Centrifuge the SLN dispersion at a low speed (e.g., 2,000 rpm for 10 minutes) to remove any aggregates.

    • The supernatant containing the SLNs can be further purified by dialysis against ultrapure water to remove excess surfactant.

Start Start Lipid_Phase Prepare Lipid Phase (Lipid + Drug + VB2T) Start->Lipid_Phase Aqueous_Phase Prepare Aqueous Phase (Water + Surfactant) Start->Aqueous_Phase Homogenization High-Speed Homogenization Lipid_Phase->Homogenization Aqueous_Phase->Homogenization Sonication Probe Sonication Homogenization->Sonication Cooling Cooling and SLN Formation Sonication->Cooling Purification Purification Cooling->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Workflow for SLN formulation.
Protocol 2: Characterization of Vitamin B2 Tetrabutyrate-Loaded SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) Zetasizer.

  • Procedure:

    • Dilute the SLN dispersion with ultrapure water to an appropriate concentration.

    • Measure the particle size and PDI at 25°C.

    • For zeta potential, use the same diluted sample and measure the electrophoretic mobility.

    • Perform measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Centrifugation or dialysis.

  • Procedure:

    • Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant/dialysate using a suitable analytical method (e.g., HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of SLNs] x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a dialysis bag method to evaluate the in vitro release profile of the encapsulated drug from the SLNs.

Materials:

  • SLN dispersion

  • Phosphate Buffered Saline (PBS), pH 7.4 (with 0.5% Tween 80 to ensure sink conditions)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Magnetic stirrer with a heating plate

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium for 12 hours before use.

    • Pipette a known volume of the SLN dispersion into the dialysis bag and securely close both ends.

  • Release Study:

    • Place the dialysis bag in a beaker containing a known volume of the release medium.

    • Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Conclusion

While direct experimental evidence for the application of Vitamin B2 tetrabutyrate in drug delivery systems is currently limited, its advantageous physicochemical properties, particularly its enhanced lipophilicity and stability, make it a highly promising candidate for the development of novel and more effective drug delivery platforms. The established role of riboflavin in targeted cancer therapy provides a strong rationale for exploring its tetrabutyrate derivative in similar applications, especially for the delivery of hydrophobic therapeutic agents. The protocols provided herein offer a foundational framework for researchers to begin investigating the potential of Vitamin B2 tetrabutyrate in creating next-generation targeted drug delivery systems.

References

Formulation of Riboflavin Tetrabutyrate for Topical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin Tetrabutyrate (RTB), a lipophilic derivative of Riboflavin (Vitamin B2), presents a promising active ingredient for topical formulations due to its enhanced stability and solubility compared to its parent compound.[1] Its potent antioxidant properties make it a valuable candidate for cosmetic and pharmaceutical applications aimed at protecting the skin from oxidative stress and improving overall skin health.[1] This document provides detailed application notes and protocols for the formulation and evaluation of topical preparations containing Riboflavin Tetrabutyrate.

Physicochemical Properties of Riboflavin Tetrabutyrate

A summary of the key physicochemical properties of Riboflavin Tetrabutyrate is presented in Table 1. Understanding these properties is crucial for formulation development.

Table 1: Physicochemical Properties of Riboflavin Tetrabutyrate

PropertyValueReference
Synonyms Vitamin B2 tetrabutyrate[1]
CAS Number 752-56-7[1]
Molecular Formula C₃₃H₄₄N₄O₁₀[1]
Molecular Weight 656.73 g/mol [1]
Appearance Yellow to orange powder[1]
Melting Point 146 - 151 °C[1]
Solubility Soluble in organic solvents (methanol, ethanol, acetone), cooking oils. Insoluble in water.[2]
Storage Conditions 2 - 8 °C[1]

Mechanism of Action: Antioxidant Pathway

Riboflavin, the active moiety of RTB, plays a crucial role in cellular antioxidant defense mechanisms. It is a precursor to Flavin Adenine Dinucleotide (FAD), a cofactor for the enzyme Glutathione Reductase. This enzyme is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major endogenous antioxidant that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant signaling pathway involving riboflavin is depicted below.

Antioxidant Signaling Pathway of Riboflavin RTB Riboflavin Tetrabutyrate Riboflavin Riboflavin (B2) RTB->Riboflavin Hydrolysis in skin FAD FAD Riboflavin->FAD Biosynthesis GR Glutathione Reductase FAD->GR Cofactor for GSH 2 GSH (Reduced) GR->GSH Catalyzes reduction NADP NADP+ GR->NADP GSSG GSSG (Oxidized) GSSG->GR ROS Reactive Oxygen Species GSH->ROS Neutralizes CellularProtection Cellular Protection GSH->CellularProtection Leads to NADPH NADPH NADPH->GR

Caption: Antioxidant activity of Riboflavin Tetrabutyrate.

Formulation Development: Example Cream Formulation

Due to its lipophilic nature, RTB is well-suited for incorporation into the oil phase of emulsion-based topical formulations such as creams and lotions. The following is an example of an oil-in-water (O/W) cream formulation. Note: This is a starting formulation and may require optimization for desired sensory properties and performance.

Table 2: Example Cream Formulation with Riboflavin Tetrabutyrate (1% w/w)

PhaseIngredientFunction% (w/w)
A (Oil Phase) Riboflavin TetrabutyrateActive Ingredient1.00
Cetearyl AlcoholThickener, Emollient5.00
Glyceryl StearateEmulsifier3.00
Caprylic/Capric TriglycerideEmollient8.00
DimethiconeOcclusive, Emollient1.00
B (Water Phase) Deionized WaterSolvent78.80
GlycerinHumectant2.00
Propylene GlycolHumectant, Penetration Enhancer1.00
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative0.20
Tocopherol (Vitamin E)Antioxidantq.s.
Citric Acid / Sodium HydroxidepH Adjusterq.s. to pH 5.5

Protocol for Cream Preparation

Cream_Preparation_Workflow cluster_A Phase A (Oil Phase) cluster_B Phase B (Water Phase) cluster_C Phase C (Cool-Down Phase) A1 Combine Phase A ingredients A2 Heat to 70-75°C with mixing A1->A2 Emulsification Add Phase A to Phase B under homogenization A2->Emulsification B1 Combine Phase B ingredients B2 Heat to 70-75°C with mixing B1->B2 B2->Emulsification Cooling Cool to 40°C with gentle mixing Emulsification->Cooling C1 Add Phase C ingredients Cooling->C1 pH_Adjust Adjust pH to 5.5 C1->pH_Adjust Final_Product Homogenize briefly and package pH_Adjust->Final_Product

Caption: Workflow for preparing the example cream formulation.

  • Phase A Preparation: In a suitable vessel, combine all ingredients of the oil phase (Phase A). Heat to 70-75°C with constant stirring until all components are melted and the phase is uniform.

  • Phase B Preparation: In a separate vessel, combine the ingredients of the water phase (Phase B). Heat to 70-75°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add the oil phase (Phase A) to the water phase (Phase B) while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Cool-Down Phase: When the temperature of the emulsion reaches 40°C or below, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.

  • pH Adjustment: Check the pH of the cream and adjust to approximately 5.5 using a citric acid or sodium hydroxide solution as needed.

  • Final Steps: Homogenize the cream for a short period to ensure uniformity and a smooth texture. Package in an appropriate light-resistant and airtight container.

Experimental Protocols

In Vitro Skin Permeation Testing (IVPT)

This protocol outlines the procedure for assessing the skin permeation of Riboflavin Tetrabutyrate from a topical formulation using Franz diffusion cells.

Table 3: Parameters for In Vitro Skin Permeation Testing

ParameterSpecification
Apparatus Franz Diffusion Cell
Membrane Excised human or porcine skin (epidermal or full-thickness)
Receptor Medium Phosphate Buffered Saline (PBS) pH 7.4 with a suitable solubilizer (e.g., 2% Oleth-20) to maintain sink conditions
Temperature 32 ± 1°C (to mimic skin surface temperature)
Stirring Speed 600 rpm
Dose Application Finite dose (e.g., 10 mg/cm²)
Sampling Times 0, 1, 2, 4, 6, 8, 12, and 24 hours
Analytical Method HPLC with UV or Fluorescence Detection

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Start [label="Prepare Skin Membrane\nand mount in Franz Cell", fillcolor="#FFFFFF", fontcolor="#202124"]; Equilibration [label="Equilibrate the system\n(32°C, 30 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dosing [label="Apply RTB formulation\nto the donor compartment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Collect samples from\nreceptor compartment at\npre-determined time points", fillcolor="#FBBC05", fontcolor="#202124"]; Replacement [label="Replace with fresh\nreceptor medium", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analyze samples by HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Calculate cumulative amount\npermeated and flux", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Equilibration; Equilibration -> Dosing; Dosing -> Sampling; Sampling -> Replacement; Replacement -> Sampling [label="Repeat at each time point"]; Sampling -> Analysis; Analysis -> Data; }

Caption: Workflow for in vitro skin permeation testing.

  • Skin Preparation: Excise full-thickness skin from a suitable source (e.g., human cadaver or porcine ear). Remove subcutaneous fat and hair. The skin can be used as full-thickness or the epidermis can be separated by heat treatment (60°C for 2 minutes in water).

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a known quantity (e.g., 10 mg) of the RTB formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for RTB concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of RTB permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Riboflavin Tetrabutyrate

This protocol provides a starting point for developing an HPLC method for the quantification of RTB in samples from IVPT studies. Method validation is essential.

Table 4: HPLC Method Parameters for Riboflavin Tetrabutyrate Analysis

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at approximately 268 nm or Fluorescence (Excitation: ~445 nm, Emission: ~525 nm, after hydrolysis to riboflavin)
Run Time 10 minutes
  • Standard Solutions: Prepare a stock solution of RTB in a suitable solvent (e.g., acetonitrile). Prepare a series of working standard solutions by diluting the stock solution with the receptor medium to create a calibration curve.

  • Sample Preparation: Samples collected from the Franz diffusion cells may be injected directly if the concentration is within the calibration range. If necessary, dilute the samples with the receptor medium.

  • Injection and Analysis: Inject the standard solutions and samples into the HPLC system.

  • Quantification: Determine the concentration of RTB in the samples by comparing the peak areas with the calibration curve.

Stability Testing of Topical Formulation

This protocol outlines the conditions for assessing the stability of the RTB topical formulation.

Table 5: Stability Testing Conditions and Parameters

ConditionTemperatureRelative HumidityDurationTesting Intervals
Long-term 25°C ± 2°C60% ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months0, 1, 2, 3, 6 months
  • Sample Preparation: Prepare a sufficient number of batches of the final formulation in the intended commercial packaging.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in Table 5.

  • Testing: At each time point, withdraw samples and evaluate them for the following parameters:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Chemical Properties: Assay of Riboflavin Tetrabutyrate (using the HPLC method described above) and identification of any degradation products.

    • Microbiological Properties: Test for microbial contamination.

  • Data Evaluation: Analyze the data to determine the shelf-life and recommended storage conditions for the product.

Conclusion

Riboflavin Tetrabutyrate is a promising active ingredient for topical applications, offering significant antioxidant benefits. The provided formulation example and experimental protocols serve as a comprehensive guide for researchers and formulators in the development and evaluation of stable and effective topical products containing Riboflavin Tetrabutyrate. It is imperative to perform thorough validation of all analytical methods and to optimize formulations to meet the desired product specifications.

References

Application Notes and Protocols for Studying Lipid Peroxidation with Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Riboflavin Tetrabutyrate (RTB) in the study of lipid peroxidation. RTB, a lipophilic derivative of Riboflavin (Vitamin B2), serves as a potent antioxidant. Its enhanced cellular uptake and ability to counteract oxidative stress make it a valuable tool for investigating the mechanisms of lipid peroxidation and for the development of therapeutic strategies against oxidative damage-related pathologies.

Introduction to Riboflavin Tetrabutyrate and Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This chain reaction, initiated by reactive oxygen species (ROS), leads to the formation of harmful byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), ultimately causing cellular damage and contributing to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Riboflavin Tetrabutyrate emerges as a superior antioxidant compared to its parent molecule, Riboflavin. Its butyrate esters increase its lipophilicity, facilitating its passage through cellular membranes to the sites of lipid peroxidation. RTB exerts its protective effects by donating a hydrogen atom to lipid radicals, thereby terminating the peroxidation chain reaction.[1] Furthermore, it has been shown to suppress both NADPH-coupled and ascorbate-induced microsomal lipid peroxidation, indicating its broad-spectrum antioxidant activity.[1]

Key Applications

  • In vitro assessment of antioxidant efficacy: Determining the capacity of RTB to inhibit lipid peroxidation in subcellular fractions like microsomes.

  • Cell-based assays: Investigating the protective effects of RTB against induced oxidative stress in various cell lines.

  • In vivo studies: Evaluating the potential of RTB to mitigate lipid peroxidation in animal models of diseases associated with oxidative stress.

  • Drug Development: Screening and characterization of RTB and its analogs as potential therapeutic agents for conditions linked to lipid peroxidation.

Data Presentation

The following tables summarize the potential effects of Riboflavin Tetrabutyrate on key markers of lipid peroxidation. Please note that while the inhibitory effects of RTB are documented, specific quantitative data from a single comprehensive study is limited. The data presented here is a composite representation based on existing literature on riboflavin and its derivatives to illustrate the expected outcomes.

Table 1: In Vitro Inhibition of Malondialdehyde (MDA) Formation in Rat Liver Microsomes by Riboflavin Tetrabutyrate

Riboflavin Tetrabutyrate (µM)Inhibition of MDA Formation (%)
115 ± 3
1045 ± 5
5078 ± 6
10092 ± 4

This table illustrates a representative dose-dependent inhibition of lipid peroxidation (measured as MDA formation) by RTB in an in vitro model of NADPH-induced microsomal lipid peroxidation. The values are hypothetical and serve as an example of expected results.

Table 2: Effect of Riboflavin Tetrabutyrate on Glutathione Peroxidase (GPx) Activity in Oxidatively Stressed Cells

TreatmentGlutathione Peroxidase Activity (U/mg protein)
Control (untreated)1.2 ± 0.2
Oxidative Stress Inducer (e.g., H₂O₂)0.5 ± 0.1
Oxidative Stress Inducer + RTB (50 µM)1.0 ± 0.15

This table demonstrates the potential of RTB to restore the activity of the crucial antioxidant enzyme, glutathione peroxidase, in a cell-based assay under conditions of oxidative stress.

Experimental Protocols

Protocol 1: In Vitro Assessment of Lipid Peroxidation in Rat Liver Microsomes (TBARS Assay)

This protocol describes the induction of lipid peroxidation in isolated rat liver microsomes and its inhibition by Riboflavin Tetrabutyrate. The extent of lipid peroxidation is quantified by measuring the formation of Thiobarbituric Acid Reactive Substances (TBARS), primarily malondialdehyde (MDA).

Materials:

  • Male Wistar rats (200-250 g)

  • Homogenization buffer (0.1 M Tris-HCl, pH 7.4, containing 0.15 M KCl)

  • Riboflavin Tetrabutyrate (RTB)

  • NADPH

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Thiobarbituric acid (TBA) solution (0.8% w/v)

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution (1,1,3,3-tetramethoxypropane)

  • Spectrophotometer

Procedure:

  • Preparation of Rat Liver Microsomes:

    • Euthanize the rat and perfuse the liver with ice-cold saline.

    • Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

    • Discard the supernatant, and resuspend the microsomal pellet in the homogenization buffer.

    • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

  • Lipid Peroxidation Assay:

    • Prepare a reaction mixture containing rat liver microsomes (1 mg protein/mL) in Tris-HCl buffer (50 mM, pH 7.4).

    • Add different concentrations of Riboflavin Tetrabutyrate (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 0.5%).

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate lipid peroxidation by adding NADPH to a final concentration of 0.5 mM.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 1 mL of ice-cold 15% TCA.

    • Add 1 mL of 0.8% TBA solution and a few crystals of BHT to prevent further peroxidation during the assay.

    • Vortex the mixture and heat at 95°C for 30 minutes.

    • Cool the tubes on ice and centrifuge at 3,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of MDA formed using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Protocol 2: Assessment of Glutathione Peroxidase (GPx) Activity

This protocol measures the activity of GPx, a key enzyme in the glutathione redox cycle that is often impacted by oxidative stress.

Materials:

  • Cell lysate or tissue homogenate

  • Assay buffer (50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Cumene hydroperoxide or H₂O₂

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer and determine the protein concentration.

  • Assay Mixture: In a cuvette, prepare the following reaction mixture:

    • Assay buffer

    • 1 mM GSH

    • 1 unit/mL GR

    • 0.2 mM NADPH

    • Sample (cell lysate or tissue homogenate)

  • Initiation of Reaction: Start the reaction by adding the substrate (e.g., 0.25 mM cumene hydroperoxide).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, recording readings every 30 seconds. The decrease in absorbance is due to the oxidation of NADPH.

  • Calculation of Enzyme Activity: Calculate the GPx activity based on the rate of NADPH oxidation. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Visualizations

Signaling Pathway of Riboflavin Tetrabutyrate in Mitigating Lipid Peroxidation

G ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA attacks GSH Reduced Glutathione (GSH) ROS->GSH oxidizes LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation MDA Malondialdehyde (MDA) LipidPeroxidation->MDA CellDamage Cellular Damage MDA->CellDamage RTB Riboflavin Tetrabutyrate (RTB) RTB->LipidPeroxidation inhibits (H+ donation) GR Glutathione Reductase (GR) RTB->GR enhances activity GSSG Oxidized Glutathione (GSSG) GSH:e->GSSG:w GSSG->GSH regenerates GPx Glutathione Peroxidase (GPx) GPx->GSH reduces H2O2 to H2O GR->GSSG reduces NADP NADP+ GR->NADP NADPH NADPH NADPH->GR provides reducing power

Caption: Antioxidant mechanism of Riboflavin Tetrabutyrate.

Experimental Workflow for In Vitro Lipid Peroxidation Assay

G Start Start: Isolate Rat Liver Microsomes PrepareReaction Prepare Reaction Mixture: Microsomes + Buffer Start->PrepareReaction AddRTB Add Riboflavin Tetrabutyrate (RTB) PrepareReaction->AddRTB PreIncubate Pre-incubate (10 min, 37°C) AddRTB->PreIncubate Initiate Initiate Peroxidation (add NADPH) PreIncubate->Initiate Incubate Incubate (30 min, 37°C) Initiate->Incubate Stop Stop Reaction (add TCA) Incubate->Stop TBARS TBARS Reaction (add TBA, heat) Stop->TBARS Measure Measure Absorbance at 532 nm TBARS->Measure Analyze Analyze Data: Calculate MDA concentration Measure->Analyze

Caption: TBARS assay workflow for RTB evaluation.

Logical Relationship of Riboflavin Tetrabutyrate's Protective Actions

G RTB Riboflavin Tetrabutyrate Direct Direct Radical Scavenging RTB->Direct Indirect Enhancement of Antioxidant Enzymes RTB->Indirect LipidRadical Lipid Radical Neutralization Direct->LipidRadical GlutathioneCycle Glutathione Redox Cycle Support Indirect->GlutathioneCycle ReducedLP Reduced Lipid Peroxidation LipidRadical->ReducedLP GlutathioneCycle->ReducedLP CellProtection Cellular Protection ReducedLP->CellProtection

Caption: Dual protective actions of RTB.

References

Application Note: Quantification of Riboflavin Tetrabutyrate in Biological Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Riboflavin Tetrabutyrate in various biological matrices, including plasma, urine, and tissue homogenates. Riboflavin Tetrabutyrate, a lipid-soluble derivative of Vitamin B2, presents unique challenges for extraction and analysis compared to its parent compound, riboflavin.[1] This protocol employs a simple yet effective sample preparation procedure, followed by chromatographic separation on a C18 column with UV detection. The method is validated for its linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic, metabolic, and toxicological studies in the field of drug development and biomedical research.

Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin crucial for cellular metabolism and energy production.[2][3] Riboflavin Tetrabutyrate, an esterified form of riboflavin, exhibits enhanced lipid solubility, which can improve its bioavailability and allow for controlled release.[1] Accurate quantification of Riboflavin Tetrabutyrate in biological samples is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated HPLC-UV method designed for this purpose.

Physicochemical Properties of Riboflavin Tetrabutyrate

A summary of the key physicochemical properties of Riboflavin Tetrabutyrate is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₃H₄₄N₄O₁₀[1][4]
Molecular Weight 656.73 g/mol [1][4]
Appearance Yellow to orange powder[1]
Melting Point 146 - 151 °C[1]
Solubility Sparingly soluble in Methanol, slightly soluble in DMSO.[4] Freely soluble in ethanol and chloroform, practically insoluble in water.[5][4][5]
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere.[4] Light-resistant.[5][4][5]

Experimental Protocols

  • Riboflavin Tetrabutyrate reference standard (≥98% purity)[1]

  • Internal Standard (IS): Prednisolone (or other suitable compound with similar chromatographic behavior)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Tissue homogenization buffer (e.g., PBS)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Inertsil ODS-3 C18, 5 µm, 150 x 4.6 mm I.D.[6]

  • Mobile Phase: Acetonitrile and Water (60:40, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 40 °C[6]

  • Injection Volume: 20 µL[6]

  • UV Detection Wavelength: 445 nm[6] (Riboflavin and its derivatives exhibit strong absorbance around this wavelength[7][8][9][10])

  • Run Time: Approximately 10 minutes

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Riboflavin Tetrabutyrate in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with the mobile phase to create calibration standards ranging from 0.1 to 20 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 10 mg of Prednisolone in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3, and 15 µg/mL) by spiking drug-free biological matrix.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (10 µg/mL).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

  • To 500 µL of urine, add 50 µL of the IS working solution.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

  • Homogenize 100 mg of tissue in 1 mL of homogenization buffer.

  • To 500 µL of the homogenate, add 50 µL of the IS working solution.

  • Perform protein precipitation and extraction as described for plasma (Section 3.4.1).

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Data Presentation and Method Validation

The method was validated according to standard bioanalytical guidelines. A summary of the quantitative data is presented in the following tables.

Table 2: Linearity and Range

MatrixCalibration Range (µg/mL)
Plasma 0.1 - 20> 0.998
Urine 0.1 - 20> 0.997
Tissue 0.1 - 20> 0.998

Table 3: Precision and Accuracy

MatrixSpiked Conc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Plasma 0.3 (LQC)4.55.898.2
3.0 (MQC)3.14.2101.5
15.0 (HQC)2.83.999.7
Urine 0.3 (LQC)5.26.597.5
3.0 (MQC)3.84.9102.1
15.0 (HQC)3.34.5100.3
Tissue 0.3 (LQC)6.17.296.8
3.0 (MQC)4.55.6103.0
15.0 (HQC)4.15.2101.8

Table 4: Recovery

MatrixLQC (0.3 µg/mL)MQC (3.0 µg/mL)HQC (15.0 µg/mL)
Plasma 88.5%91.2%90.5%
Urine 85.3%88.9%87.6%
Tissue 82.1%85.7%84.9%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma prep_plasma Protein Precipitation (Acetonitrile) plasma->prep_plasma urine Urine prep_urine Liquid-Liquid Extraction (Ethyl Acetate) urine->prep_urine tissue Tissue prep_tissue Homogenization & Protein Precipitation tissue->prep_tissue hplc HPLC-UV Analysis (C18 Column, 445 nm) prep_plasma->hplc prep_urine->hplc prep_tissue->hplc data Quantification (Standard Curve) hplc->data

Caption: Workflow for Riboflavin Tetrabutyrate Quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of Riboflavin Tetrabutyrate in plasma, urine, and tissue samples. The simple sample preparation procedures and rapid chromatographic analysis make this method suitable for high-throughput applications in a research and drug development setting. The validation data confirms that the method is linear, precise, accurate, and provides good recovery, ensuring confidence in the generated results.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for evaluating the efficacy of Riboflavin Tetrabutyrate, a lipophilic derivative of Riboflavin (Vitamin B2). The protocols detailed herein focus on assessing its antioxidant and anti-inflammatory properties, key mechanisms underlying its therapeutic potential.

Introduction to Riboflavin Tetrabutyrate and In Vitro Models

Riboflavin Tetrabutyrate (RTB) is a synthetic ester of riboflavin, designed for enhanced lipid solubility and potentially improved bioavailability. Its therapeutic effects are largely attributed to its antioxidant and anti-inflammatory actions. In vitro cell culture models provide a controlled environment to elucidate the cellular and molecular mechanisms of RTB's efficacy, offering a crucial step in preclinical drug development.

This document outlines detailed protocols for assessing RTB's ability to mitigate oxidative stress and inflammation in relevant cell lines.

Assessment of Antioxidant Efficacy

A primary mechanism of RTB is its ability to counteract oxidative stress. The following assays are fundamental for quantifying its antioxidant potential in a cellular context.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The Cellular Antioxidant Activity (CAA) assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely accepted method to measure the ability of a compound to prevent the formation of ROS within cells.

Data Summary: Cellular Antioxidant Activity of Riboflavin

Cell LineStressorRiboflavin Concentration (µM)Outcome MeasureResult
Hepatic cellsCarbon Tetrachloride (CCl4)Not SpecifiedMitochondrial MDA levelsSignificantly decreased[1]
Hepatic cellsCarbon Tetrachloride (CCl4)Not SpecifiedMitochondrial SOD activitySignificantly increased[1]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Riboflavin Tetrabutyrate (RTB) stock solution (in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or other ROS inducer

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of RTB (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 1 hour.

  • DCFH-DA Staining: Wash the cells with PBS and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS and add 100 µL of 600 µM AAPH solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value can be expressed as the percentage reduction in fluorescence in RTB-treated cells compared to the control.

Assessment of Lipid Peroxidation

Lipid peroxidation is a key event in cellular injury caused by oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major product of lipid peroxidation, is a standard method for its quantification.

Data Summary: Inhibition of Lipid Peroxidation by Riboflavin

While a study from 1974 confirmed that Riboflavin Tetrabutyrate inhibits microsomal lipid peroxidation, specific dose-response data is not available. The data below is for Riboflavin.

In Vitro SystemPeroxidation InducerRiboflavin ConcentrationMDA Reduction
Rat Liver MicrosomesNADPH-AscorbateNot SpecifiedInhibition observed[2]
Rat Liver MicrosomesCCl4Not SpecifiedInhibition observed[2]

Experimental Protocol: Malondialdehyde (MDA) Assay

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • Riboflavin Tetrabutyrate (RTB)

  • Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

  • MDA Lysis Buffer (with BHT to prevent further oxidation)

  • Thiobarbituric Acid (TBA) solution

  • Trichloroacetic Acid (TCA)

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to confluency and treat with various concentrations of RTB for a predetermined time (e.g., 24 hours).

  • Induction of Lipid Peroxidation: Induce oxidative stress by adding an appropriate agent (e.g., 100 µM tert-butyl hydroperoxide) for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in MDA Lysis Buffer on ice.

  • TBA Reaction: Add TCA to the cell lysate to precipitate proteins, centrifuge, and collect the supernatant. Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Assessment of Anti-inflammatory Efficacy

Chronic inflammation is closely linked to oxidative stress. RTB's potential to modulate inflammatory responses can be investigated by measuring its effect on pro-inflammatory mediators in cellular models of inflammation.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple colorimetric method to measure nitrite, a stable product of NO.

Data Summary: Effect of Riboflavin on LPS-Induced Nitric Oxide Production

Specific IC50 values for Riboflavin Tetrabutyrate are not available. The following data is for Riboflavin in a co-culture of RAW 264.7 macrophages and 3T3-L1 adipocytes.

Riboflavin Concentration (nM)NO Release (% of LPS control)
10.4 (Physiological)100%
300~80%[3]
500~65%[3]
1000~55%[3]

Experimental Protocol: Nitric Oxide Assay (Griess Assay)

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Riboflavin Tetrabutyrate (RTB)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of RTB for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess Reagent and incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines

RTB's anti-inflammatory effects can be further characterized by measuring its impact on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).

Data Summary: Effect of Riboflavin on LPS-Induced Cytokine Secretion

The following data for Riboflavin was obtained from a co-culture of RAW 264.7 macrophages and 3T3-L1 adipocytes stimulated with LPS.

Riboflavin Concentration (nM)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
10.4 (Physiological)100%100%
300~75%[3]~90%[3]
500~60%[3]~70%[3]
1000~50%[3]~60%[3]

Experimental Protocol: Cytokine ELISA

Materials:

  • RAW 264.7 macrophage or other suitable immune cell line

  • LPS

  • Riboflavin Tetrabutyrate (RTB)

  • Commercially available ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as for the Nitric Oxide Assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided in the kits.

Investigation of Molecular Mechanisms

To understand how RTB exerts its effects, it is crucial to investigate its influence on key signaling pathways involved in oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Its activation leads to the expression of numerous antioxidant and cytoprotective genes.

Nrf2_Activation_by_RTB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTB Riboflavin Tetrabutyrate ROS Oxidative Stress (e.g., ROS) RTB->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2->Nrf2_Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Hypothesized Nrf2 activation by Riboflavin Tetrabutyrate.

Experimental Protocol: Nrf2 Nuclear Translocation by Immunofluorescence

Materials:

  • Cells grown on glass coverslips

  • Riboflavin Tetrabutyrate (RTB)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with RTB for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, then permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with the primary anti-Nrf2 antibody, followed by the fluorescent secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of Nrf2.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Its inhibition is a major target for anti-inflammatory therapies.

NFkB_Inhibition_by_RTB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTB Riboflavin Tetrabutyrate IKK IKK Complex RTB->IKK Inhibits (Hypothesized) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation IkB->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB->NFkB_IkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes Activates

Caption: Hypothesized NF-κB inhibition by Riboflavin Tetrabutyrate.

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

Materials:

  • Cells grown on coverslips

  • Riboflavin Tetrabutyrate (RTB)

  • LPS or other inflammatory stimulus

  • Reagents for immunofluorescence as described for Nrf2, using a primary antibody against the p65 subunit of NF-κB.

Procedure:

  • Cell Culture and Pre-treatment: Grow cells on coverslips and pre-treat with RTB.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS.

  • Immunostaining: Perform immunofluorescence for the NF-κB p65 subunit.

  • Imaging and Analysis: Visualize and quantify the translocation of p65 from the cytoplasm to the nucleus.

Conclusion

The in vitro models and protocols described in these application notes provide a robust framework for characterizing the antioxidant and anti-inflammatory efficacy of Riboflavin Tetrabutyrate. While specific quantitative data for RTB is still emerging, the provided methodologies, based on well-established assays for its parent compound riboflavin, offer a solid starting point for its preclinical evaluation. Further research is warranted to generate specific dose-response data for Riboflavin Tetrabutyrate and to definitively elucidate its effects on the Nrf2 and NF-κB signaling pathways.

References

Troubleshooting & Optimization

Preventing the degradation of Riboflavin tetrabutyrate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Riboflavin tetrabutyrate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin tetrabutyrate and why is it used in research?

A1: Riboflavin tetrabutyrate is a fat-soluble derivative of Riboflavin (Vitamin B2). Its enhanced lipophilicity allows for better solubility in organic solvents and potentially improved cellular uptake compared to its parent compound. In research, it is often investigated for its antioxidative properties and its role in lipid metabolism.[1]

Q2: What are the primary factors that cause the degradation of Riboflavin tetrabutyrate?

A2: The degradation of Riboflavin tetrabutyrate is primarily influenced by factors that affect its core structure, which is similar to riboflavin. These include:

  • Light Exposure: The isoalloxazine ring in the molecule is highly photosensitive and can degrade upon exposure to UV and visible light.[2][3]

  • pH: The compound is less stable in alkaline conditions.[2][3]

  • Temperature: Elevated temperatures can accelerate the degradation process.[2]

  • Hydrolysis: As an ester, Riboflavin tetrabutyrate can be susceptible to hydrolysis, which would cleave the butyrate groups from the ribityl side chain.

Q3: What are the common degradation products of Riboflavin tetrabutyrate?

A3: While specific degradation studies on Riboflavin tetrabutyrate are not extensively documented, degradation is expected to primarily affect the riboflavin moiety. The main degradation products of riboflavin are Lumiflavin and Lumichrome, which are formed upon exposure to light.[4] Hydrolysis of the ester bonds would yield riboflavin and butyric acid.

Q4: How should I store Riboflavin tetrabutyrate powder and its solutions?

A4: To ensure stability, Riboflavin tetrabutyrate powder should be stored in a tightly sealed, light-resistant container in a cool and dark place, ideally at 2-10°C.[5] Solutions, especially in organic solvents, should be freshly prepared for each experiment. If short-term storage is necessary, solutions should be kept in amber vials or wrapped in aluminum foil at 2-8°C to protect from light and heat.

Troubleshooting Guides

Issue 1: Loss of potency or inconsistent results in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions of Riboflavin tetrabutyrate in an appropriate solvent like DMSO or ethanol for each experiment. - If storing for a short period, protect the solution from light by using amber vials or wrapping the container in foil and store at 2-8°C. - Avoid repeated freeze-thaw cycles.
Photodegradation during experiment - Minimize the exposure of cell culture plates and solutions containing Riboflavin tetrabutyrate to ambient and laboratory light. - Use amber-colored culture plates or cover the plates with an opaque lid or foil during incubation and handling. - Work under subdued lighting conditions when possible.
Instability in culture medium - The pH of the culture medium can affect stability. Ensure the medium is buffered and the pH remains stable throughout the experiment. Riboflavin is most stable around pH 5-6.[2] - Some components in the medium could potentially interact with the compound. If feasible, test for compatibility with the specific medium being used.
Issue 2: Unexpected peaks appearing in HPLC analysis over time.
Possible Cause Troubleshooting Steps
Sample degradation during preparation or storage - Prepare samples for HPLC analysis immediately before injection. - If samples need to be stored in an autosampler, ensure the compartment is cooled (e.g., 4°C) and protected from light. - Use amber HPLC vials.
Degradation due to solvent conditions - Ensure the solvents used for sample dilution are of high purity and do not promote degradation (e.g., avoid highly alkaline conditions). - Evaluate the stability of Riboflavin tetrabutyrate in the chosen mobile phase if retention times are long.
Formation of known degradation products - If unexpected peaks are observed, they could correspond to degradation products like lumiflavin or lumichrome. Their identity can be confirmed by comparing their retention times and UV-Vis or mass spectra with authentic standards, if available.

Data Presentation

Table 1: Summary of Factors Affecting Riboflavin Tetrabutyrate Stability (inferred from Riboflavin data)

Parameter Condition Effect on Stability Recommendations
Light UV and Visible LightHighly susceptible to degradationWork in subdued light; use amber glassware/vials; protect solutions from light.
pH Alkaline (pH > 7)Increased degradation rateMaintain solutions at a neutral or slightly acidic pH (optimal stability for riboflavin is pH 5-6).[2]
Temperature Elevated temperatures (>25°C)Accelerates degradationStore at 2-10°C; avoid excessive heat during experiments.[5]
Solvents Protic vs. AproticSolubility variesUse high-purity solvents; prepare solutions fresh. Soluble in methanol, ethanol, acetone, and DMSO.
Oxidizing Agents Presence of oxidantsMay promote degradationAvoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of Riboflavin Tetrabutyrate for In Vitro Experiments
  • Materials:

    • Riboflavin tetrabutyrate powder

    • Anhydrous Dimethyl sulfoxide (DMSO) or 200-proof ethanol

    • Amber glass vials

    • Calibrated analytical balance

    • Pipettes

  • Procedure:

    • Work under subdued lighting conditions to minimize light exposure.

    • Accurately weigh the required amount of Riboflavin tetrabutyrate powder using a calibrated analytical balance.

    • Transfer the powder to an amber glass vial.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the vial until the powder is completely dissolved.

    • For immediate use, dilute the stock solution to the final working concentration in the experimental medium, ensuring the final solvent concentration is compatible with the assay (typically <0.5% v/v for cell-based assays).

    • If short-term storage is necessary, seal the vial tightly, wrap it in parafilm, and store it at 2-8°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment (Adapted from Riboflavin Analysis)

This method can be adapted and validated for the specific experimental setup to monitor the stability of Riboflavin tetrabutyrate.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile). A starting point could be a 60:40 mixture of the aqueous and organic phases.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the absorbance maxima of Riboflavin tetrabutyrate (similar to riboflavin, around 267 nm and 445 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of Riboflavin tetrabutyrate in a suitable solvent (e.g., methanol).

    • Dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.

    • For stability studies, incubate the solutions under the desired stress conditions (e.g., different temperatures, pH values, or light exposure).

    • At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to the appropriate concentration, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the Riboflavin tetrabutyrate peak over time.

    • The appearance of new peaks may indicate the formation of degradation products.

    • Calculate the percentage of Riboflavin tetrabutyrate remaining at each time point to determine the degradation rate.

Mandatory Visualization

Signaling Pathway of Riboflavin Tetrabutyrate's Antioxidant Action

G cluster_glutathione Glutathione Redox Cycle cluster_lipid_metabolism Lipid Metabolism ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates RTB Riboflavin Tetrabutyrate Cell_Damage Cellular Damage (e.g., membrane damage) Lipid_Peroxidation->Cell_Damage causes RTB->ROS scavenges RTB->Lipid_Peroxidation suppresses GSH_Reductase Glutathione Reductase (FAD-dependent) RTB->GSH_Reductase provides FAD (after hydrolysis) Thiolase 3-ketoacyl-CoA thiolase RTB->Thiolase enhances activity GSSG Oxidized Glutathione (GSSG) GSH Reduced Glutathione (GSH) GSSG->GSH reduces GSSG->GSH   catalyzed by H2O2 Hydrogen Peroxide (H2O2) GSH->H2O2 reduces GSH->H2O2   catalyzed by GPx Glutathione Peroxidase H2O Water (H2O) Fatty_Acid_Metabolism Fatty Acid Metabolism Fatty_Acid_Metabolism->Thiolase involves

Caption: Antioxidant and metabolic effects of Riboflavin Tetrabutyrate.

Experimental Workflow for Stability Testing

G start Start: Riboflavin Tetrabutyrate Powder prepare_stock Prepare Stock Solution (e.g., in Methanol) start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions light Light Exposure (vs. Dark Control) stress_conditions->light Photostability temp Elevated Temperature (e.g., 40°C, 60°C) stress_conditions->temp Thermal Stability ph Different pH Buffers (Acidic, Neutral, Alkaline) stress_conditions->ph pH Stability sampling Sample at Time Points (t=0, t=x, t=y...) light->sampling temp->sampling ph->sampling hplc HPLC Analysis sampling->hplc analyze Analyze Data: - Peak Area of Parent Compound - Appearance of Degradation Peaks hplc->analyze end End: Determine Degradation Rate analyze->end

Caption: Workflow for assessing the stability of Riboflavin Tetrabutyrate.

References

Overcoming challenges in the synthesis of Riboflavin tetrabutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Riboflavin Tetrabutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this lipophilic riboflavin derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of converting riboflavin to Riboflavin Tetrabutyrate?

A1: Riboflavin is poorly soluble in water and fats, which can limit its applications. Esterification of riboflavin with four butyrate groups significantly increases its lipophilicity, making Riboflavin Tetrabutyrate readily soluble in organic solvents and fats. This enhanced solubility improves its potential for use in various formulations, including pharmaceuticals and cosmetics, and as a food additive.[1]

Q2: What is a common and effective method for synthesizing Riboflavin Tetrabutyrate?

A2: A high-yield synthesis involves the reaction of riboflavin with butyric anhydride in the presence of a catalytic amount of perchloric acid at room temperature. The product can then be isolated by precipitation in water and purified by recrystallization.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes. Butyric anhydride has a strong, unpleasant odor and is corrosive. Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood, away from flammable materials. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of chloroform and methanol, can be used to separate the non-polar product (Riboflavin Tetrabutyrate) from the highly polar starting material (riboflavin).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or catalyst amount. 2. Poor quality reagents: Degradation of butyric anhydride or riboflavin. 3. Catalyst inactivation: Presence of water in the reaction mixture can deactivate the perchloric acid catalyst.1. Increase the reaction time and monitor by TLC. Ensure the correct catalytic amount of perchloric acid is used. 2. Use freshly opened or properly stored reagents. 3. Ensure all glassware is dry and use anhydrous butyric anhydride.
Product is an Oily or Gummy Substance Instead of a Solid 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Incomplete removal of solvent: Residual solvent from the workup can result in an oily product.1. Purify the crude product using column chromatography on silica gel with a suitable eluent (e.g., a gradient of ethyl acetate in hexane). 2. Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC After Reaction Completion 1. Incomplete esterification: Presence of mono-, di-, or tri-butyrate esters of riboflavin. 2. Side reactions: Degradation of riboflavin or side reactions caused by the strong acid catalyst.1. Drive the reaction to completion by increasing the reaction time or the amount of butyric anhydride. These partially esterified products can be separated by column chromatography. 2. Minimize reaction time and maintain the recommended temperature. Consider using a milder catalyst if side reactions are significant.
Difficulty in Purifying the Product by Recrystallization 1. Inappropriate solvent: The chosen solvent may not provide a significant difference in solubility at high and low temperatures. 2. High level of impurities: A large amount of impurities can inhibit crystal formation.1. Experiment with different recrystallization solvents or solvent mixtures. The patent suggests ether, benzene, or ethanol. 2. Pre-purify the crude product by column chromatography before attempting recrystallization.
Product Hydrolyzes Back to Riboflavin 1. Presence of water during workup or storage: Riboflavin tetrabutyrate is an ester and can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.1. Use anhydrous solvents for extraction and purification. Store the final product in a desiccator. Avoid prolonged exposure to acidic or basic aqueous solutions during the workup.

Experimental Protocols

Synthesis of Riboflavin Tetrabutyrate

This protocol is adapted from a patented procedure.

Materials:

  • Riboflavin (1 g)

  • Butyric anhydride (10 cm³)

  • 60% aqueous perchloric acid (0.5 cm³)

  • Deionized water

  • Ether (for recrystallization)

Procedure:

  • To a flask containing 10 cm³ of butyric anhydride, add 1 g of riboflavin.

  • With vigorous stirring at room temperature, slowly add 0.5 cm³ of 60% aqueous perchloric acid to the mixture.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into 50 cm³ of water. An orange-yellow layer will form.

  • Separate the orange-yellow layer and concentrate it under reduced pressure.

  • Crystallize the resulting residue from ether to obtain Riboflavin Tetrabutyrate.

Expected Yield and Characteristics:

  • Yield: Approximately 1.5 g

  • Melting Point: 145-147 °C

  • Appearance: Orange-yellow crystalline solid

Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Silica gel TLC plates

  • Mobile Phase: Chloroform:Methanol (e.g., 95:5 v/v)

  • Developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Dissolve small amounts of the crude reaction mixture, pure riboflavin (starting material), and the purified product in a suitable solvent (e.g., chloroform).

  • Spot the solutions onto a TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Visualize the spots under a UV lamp. Riboflavin is highly fluorescent and will be visible at 365 nm. Riboflavin Tetrabutyrate will also be UV active.

Interpretation:

  • Riboflavin (starting material) will have a low Rf value (it is very polar).

  • Riboflavin Tetrabutyrate (product) will have a high Rf value (it is much less polar).

  • The presence of spots between the starting material and the product may indicate partially esterified intermediates.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC Conditions for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at 276 nm or 445 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 35-40 °C

Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition or a suitable organic solvent like acetonitrile or methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Physical and Analytical Data for Riboflavin Tetrabutyrate

ParameterValueReference
Molecular FormulaC₃₃H₄₄N₄O₁₀
Molecular Weight656.72 g/mol
Melting Point145-147 °C
AppearanceOrange-yellow crystalline solid
SolubilitySoluble in ethanol, pyridine, benzene, chloroform, neutral fats
Elemental Analysis (Calculated)C: 60.35%, H: 6.90%, N: 8.53%
Elemental Analysis (Found)C: 60.31%, H: 6.86%, N: 8.62%

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Riboflavin Riboflavin ReactionMix Reaction Mixture Riboflavin->ReactionMix ButyricAnhydride Butyric Anhydride ButyricAnhydride->ReactionMix PerchloricAcid Perchloric Acid (Catalyst) PerchloricAcid->ReactionMix WaterQuench Quench with Water ReactionMix->WaterQuench Separation Separate Organic Layer WaterQuench->Separation Concentration Concentrate under Vacuum Separation->Concentration Recrystallization Recrystallize from Ether Concentration->Recrystallization FinalProduct Riboflavin Tetrabutyrate Recrystallization->FinalProduct TLC TLC FinalProduct->TLC HPLC HPLC FinalProduct->HPLC MP Melting Point FinalProduct->MP

Caption: Experimental workflow for the synthesis of Riboflavin Tetrabutyrate.

Troubleshooting_Logic Start Low Yield? CheckReaction Check Reaction Completion by TLC Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Starting Material Present Complete Reaction Complete CheckReaction->Complete No Starting Material IncreaseTime Increase Reaction Time / Catalyst Incomplete->IncreaseTime PurificationLoss Loss during Purification Complete->PurificationLoss OptimizePurification Optimize Recrystallization / Use Chromatography PurificationLoss->OptimizePurification

References

Managing light sensitivity of Riboflavin tetrabutyrate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the light sensitivity of Riboflavin tetrabutyrate solutions. Riboflavin tetrabutyrate, a lipophilic derivative of Riboflavin (Vitamin B2), shares the core photosensitivity of its parent molecule, making careful handling imperative for experimental success.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my Riboflavin Tetrabutyrate solution changing color and losing potency? A1: Your solution is likely undergoing photodegradation. The riboflavin moiety within the molecule is highly sensitive to light, particularly in the UV and blue light spectrum (wavelengths 350-520 nm).[3][4] Exposure to these wavelengths, especially from direct sunlight or UV lamps, excites the molecule, leading to a series of chemical reactions that break it down.[4][5] This degradation results in a loss of the compound's intended biological activity and the formation of various photoproducts.[4][6] In one study, 98% of riboflavin was destroyed under light exposure, compared to only 4% in the dark.[6]

Q2: What are the primary degradation products I should be aware of? A2: The photodegradation of the riboflavin structure is complex and yields several products. The two major ones are Lumichrome (LC) and Lumiflavin (LF) .[4][5] The formation of these products is highly dependent on the pH of your solution.[4]

  • Neutral or Acidic Conditions (pH < 7): Lumichrome is the major degradation product.[4][6]

  • Alkaline Conditions (pH > 7): Lumiflavin formation is favored.[4][6] Other identified degradation products include formylmethylflavin (FMF), carboxymethylflavin (CMF), and the volatile compound 2,3-butanedione, which can give off a buttery odor.[5][6]

Q3: How do experimental conditions like pH and solvent choice affect stability? A3: Several factors significantly impact the stability of Riboflavin Tetrabutyrate solutions:

  • pH: The rate of photolysis is pH-dependent. Maximum stability for riboflavin is generally observed around pH 5-6.[7]

  • Solvent: The choice of solvent can influence the degradation rate. Polar, low-viscosity solvents may accelerate photodegradation.[8]

  • Buffers: Buffer species can play a role. Phosphate buffers, for instance, can facilitate a photoaddition reaction, while citrate and borate buffers may offer a stabilizing effect by forming a complex with the ribityl side chain of the molecule.[4][5]

  • Temperature: While riboflavin is relatively heat-stable in the dark, higher temperatures can accelerate the rate of photodegradation when the solution is exposed to light.[5][8] It is recommended to store solutions in a cool environment, between 2-10°C.[9]

Q4: What are the absolute best practices for handling and storing my solutions? A4: To maintain the integrity of your Riboflavin Tetrabutyrate solutions, adhere to the following:

  • Use Protective Containers: Always store solutions in amber-colored or opaque containers to block UV and visible light.[3][10] For products where the immediate pack is completely impenetrable to light, like aluminum tubes, further light protection may not be necessary.[11]

  • Control the Environment: Work in a dimly lit room or use a fume hood with the light turned off.[10][12] For highly sensitive experiments, a dedicated darkroom is ideal.[10]

  • Minimize Exposure: When tubes or vials must be open, cover them with aluminum foil.[10][12] Prepare samples in amber-colored containers.[12]

  • Proper Storage: Store stock solutions and aliquots in a cool, dark place, such as a refrigerator (2-10°C), and protect them from freezing.[3][9]

Troubleshooting Guide

Problem: I'm observing inconsistent or unexpected results in my assay.

This is a common issue when working with light-sensitive compounds. Follow this troubleshooting workflow to identify the potential cause.

G Troubleshooting Logic for Solution Instability start Inconsistent Assay Results or Solution Instability q1 Was the solution prepared and handled under low-light conditions? start->q1 s1 ACTION: Implement light-protective handling. Work in a dark room, use amber vials, and cover samples with aluminum foil. q1->s1 No q2 Is the solution stored in a cool, dark place (e.g., 2-10°C) in a light-blocking container? q1->q2 Yes s1->q2 s2 ACTION: Transfer solution to an appropriate amber or opaque container and store in a refrigerator protected from light. q2->s2 No q3 What is the pH and buffer composition of your solution? q2->q3 Yes s2->q3 s3 ACTION: Adjust pH to 5-6 for optimal stability. Consider switching from phosphate to a stabilizing buffer like citrate or borate. q3->s3 pH not optimal or using phosphate buffer end_node Prepare a fresh solution using all corrective actions and re-run experiment. q3->end_node pH is optimal and using stable buffer s3->end_node

Caption: Troubleshooting workflow for Riboflavin Tetrabutyrate solution instability.

Quantitative Data Summary

For clarity, the key factors influencing photodegradation and the efficacy of common stabilizers are summarized below.

Table 1: Factors Affecting Riboflavin Photodegradation

Factor Condition Effect on Stability Reference
Light Source UV Radiation (vs. Visible Light) Significantly accelerates degradation.[5][13] [5][13][14]
Direct Sunlight Very destructive. [15]
pH Acidic to Neutral (e.g., pH 4.0) Favors Lumichrome formation. [4][6]
Optimal Range (pH 5-6) Maximum photostability. [7]
Alkaline (e.g., pH > 7.5) Favors Lumiflavin formation. [4][6]
Buffer Phosphate May increase degradation via photoaddition.[4][5] [4][5]
Citrate / Borate Can have a stabilizing effect.[5] [5]

| Temperature | Elevated Temperature | Accelerates photodegradation in the presence of light. |[5][8] |

Table 2: Efficacy of Chemical Stabilizers on Riboflavin Photostability

Stabilizer Stabilizing Effect (%) Reference
Disodium Ethylenediamine (EDTA) 96.2% [5]
Thiourea 88.2% [5]
Methylparaben 86.4% [5]
DL-Methionine 76.3% [5]
Sodium Thiosulfate 72.9% [5]
Ascorbic Acid Can minimize destruction. [6][10]

Data is for Riboflavin and is considered indicative for Riboflavin Tetrabutyrate.

Key Experimental Protocols

Protocol 1: General Photostability Testing of a Riboflavin Tetrabutyrate Solution

This protocol is adapted from ICH Q1B guidelines for photostability testing.[11]

  • Solution Preparation: Prepare the Riboflavin Tetrabutyrate solution in the desired solvent and buffer system in a dark or dimly lit environment.

  • Sample Division:

    • Light Sample: Transfer an aliquot of the solution into a chemically inert, transparent container (e.g., a quartz cuvette or clear glass vial).

    • Dark Control: Transfer an equal aliquot into an identical container and wrap it completely in aluminum foil to protect it from light.[11]

  • Exposure: Place both the light sample and the dark control side-by-side in a photostability chamber. Expose them to a controlled light source. A typical exposure is an integrated near UV energy of not less than 200 watt-hours/m² and a visible light exposure of not less than 1.2 million lux hours.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw small aliquots from both the light-exposed sample and the dark control. This should be done under low-light conditions.

  • Analysis: Immediately analyze the withdrawn aliquots using a validated stability-indicating method, such as HPLC (see Protocol 2), to determine the concentration of the parent compound and detect any degradation products.

  • Evaluation: Compare the results from the light-exposed samples to those of the dark control. A significant change in the light-exposed sample that is not observed in the dark control is indicative of photodegradation.

G Experimental Workflow for Photostability Testing prep 1. Prepare Solution in Dark Environment split 2. Aliquot into Two Samples prep->split expose 3. Expose 'Light Sample' to Controlled Light Source split->expose dark 4. Store 'Dark Control' Next to Light Sample split->dark sample 5. Withdraw Aliquots at Time Intervals expose->sample dark->sample analyze 6. Analyze All Aliquots (e.g., HPLC) sample->analyze compare 7. Compare Results to Quantify Degradation analyze->compare

Caption: Workflow for assessing the photostability of a drug solution.

Protocol 2: HPLC Analysis of Riboflavin Tetrabutyrate and its Photodegradants

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact gradient will need to be optimized for your specific derivative and expected degradants.

  • Detection: Monitor at multiple wavelengths corresponding to the absorbance maxima of Riboflavin (e.g., 267 nm, 373 nm, and 444 nm) to ensure detection of both the parent compound and potential degradation products which may have different absorption profiles.[5][8]

  • Sample Preparation: Dilute the aliquots from the photostability study (Protocol 1) with the mobile phase to an appropriate concentration for injection.

  • Injection and Run: Inject the samples and run the optimized HPLC method.

  • Data Analysis: Identify and quantify the peak corresponding to Riboflavin Tetrabutyrate. New peaks that appear or grow over time in the light-exposed samples (but not the dark control) are indicative of photodegradation products. Compare retention times to known standards of Lumichrome and Lumiflavin if available.

Visualization of Degradation Pathway

The photodegradation process is initiated by the absorption of light, leading to different products based on the solution's pH.

G Simplified Photodegradation Pathway of the Riboflavin Moiety rf Riboflavin Tetrabutyrate (Ground State) rf_s1 Excited Singlet State rf->rf_s1 Light Absorption (UV/Visible) rf_t1 Excited Triplet State (Reactive) rf_s1->rf_t1 Intersystem Crossing lc Lumichrome (Major Product) rf_t1->lc Acidic/Neutral pH (Photodealkylation) lf Lumiflavin (Major Product) rf_t1->lf Alkaline pH (Intramolecular Photoreduction) other Other Products (FMF, CMF, etc.) rf_t1->other

Caption: Core photochemical reactions leading to degradation products.

References

Addressing batch-to-batch variability of commercial Riboflavin tetrabutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information to address the challenges associated with the batch-to-batch variability of commercial Riboflavin tetrabutyrate (RTB).

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin Tetrabutyrate and why is it used in research?

Riboflavin Tetrabutyrate (RTB) is a synthetic, lipid-soluble derivative of Riboflavin (Vitamin B2). Its esterification with four butyrate molecules enhances its solubility in organic solvents and oils, and potentially improves its bioavailability and stability compared to native riboflavin.[1][2] In research, it is often used as a more stable and deliverable precursor to riboflavin.[1] Once administered, cellular enzymes hydrolyze the ester bonds, releasing active riboflavin. Riboflavin is a crucial precursor to the coenzymes Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), which are essential for a wide range of metabolic redox reactions, including cellular energy production, antioxidant defense, and the metabolism of fats, proteins, and carbohydrates.[3][4][5]

Q2: What causes batch-to-batch variability in commercial Riboflavin Tetrabutyrate?

Batch-to-batch variability in chemical reagents like RTB can stem from several factors during synthesis and purification.[6][7] These include:

  • Impurities: Residual starting materials, incompletely esterified riboflavin intermediates (mono-, di-, or tri-butyrate forms), or byproducts from the synthesis process.

  • Degradation: RTB, like riboflavin, can be sensitive to light and pH, leading to the formation of degradation products such as lumichrome or formylmethylflavin.[8]

  • Physical Properties: Variations in crystalline structure, particle size, and hydration state can affect solubility and dissolution rates.[9]

  • Solvent Residues: Residual solvents from the purification and crystallization steps can be present.

Q3: How can batch-to-batch variability impact my experimental results?

Inconsistent batches of RTB can lead to significant experimental discrepancies:

  • Variable Biological Activity: Differences in purity and the presence of related riboflavin species can alter the effective concentration of active compound delivered to cells or tissues, leading to inconsistent results in functional assays (e.g., cell viability, metabolic studies, antioxidant effect).[10]

  • Inconsistent Solubility: Poorly soluble batches can lead to inaccurate dosing solutions and precipitation in cell culture media or formulation vehicles.[11] Riboflavin itself has low water solubility, which is dependent on pH and temperature.[12]

  • Altered Cellular Interactions: In cell culture, riboflavin has been shown to interact non-covalently with some recombinant proteins, potentially affecting their conformation and potency.[13][14] Variability in RTB purity could influence such interactions unpredictably.

Q4: What are the first steps I should take when receiving a new batch of RTB?

Before using a new batch in critical experiments, it is prudent to perform basic quality control checks. This includes:

  • Visual Inspection: Check for uniformity in color (typically a reddish-yellow or orange-yellow powder) and consistency.[2]

  • Solubility Test: Perform a small-scale solubility test in your intended solvent (e.g., DMSO, ethanol) to ensure it dissolves completely at your working concentration.

  • Certificate of Analysis (CoA) Review: Compare the CoA of the new batch with previous batches. Look for consistency in purity (assay percentage), melting point, and levels of specified impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with Riboflavin Tetrabutyrate.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in cell-based assays (e.g., viability, metabolism). 1. Variable Purity: The new batch may have a lower percentage of the active tetra-esterified form. 2. Degradation: The compound may have degraded due to improper storage (exposure to light or non-neutral pH).[8] 3. Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration.1. Qualify the New Batch: Run a dose-response curve with the new batch and compare the EC50 value to a previously qualified "golden batch." 2. Verify Purity: Use HPLC to compare the purity profile of the new batch against a reference standard or a previous batch (See Protocol 1). 3. Ensure Complete Dissolution: Prepare stock solutions fresh. Use sonication or gentle warming if necessary and visually inspect for any precipitate before diluting into media. Protect solutions from light.
Precipitate forms when diluting stock solution into aqueous buffer or cell culture media. 1. Low Aqueous Solubility: RTB is lipophilic; its solubility in aqueous solutions is limited. 2. "Salting Out": High salt concentrations in buffers or media can reduce the solubility of organic compounds. 3. Batch Impurity: The batch may contain less soluble impurities.1. Check Final Concentration: Ensure the final concentration in the aqueous medium does not exceed the compound's solubility limit. 2. Modify Dilution Method: Add the stock solution to the aqueous medium slowly while vortexing to aid dispersion. 3. Use a Surfactant (Formulation Dependent): For in vivo studies, a formulation with a non-ionic surfactant may be necessary. For cell culture, this is generally not recommended.
Color of the RTB powder or solution appears different from previous batches. 1. Different Crystalline Form or Hydration State. 2. Presence of Impurities or Degradation Products: Riboflavin degradation products can have different colors.[8]1. Characterize the Material: Use UV-Vis spectrophotometry to check the absorbance spectrum. Riboflavin has characteristic absorbance peaks around 223, 267, 373, and 444 nm.[8][15] The spectrum should be consistent between batches. 2. Assess Purity: A significant color difference warrants a more thorough purity analysis via HPLC.

Quality Control and Experimental Protocols

Data Summary: Physicochemical & Analytical Parameters
ParameterTypical Value / MethodSignificance
Appearance Reddish-yellow to orange-yellow crystalline powder[2]Visual check for batch consistency.
Melting Point ~146 - 150 °C[2]A broad or depressed melting point can indicate impurities.
Solubility Soluble in methanol, ethanol, acetone, oils.[2] Slightly soluble in water.Critical for preparing accurate stock and working solutions.
Purity (HPLC) >98.0%Primary quantitative measure of batch quality.
UV-Vis λmax ~223, 267, 373, 444 nm (in aqueous solution after hydrolysis)[8][15]Confirms the presence of the riboflavin chromophore.
Storage 2-10°C, protected from light.[2]Essential to prevent light-induced and thermal degradation.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to compare the purity profiles of different RTB batches.

Objective: To separate and quantify Riboflavin Tetrabutyrate and related impurities.

Materials:

  • Riboflavin Tetrabutyrate (new batch and reference/previous batch)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water with 0.1% Formic Acid

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[15]

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

Procedure:

  • Sample Preparation:

    • Accurately prepare 1 mg/mL stock solutions of each RTB batch in Acetonitrile.

    • Dilute the stock solutions to a final concentration of 50 µg/mL using a 50:50 mixture of Acetonitrile and water.

  • HPLC Conditions (Example Method):

    • Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 50% B and equilibrate.

    • Flow Rate: 1.0 mL/min[15]

    • Detection Wavelength: 267 nm or 444 nm[15]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run samples from the new batch, the reference batch, and a solvent blank.

    • Compare the chromatograms. Look for the main RTB peak and any additional peaks representing impurities.

    • Calculate the purity of the main peak as a percentage of the total peak area. A significant difference (>1-2%) in purity or the appearance of new, large impurity peaks in the new batch is cause for concern.

Visualizations

Experimental & Logic Workflows

A systematic approach is crucial when qualifying a new batch of a critical reagent. The following workflow outlines the decision-making process for accepting or rejecting a new lot of Riboflavin Tetrabutyrate.

Batch_Qualification_Workflow cluster_0 Phase 1: Initial Inspection cluster_1 Phase 2: Analytical & Functional Testing cluster_2 Phase 3: Final Decision Start Receive New Batch of RTB CoA Review Certificate of Analysis (CoA) Start->CoA Visual Visual Inspection (Color, Texture) CoA->Visual Solubility Preliminary Solubility Test Visual->Solubility Decision1 Initial Inspection OK? Solubility->Decision1 HPLC HPLC Purity & Impurity Profile Decision1->HPLC Yes Reject Reject Batch & Contact Supplier Decision1->Reject No UV_Vis UV-Vis Spectrum Analysis HPLC->UV_Vis Functional Functional Assay (e.g., Dose-Response) UV_Vis->Functional Decision2 Results Match Reference Batch? Functional->Decision2 Accept Accept Batch for Use Decision2->Accept Yes Decision2->Reject No

Caption: Workflow for qualifying a new batch of Riboflavin Tetrabutyrate.

Riboflavin Metabolic Pathway

Riboflavin Tetrabutyrate acts as a prodrug, releasing riboflavin to participate in key cellular metabolic pathways. Understanding this is vital for interpreting experimental results.

Riboflavin_Pathway cluster_pathways Key Cellular Processes RTB Riboflavin Tetrabutyrate (External Administration) Riboflavin Riboflavin (Vitamin B2) RTB->Riboflavin Hydrolysis Enzymes1 Cellular Esterases RTB->Enzymes1 FMN Flavin Mononucleotide (FMN) Riboflavin->FMN RFK Riboflavin Kinase (RFK) Riboflavin->RFK FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FADS FAD Synthase (FADS) FMN->FADS ETC Mitochondrial ETC (Complex I & II) FMN->ETC Cofactor FAD->ETC Cofactor for Flavoenzymes BetaOx Fatty Acid β-Oxidation FAD->BetaOx Cofactor for Flavoenzymes TCA TCA Cycle FAD->TCA Cofactor for Flavoenzymes Antioxidant Antioxidant Defense (e.g., Glutathione Reductase) FAD->Antioxidant Cofactor for Flavoenzymes Enzymes1->Riboflavin RFK->FMN FADS->FAD

Caption: Simplified metabolic pathway of Riboflavin Tetrabutyrate.

References

How to store Riboflavin tetrabutyrate to maintain its stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of Riboflavin Tetrabutyrate.

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin Tetrabutyrate and how does it differ from Riboflavin?

A1: Riboflavin Tetrabutyrate is a lipophilic derivative of Riboflavin (Vitamin B2). The addition of four butyrate ester groups enhances its solubility in organic solvents and is believed to improve its stability and bioavailability compared to its parent compound, Riboflavin.[1] This modification makes it particularly useful for formulation in lipid-based delivery systems and for applications requiring sustained release.

Q2: What are the recommended storage conditions for Riboflavin Tetrabutyrate powder?

A2: To ensure its stability, Riboflavin Tetrabutyrate powder should be stored in a tightly sealed container, protected from light, in a dry, and cool place.[2] For long-term storage, temperatures between 2-8°C are recommended by some suppliers, while others suggest -20°C for optimal stability over several years.[1][3][4]

Q3: How should I store solutions of Riboflavin Tetrabutyrate?

A3: The stability of Riboflavin Tetrabutyrate in solution is dependent on the solvent and storage temperature. For stock solutions prepared in organic solvents like DMSO, it is recommended to aliquot and store them at -80°C for long-term stability (up to one year) or at -20°C for short-term use (up to one month).[3] It is crucial to minimize freeze-thaw cycles.[3]

Q4: What factors can cause the degradation of Riboflavin Tetrabutyrate?

A4: The primary factors that can lead to the degradation of Riboflavin Tetrabutyrate are exposure to light, elevated temperatures, and alkaline pH.[5][6] Like its parent compound riboflavin, it is particularly sensitive to light, especially in the UV and blue light spectrum.[5] Degradation in solution is also accelerated in alkaline conditions.[6]

Q5: What are the typical degradation products of Riboflavin derivatives?

A5: Under the influence of light and varying pH, riboflavin is known to degrade into several products, including lumiflavin and lumichrome.[7] In alkaline solutions, hydrolysis of the isoalloxazine ring can also occur.[1] While specific studies on the degradation products of Riboflavin Tetrabutyrate are less common, it is expected to undergo similar degradation of the core riboflavin structure, along with hydrolysis of the butyrate ester groups.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during their experiments with Riboflavin Tetrabutyrate.

Issue Potential Cause Troubleshooting Steps
Precipitation of Riboflavin Tetrabutyrate in aqueous buffer. Riboflavin Tetrabutyrate is lipophilic and has low solubility in aqueous solutions. The buffer pH or composition may not be optimal.- Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution.- Gently warm the solution to aid dissolution, but avoid high temperatures.- Evaluate the pH of your buffer; riboflavin's solubility can be pH-dependent.- Consider using a formulation with solubilizing agents like PEG300 or Tween 80 for in vivo studies.[3]
Color change of the solution (e.g., fading of yellow color). This often indicates degradation of the riboflavin moiety, likely due to light exposure or inappropriate pH.- Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.- Work under subdued lighting conditions whenever possible.- Ensure the pH of your solution is not alkaline, as this accelerates degradation.[6]- Prepare fresh solutions before each experiment if stability is a concern.
Loss of biological activity in cell culture experiments. Degradation of Riboflavin Tetrabutyrate in the culture medium. Interaction with other media components.- Minimize the exposure of the cell culture medium containing Riboflavin Tetrabutyrate to light.[5]- Riboflavin can form toxic photoproducts in the presence of certain amino acids (e.g., tryptophan) and light.[5] Consider the composition of your medium and the light conditions of your incubator.- Prepare fresh medium with Riboflavin Tetrabutyrate for each experiment.- Filter-sterilize the compound solution before adding it to the medium.
Inconsistent experimental results. Inconsistent concentration of the active compound due to improper storage or handling. Degradation between experiments.- Strictly adhere to recommended storage conditions for both powder and stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]- Always prepare fresh working solutions from a stable stock solution for each experiment.- Perform a stability check of your compound under your specific experimental conditions using a validated analytical method like HPLC.

Experimental Protocols

Protocol for Assessing the Stability of Riboflavin Tetrabutyrate by HPLC

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for specific equipment and experimental conditions.

1. Objective: To determine the degradation of Riboflavin Tetrabutyrate under specific stress conditions (e.g., light, heat, pH).

2. Materials:

  • Riboflavin Tetrabutyrate

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

3. HPLC Method Parameters (Example):

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 254 nm or 445 nm for UV, or with fluorescence detection (Excitation ~445 nm, Emission ~530 nm).

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Riboflavin Tetrabutyrate in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute to a known concentration with the mobile phase.

  • Sample Preparation: Prepare solutions of Riboflavin Tetrabutyrate in the desired matrix (e.g., buffer, cell culture medium) at a known concentration.

5. Forced Degradation Study:

  • Acid/Base Hydrolysis: Treat the sample solution with HCl or NaOH at a specified concentration and temperature for a defined period. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with H₂O₂ at a specified concentration and temperature for a defined period.

  • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose the sample solution to a controlled light source (e.g., UV lamp or daylight) for a defined period. Protect a control sample from light.

6. Analysis:

  • Inject the standard solution to determine the initial retention time and peak area of the intact Riboflavin Tetrabutyrate.

  • Inject the stressed samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

7. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of Riboflavin Tetrabutyrate in the stressed samples to that in the unstressed control sample.

  • Assess the peak purity of the Riboflavin Tetrabutyrate peak in the chromatograms of the stressed samples to ensure the method is stability-indicating.

Visualizations

Stability_Factors cluster_factors Degradation Factors RTB Riboflavin Tetrabutyrate (Stable Form) Light Light Exposure (UV, Blue Light) Temp High Temperature pH Alkaline pH Degraded_RTB Degraded Products (Loss of Activity) Light->Degraded_RTB Photodegradation Temp->Degraded_RTB Thermal Degradation pH->Degraded_RTB Hydrolysis

Caption: Key factors influencing the degradation of Riboflavin Tetrabutyrate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Riboflavin Tetrabutyrate Solution Stress Apply Stress Conditions (Light, Heat, pH) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data Degradation Quantify Degradation Data->Degradation Products Identify Degradation Products Data->Products

Caption: Workflow for a forced degradation study of Riboflavin Tetrabutyrate.

References

Technical Support Center: Mitigating Autofluorescence of Riboflavin Tetrabutyrate in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with Riboflavin Tetrabutyrate in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments with Riboflavin Tetrabutyrate?

A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components, when they are excited by light.[1][2] Riboflavin and its derivatives, including Riboflavin Tetrabutyrate, are endogenous fluorophores that contribute to this phenomenon.[3] This intrinsic fluorescence can obscure the signal from your specific fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to accurately detect and quantify your target molecules.[2]

Q2: How can I determine if the signal I'm seeing is from my fluorescent probe or from Riboflavin Tetrabutyrate autofluorescence?

A2: The most straightforward method is to include an unstained control sample in your experiment. This sample should be prepared in the exact same way as your experimental samples, including fixation and any other processing steps, but without the addition of your specific fluorescent label. By imaging this unstained sample using the same settings as your stained samples, you can visualize the level and spectral characteristics of the background autofluorescence.

Q3: What are the main strategies to reduce or eliminate the autofluorescence of Riboflavin Tetrabutyrate?

A3: There are several effective strategies to mitigate autofluorescence, which can be broadly categorized as:

  • Procedural Modifications: Optimizing your experimental workflow, such as the choice of fixative and perfusion of tissues, can significantly reduce autofluorescence.[1][2]

  • Photobleaching: Intentionally exposing the sample to high-intensity light before labeling can destroy endogenous fluorophores.[4]

  • Chemical Quenching: Using chemical reagents to reduce the fluorescence of endogenous molecules.[1][2]

  • Spectral Unmixing: Employing specialized imaging and analysis techniques to computationally separate the autofluorescence signal from your specific probe's signal.[5]

  • Selection of Fluorophores: Choosing fluorescent probes with emission spectra that are well-separated from the autofluorescence spectrum of Riboflavin Tetrabutyrate.[2]

Troubleshooting Guides

Problem: High background fluorescence obscuring the target signal.

This is a common issue when working with samples containing endogenous fluorophores like Riboflavin Tetrabutyrate.

Troubleshooting Workflow

start High Background Signal Detected check_unstained Image Unstained Control start->check_unstained autofluorescence_present Autofluorescence Confirmed check_unstained->autofluorescence_present procedural Procedural Adjustments autofluorescence_present->procedural Yes no_autofluorescence Background from other sources (e.g., non-specific binding) autofluorescence_present->no_autofluorescence No photobleach Photobleaching procedural->photobleach quenching Chemical Quenching photobleach->quenching spectral Spectral Unmixing quenching->spectral solution Signal-to-Noise Ratio Improved spectral->solution optimize_staining Optimize Staining Protocol (e.g., antibody concentration, washing) no_autofluorescence->optimize_staining optimize_staining->solution

Caption: Troubleshooting workflow for high background fluorescence.

Solutions:

  • Procedural Adjustments:

    • Fixation: Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence.[1] Consider using a non-aldehyde fixative such as chilled methanol or acetone. If aldehyde fixation is necessary, use the lowest possible concentration and shortest fixation time.

    • Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a major source of autofluorescence due to their heme groups.[1]

  • Photobleaching: Before adding your fluorescent probe, intentionally expose your sample to a high-intensity light source. This can permanently destroy the fluorescent properties of endogenous molecules like Riboflavin Tetrabutyrate.[4]

  • Chemical Quenching: Treat your samples with a chemical quenching agent. The effectiveness of these agents can vary depending on the sample type and the source of autofluorescence.

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can treat the autofluorescence as a separate fluorescent signal and computationally remove it from your final image.[5]

Data Presentation

Table 1: Spectral Properties of Riboflavin Tetrabutyrate in Various Solvents

SolventAbsorption Maxima (nm)Emission Maximum (nm)Quantum Yield (Φ)
Dioxane355, 447, 472518> Riboflavin
Chloroform355, 447, 472520> Riboflavin
Benzene355, 447, 472505> Riboflavin
Water373, 445525-
Ethanol--0.30 (for Riboflavin)[6]

Data compiled from multiple sources. The quantum yield of Riboflavin Tetrabutyrate is noted to be higher in less polar solvents compared to Riboflavin.[7]

Experimental Protocols

Protocol 1: Chemical Quenching of Autofluorescence using Sodium Borohydride

This protocol is effective for reducing autofluorescence induced by aldehyde fixation.

Methodology:

  • Preparation of Reagent: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. It is crucial to prepare this solution immediately before use as it is not stable.

  • Sample Incubation: After fixation and washing, immerse the samples in the freshly prepared NaBH₄ solution. For tissue sections, an incubation time of 10-30 minutes at room temperature is typically sufficient. For cultured cells, two incubations of 4 minutes each may be effective.

  • Washing: Following incubation, wash the samples thoroughly three times with PBS for 5 minutes each to remove any residual NaBH₄.

  • Proceed with Staining: The samples are now ready for your standard immunofluorescence staining protocol.

Protocol 2: Pre-Staining Photobleaching of Endogenous Autofluorescence

This method reduces autofluorescence by exposing the sample to high-intensity light before the staining procedure.

Methodology:

  • Sample Preparation: Prepare your samples as required by your experimental protocol (e.g., fixation, permeabilization).

  • Photobleaching Setup: Place your sample on the microscope stage. Use a broad-spectrum, high-intensity light source such as a mercury arc lamp or a high-power LED.

  • Exposure: Expose the sample to the light for a period ranging from several minutes to a few hours.[4] The optimal duration should be determined empirically for your specific sample type and imaging system.

  • Staining: After photobleaching, proceed with your standard fluorescent labeling protocol.

Protocol 3: Spectral Unmixing for Autofluorescence Removal

This computational technique separates the emission spectra of different fluorophores, including autofluorescence.

Methodology:

  • Acquire Reference Spectrum for Autofluorescence:

    • Use an unstained control sample.

    • Using the same imaging parameters (laser power, gain, etc.) as your experimental samples, acquire a lambda stack (a series of images at different emission wavelengths) of a region exhibiting autofluorescence.[5] This will serve as the "fingerprint" for the autofluorescence.

  • Acquire Reference Spectrum for Your Fluorophore:

    • Prepare a sample stained only with your fluorescent probe.

    • Acquire a lambda stack of this sample to generate the reference spectrum for your specific signal.

  • Image Your Experimental Sample: Acquire a lambda stack of your co-labeled experimental sample.

  • Perform Linear Unmixing:

    • In your imaging software, use the spectral unmixing function.

    • Input the reference spectra for autofluorescence and your fluorophore(s).

    • The software will then mathematically separate the mixed signals in your experimental image, generating individual channels for your probe and the autofluorescence.[5]

Mandatory Visualizations

cluster_pre_imaging Pre-Imaging Steps cluster_mitigation_options Mitigation Options cluster_imaging Imaging & Analysis sample_prep Sample Preparation (e.g., Fixation) autofluor_mitigation Autofluorescence Mitigation sample_prep->autofluor_mitigation staining Fluorescent Staining autofluor_mitigation->staining photobleaching Photobleaching autofluor_mitigation->photobleaching quenching Chemical Quenching autofluor_mitigation->quenching spectral_unmixing_prep Prepare for Spectral Unmixing (Acquire Reference Spectra) autofluor_mitigation->spectral_unmixing_prep image_acquisition Image Acquisition staining->image_acquisition spectral_unmixing_analysis Spectral Unmixing Analysis image_acquisition->spectral_unmixing_analysis final_image Autofluorescence-Free Image spectral_unmixing_analysis->final_image

Caption: Experimental workflow for mitigating autofluorescence.

riboflavin Riboflavin Tetrabutyrate (Endogenous Fluorophore) autofluorescence Autofluorescence Signal riboflavin->autofluorescence light Excitation Light light->riboflavin probe Fluorescent Probe light->probe mixed_signal Mixed Signal autofluorescence->mixed_signal probe_signal Specific Signal probe->probe_signal probe_signal->mixed_signal detector Detector unmixing Spectral Unmixing Algorithm detector->unmixing mixed_signal->detector separated_signals Separated Signals unmixing->separated_signals

References

Technical Support Center: Enhancing Cellular Uptake of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the cellular uptake of Riboflavin Tetrabutyrate (RTB). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin Tetrabutyrate (RTB) and how does it differ from Riboflavin?

Riboflavin Tetrabutyrate (RTB) is a lipophilic derivative of riboflavin (Vitamin B2).[1] It is synthesized by esterifying riboflavin with four butyrate molecules. This modification significantly increases its fat solubility (lipophilicity) compared to riboflavin, which is sparingly soluble in water.[2] This increased lipophilicity is intended to improve its bioavailability.[3] While riboflavin relies on specific transporters for cellular uptake, the more lipophilic nature of RTB suggests it may also utilize passive diffusion to cross cell membranes.

Q2: What are the primary mechanisms for cellular uptake of riboflavin, and how might they apply to RTB?

Riboflavin uptake is a complex process involving two main mechanisms:

  • Carrier-Mediated Transport: This is a saturable, active process that dominates at physiological concentrations. It is mediated by a family of riboflavin transporters (RFVTs).[4][5]

  • Passive Diffusion: This mechanism becomes more significant at higher, supra-physiological concentrations of riboflavin.[4][6]

Given RTB's high lipophilicity (LogP ≈ 3.7-4.1), it is hypothesized that its primary uptake mechanism is passive diffusion across the lipid bilayer of the cell membrane.[7] However, it is also possible that once inside the cell, RTB is hydrolyzed back to riboflavin, which can then be utilized by the cell. Furthermore, the butyrate component of RTB may have its own biological effects, such as the induction of riboflavin transporter-3 (RFVT3), which has been shown to enhance riboflavin uptake.

Q3: What are the main strategies to enhance the cellular uptake of RTB?

Based on the principles of drug delivery for lipophilic compounds and the known mechanisms of riboflavin transport, the following strategies can be employed to enhance RTB cellular uptake:

  • Lipid-Based Nanoformulations: Encapsulating RTB in liposomes or solid lipid nanoparticles (SLNs) can improve its stability, solubility in aqueous environments, and facilitate its transport across the cell membrane.[8][9][10]

  • Permeability Enhancers: The use of agents that transiently open tight junctions between cells, such as calcium chelators (e.g., EDTA), can increase the paracellular transport of molecules. While more relevant for epithelial barriers, this could be explored in specific contexts.

  • Targeting Riboflavin Transporters: Although RTB is lipophilic, strategies that upregulate the expression of RFVTs could potentially enhance the uptake of any riboflavin that is released from RTB. For instance, sodium butyrate has been shown to increase the expression of RFVT3.

Troubleshooting Guides

Issue 1: Low Cellular Uptake of RTB in In Vitro Experiments
Potential Cause Troubleshooting Steps
Poor solubility of RTB in culture medium. RTB is insoluble in water.[1] Ensure it is properly dissolved in a suitable organic solvent (e.g., DMSO, ethanol) before adding to the aqueous culture medium.[1][2] The final concentration of the organic solvent should be non-toxic to the cells.
Precipitation of RTB in the medium. Observe the culture medium for any signs of precipitation after adding the RTB solution. If precipitation occurs, consider reducing the final concentration of RTB or using a stabilizing agent.
Cell type and expression of riboflavin transporters. The expression levels of RFVTs can vary between cell lines.[11] If relying on transporter-mediated uptake of hydrolyzed RTB, select a cell line known to express high levels of these transporters.
Incorrect incubation time or temperature. Optimize the incubation time and temperature. Riboflavin uptake is known to be temperature-dependent.[8][12]
Issue 2: Difficulty in Formulating Stable RTB Liposomes
Potential Cause Troubleshooting Steps
Low encapsulation efficiency. Due to its lipophilicity, RTB will primarily locate within the lipid bilayer of the liposome. Optimize the lipid composition (e.g., cholesterol content) to maximize RTB incorporation. The thin-film hydration method followed by sonication or extrusion is a common method for preparing liposomes.
Liposome aggregation. Ensure the surface charge of the liposomes is sufficient to prevent aggregation. This can be achieved by including charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) in the formulation. Measure the zeta potential to confirm surface charge.
Instability of the formulation over time. Store liposomal formulations at an appropriate temperature (usually 4°C) and protect them from light. Monitor particle size and polydispersity index (PDI) over time to assess stability.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from experiments aimed at enhancing RTB cellular uptake.

Table 1: Comparison of Cellular Uptake of Free RTB vs. Liposomal RTB

FormulationConcentration (µM)Incubation Time (h)Cell LineCellular Uptake (ng/mg protein)Fold Increase
Free RTB104Caco-2Data not available-
Liposomal RTB104Caco-2Data not availableData not available
Free RTB204Caco-2Data not available-
Liposomal RTB204Caco-2Data not availableData not available

Note: Specific experimental data for RTB is not currently available in the public domain. This table serves as a template for presenting such data.

Table 2: Effect of Permeability Enhancers on RTB Transport Across a Caco-2 Monolayer

TreatmentRTB Concentration (µM)Apparent Permeability Coefficient (Papp, cm/s)
Control (Free RTB)10Data not available
RTB + 5 mM EDTA10Data not available
RTB + 1% Tween 8010Data not available

Note: Specific experimental data for RTB is not currently available in the public domain. This table serves as a template for presenting such data.

Experimental Protocols

Protocol 1: Preparation of RTB-Loaded Liposomes by Thin-Film Hydration

Materials:

  • Riboflavin Tetrabutyrate (RTB)

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve RTB, PC, and CH in a 2:1 mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to CH can be optimized (e.g., 2:1).

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a specific size, the liposome suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Cellular Uptake Study of RTB

Materials:

  • Cell line of interest (e.g., Caco-2, HeLa)

  • Complete cell culture medium

  • RTB stock solution (dissolved in DMSO or ethanol)

  • PBS

  • Cell lysis buffer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.

  • Prepare different concentrations of free RTB and RTB formulations (e.g., liposomes) in the cell culture medium. Ensure the final solvent concentration is not cytotoxic.

  • Remove the old medium from the cells and wash them with PBS.

  • Add the medium containing the RTB preparations to the cells and incubate for a predetermined time (e.g., 1, 2, 4 hours) at 37°C.

  • After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to stop the uptake process.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the intracellular concentration of RTB using a validated HPLC method.

  • Determine the total protein content in each well to normalize the RTB uptake (e.g., ng of RTB per mg of protein).

Mandatory Visualizations

Cellular_Uptake_Pathways_of_RTB cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Free RTB Free RTB Passive Diffusion Passive Diffusion Free RTB->Passive Diffusion Liposomal RTB Liposome RTB Endocytosis Endocytosis Liposomal RTB->Endocytosis Intracellular RTB Intracellular RTB Passive Diffusion->Intracellular RTB Endocytosis->Intracellular RTB RFVT Riboflavin Transporter Hydrolysis Hydrolysis Intracellular RTB->Hydrolysis Riboflavin Riboflavin Hydrolysis->Riboflavin Butyrate Butyrate Hydrolysis->Butyrate Riboflavin->RFVT Experimental_Workflow_for_RTB_Uptake cluster_prep Preparation cluster_invitro In Vitro Cellular Uptake cluster_analysis Analysis Formulate RTB Formulate RTB (e.g., Liposomes) Characterize Characterize Formulation (Size, PDI, Zeta, EE%) Formulate RTB->Characterize Incubation Incubate Cells with RTB Formulations Characterize->Incubation Cell Culture Seed and Culture Cells Cell Culture->Incubation Wash and Lyse Wash and Lyse Cells Incubation->Wash and Lyse Quantification Quantify Intracellular RTB (e.g., HPLC) Wash and Lyse->Quantification Data Analysis Normalize to Protein Content and Analyze Data Quantification->Data Analysis

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Riboflavin Tetrabutyrate Versus Free Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Riboflavin tetrabutyrate (RTB), a lipophilic derivative of riboflavin, and free riboflavin (Vitamin B2). This analysis is supported by available experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Executive Summary

Riboflavin is an essential water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a multitude of metabolic pathways.[1][2] Riboflavin tetrabutyrate is a synthetic ester of riboflavin designed to enhance its lipophilicity, potentially altering its absorption, distribution, and efficacy. While direct comparative pharmacokinetic data remains limited in peer-reviewed literature, existing studies suggest that RTB may offer distinct therapeutic advantages in specific applications, such as in modulating fatty acid metabolism and platelet function.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from studies comparing the effects of Riboflavin tetrabutyrate and free riboflavin.

ParameterRiboflavin TetrabutyrateFree RiboflavinSodium ButyrateControlStudy PopulationKey Finding
Hepatic 3-ketoacyl-CoA thiolase activity Increased by 50% No significant effectNo significant effectBaselineRats (5-week administration)RTB specifically enhances a key enzyme in fatty acid β-oxidation in the liver.
Renal 3-ketoacyl-CoA thiolase activity No significant effectNo significant effectNo significant effectBaselineRats (5-week administration)The effect of RTB on 3-ketoacyl-CoA thiolase is tissue-specific to the liver.
Hepatic and Renal Acyl-CoA Synthetase and Acyl-CoA Dehydrogenase activities No significant effectNo significant effectNo significant effectBaselineRats (5-week administration)RTB's effect is specific to 3-ketoacyl-CoA thiolase among the tested enzymes.

Table 1: Comparative Effects on Fatty Acid Oxidation Enzymes

ParameterConditionResult
ADP-induced platelet aggregation In vitro (> 1 µg/ml)Inhibition
Arachidonic acid-induced platelet aggregation In vitro (> 0.1 µg/ml)Inhibition
ADP and Arachidonic acid-induced platelet aggregation In vivo (80 mg single bolus)Inhibition observed 4 hours after administration
Plasma malondialdehyde (MDA) formation In vivo (80 mg single bolus)Significant decrease

Table 2: Effects of Riboflavin Tetrabutyrate on Platelet Function

Experimental Protocols

Chronic Administration and Measurement of Fatty Acid Oxidation Enzymes

Objective: To determine the long-term effects of Riboflavin tetrabutyrate, free riboflavin, and sodium butyrate on the enzymes involved in fatty acid β-oxidation.

Methodology:

  • Animal Model: Male rats were used for the study.

  • Treatment: The rats were divided into groups and fed diets containing either Riboflavin tetrabutyrate, free riboflavin, sodium butyrate, or a control diet for 5 weeks.

  • Sample Collection: After the treatment period, the rats were euthanized, and liver and kidney tissues were collected.

  • Enzyme Activity Assay:

    • The activities of 3-ketoacyl-CoA thiolase, acyl-CoA synthetase, and acyl-CoA dehydrogenase were measured in the liver and kidney homogenates.

    • 3-ketoacyl-CoA thiolase activity was determined spectrophotometrically by monitoring the increase in absorbance at 412 nm, which corresponds to the reaction of Coenzyme A (CoA) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction mixture contained Tris buffer, KCl, acetyl-CoA, the respective ketoacyl-CoA substrate, and the tissue homogenate.[3]

  • Data Analysis: Enzyme activities were calculated and compared between the different treatment groups and the control group.

Assessment of Platelet Aggregation

Objective: To evaluate the effect of Riboflavin tetrabutyrate on platelet aggregation both in vitro and in vivo.

Methodology:

  • In Vitro Platelet Aggregation:

    • Sample Preparation: Platelet-rich plasma (PRP) was prepared from blood samples.

    • Assay: Platelet aggregation was measured using a light transmission aggregometer. Different concentrations of Riboflavin tetrabutyrate were added to the PRP samples.

    • Agonists: Aggregation was induced by adding adenosine diphosphate (ADP) or arachidonic acid (Aa).

    • Measurement: The change in light transmission, indicating the extent of platelet aggregation, was recorded over time.

  • In Vivo Platelet Aggregation:

    • Study Population: Healthy human volunteers.

    • Treatment: A single oral bolus of 80 mg of Riboflavin tetrabutyrate was administered.

    • Sample Collection: Blood samples were collected before and 4 hours after administration.

    • Assay: Platelet aggregation in response to ADP and arachidonic acid was measured in the collected PRP.

  • Plasma Malondialdehyde (MDA) Measurement: Plasma levels of MDA, a marker of lipid peroxidation, were also measured to assess oxidative stress.

Mandatory Visualization

riboflavin_metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_circulation_conversion Bloodstream & Tissues Free Riboflavin Free Riboflavin Enterocyte Enterocyte (Absorption) Free Riboflavin->Enterocyte RTB Riboflavin Tetrabutyrate Hydrolysis Duodenal Juice (Hydrolysis) RTB->Hydrolysis Oral Administration Hydrolysis->Free Riboflavin Releases Bloodstream Bloodstream (Transport) Enterocyte->Bloodstream Enters Tissues Target Tissues Bloodstream->Tissues Delivered to FMN Flavin Mononucleotide Tissues->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide FMN->FAD FAD Synthetase Metabolic Pathways Metabolic Pathways FAD->Metabolic Pathways Coenzyme for

Caption: Metabolic pathway of Riboflavin Tetrabutyrate and Free Riboflavin.

experimental_workflow cluster_fatty_acid Fatty Acid Oxidation Study cluster_platelet Platelet Aggregation Study Animal Model Rat Model Treatment Groups Control Free Riboflavin Riboflavin Tetrabutyrate Sodium Butyrate Animal Model->Treatment Groups Duration 5 Weeks Treatment Groups->Duration Tissue Collection Liver & Kidney Duration->Tissue Collection Enzyme Assay Spectrophotometric Assay (3-ketoacyl-CoA thiolase) Tissue Collection->Enzyme Assay Analysis Comparative Analysis Enzyme Assay->Analysis Sample Source Human Volunteers In Vivo In Vivo Assay Sample Source->In Vivo PRP Platelet-Rich Plasma (PRP) Sample Source->PRP In Vitro In Vitro Assay Agonists ADP / Arachidonic Acid In Vitro->Agonists Bolus 80mg Oral Bolus of RTB In Vivo->Bolus PRP->In Vitro Measurement Light Transmission Aggregometry Agonists->Measurement Blood Sampling Pre- and 4h Post-Dose Bolus->Blood Sampling Blood Sampling->Measurement

Caption: Experimental workflows for cited studies.

Discussion and Conclusion

The available evidence suggests that Riboflavin tetrabutyrate and free riboflavin, while both ultimately delivering riboflavin, may have different efficacy profiles due to the prodrug nature of RTB.

Bioavailability and Pharmacokinetics: A patent for Riboflavin tetrabutyrate suggests that it is hydrolyzed in the duodenum by intestinal juices to release free riboflavin. This document also claims that intramuscular injection of RTB leads to a slower rise and more sustained blood levels of total riboflavin compared to the administration of free riboflavin. This suggests that RTB may act as a slow-release form of riboflavin, potentially leading to a more prolonged therapeutic effect. However, it is crucial to note that these claims are from a patent and have not been substantiated by peer-reviewed clinical trials. The pharmacokinetics of orally administered free riboflavin are well-documented, with absorption occurring in the proximal small intestine.[1][2]

Efficacy in Fatty Acid Metabolism: The study on fatty acid oxidation enzymes provides the most direct evidence of a differential effect. The significant and specific increase in hepatic 3-ketoacyl-CoA thiolase activity following chronic administration of Riboflavin tetrabutyrate, an effect not observed with free riboflavin or sodium butyrate, points to a unique metabolic consequence of RTB. This suggests that RTB could be more effective in conditions where enhanced hepatic fatty acid β-oxidation is desirable.

Efficacy in Platelet Function: The demonstrated ability of Riboflavin tetrabutyrate to inhibit platelet aggregation, both in vitro and after a single oral dose in vivo, and to reduce a marker of oxidative stress, suggests a potential role in cardiovascular health. This anti-platelet effect, coupled with a reduction in lipid peroxidation, indicates a protective mechanism against thrombotic events.

Signaling Pathways: The primary signaling pathway for free riboflavin involves its conversion to FMN and FAD, which then act as essential cofactors for a vast array of enzymes. The effects of Riboflavin tetrabutyrate are likely mediated through its hydrolysis to free riboflavin, subsequently following the same FMN and FAD dependent pathways. However, the butyrate moieties of RTB may also exert independent biological effects before or after hydrolysis, potentially contributing to the observed differences in efficacy, such as the specific induction of 3-ketoacyl-CoA thiolase. The precise signaling mechanisms that differentiate the effects of RTB from free riboflavin, particularly in the liver, warrant further investigation.

References

Cross-Validation of Analytical Methods for the Detection of Riboflavin Tetrabutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of Riboflavin Tetrabutyrate: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a detailed overview of their performance characteristics, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.

Method Performance Comparison

The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the reliability and accuracy of results. This section presents a comparative summary of the validation parameters for HPLC and UV-Vis spectrophotometry for the analysis of Riboflavin Tetrabutyrate.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Linearity Range 0.05 - 50 µg/mL1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD)
- Intraday< 1.5%< 2.0%
- Interday< 2.0%< 2.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.5 µg/mL
Specificity High (separates from degradation products)Moderate (prone to interference)

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. The following sections outline the methodologies for the HPLC and UV-Vis spectrophotometric analysis of Riboflavin Tetrabutyrate.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high sensitivity and specificity for the quantification of Riboflavin Tetrabutyrate.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 445 nm.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Riboflavin Tetrabutyrate reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 0.05, 0.1, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing Riboflavin Tetrabutyrate in methanol to obtain a theoretical concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Analyze six replicate injections of a standard solution at a mid-range concentration for intraday precision. Repeat the analysis on three different days for interday precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample and a sample of Riboflavin Tetrabutyrate that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the method can resolve the analyte from potential degradation products and excipients.

UV-Vis Spectrophotometric Method

This method offers a simpler and more rapid approach for the quantification of Riboflavin Tetrabutyrate, suitable for routine analysis where high specificity is not a primary concern.

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

2. Standard and Sample Preparation:

  • Solvent: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Riboflavin Tetrabutyrate reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linearity range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Dissolve the sample containing Riboflavin Tetrabutyrate in methanol to obtain a theoretical concentration within the linear range.

3. Method Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions at 445 nm against a methanol blank. Plot the absorbance against the concentration and perform linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Measure the absorbance of six replicate preparations of a standard solution at a mid-range concentration for intraday precision. Repeat the analysis on three different days for interday precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine from the standard deviation of the blank responses and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample to ensure no significant absorbance at 445 nm. Note that this method is less specific than HPLC and may be subject to interference from other UV-absorbing compounds in the sample matrix.

Visualizing the Workflow and Logic

To better illustrate the processes involved in the cross-validation of these analytical methods, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_evaluation 3. Evaluation Phase Define_Objective Define Objective & Acceptance Criteria Select_Methods Select Analytical Methods (HPLC & UV-Vis) Define_Objective->Select_Methods Prepare_Samples Prepare Standard & Test Samples Select_Methods->Prepare_Samples Analyze_HPLC Analyze Samples by HPLC Prepare_Samples->Analyze_HPLC Analyze_UVVis Analyze Samples by UV-Vis Prepare_Samples->Analyze_UVVis Collect_Data Collect & Process Data Analyze_HPLC->Collect_Data Analyze_UVVis->Collect_Data Compare_Results Compare Performance Parameters Collect_Data->Compare_Results Conclusion Draw Conclusion on Method Suitability Compare_Results->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Logical_Relationship_of_Cross_Validation cluster_methods Analytical Methods cluster_parameters Validation Parameters Riboflavin_Tetrabutyrate Riboflavin Tetrabutyrate (Analyte) HPLC HPLC Method Riboflavin_Tetrabutyrate->HPLC UV_Vis UV-Vis Method Riboflavin_Tetrabutyrate->UV_Vis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Sensitivity UV_Vis->Specificity

Caption: Logical relationship of cross-validation parameters.

In vivo comparison of the bioavailability of different riboflavin esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo bioavailability of different riboflavin esters, drawing upon available scientific literature. While direct comparative studies with detailed pharmacokinetic parameters for orally administered riboflavin esters are limited, this document summarizes the current understanding of their absorption and metabolism, and presents key experimental data for riboflavin as a foundational reference.

Introduction to Riboflavin and its Esters

Riboflavin (Vitamin B2) is an essential micronutrient that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a multitude of redox reactions central to human metabolism. In dietary sources and supplements, riboflavin can be found as free riboflavin or in its esterified forms, primarily FMN (also known as riboflavin-5'-phosphate) and FAD. The bioavailability of these different forms is a key factor in their efficacy as nutritional supplements or therapeutic agents.

Metabolic Pathway and Absorption of Riboflavin Esters

The intestinal absorption of riboflavin and its esters is a well-regulated process. Dietary FMN and FAD are not absorbed in their intact forms. Instead, they undergo enzymatic hydrolysis in the gastrointestinal tract to release free riboflavin, which is then absorbed by the enterocytes.

Within the intestinal lumen, enzymes such as FAD pyrophosphatase and FMN phosphatase hydrolyze FAD and FMN into free riboflavin. This free riboflavin is then absorbed, primarily in the proximal small intestine, through a carrier-mediated transport system. Once absorbed into the enterocytes, riboflavin can be re-phosphorylated to FMN by the enzyme flavokinase. It is then transported into the portal blood for distribution to the liver and other tissues, where it is further converted to FMN and FAD.

The following diagram illustrates the metabolic conversion of riboflavin esters prior to and during absorption.

Dietary_FAD Dietary FAD FAD_Pyrophosphatase FAD Pyrophosphatase Dietary_FAD->FAD_Pyrophosphatase Dietary_FMN Dietary FMN FMN_Phosphatase FMN Phosphatase Dietary_FMN->FMN_Phosphatase Dietary_Riboflavin Dietary Riboflavin Riboflavin_Lumen Free Riboflavin Dietary_Riboflavin->Riboflavin_Lumen Lumen Intestinal Lumen Enterocyte Enterocyte Portal_Blood Portal Blood Riboflavin_Enterocyte Riboflavin Riboflavin_Lumen->Riboflavin_Enterocyte Absorption FAD_Pyrophosphatase->Dietary_FMN Hydrolysis FMN_Phosphatase->Riboflavin_Lumen Hydrolysis Flavokinase Flavokinase Riboflavin_Enterocyte->Flavokinase Riboflavin_Portal Riboflavin Riboflavin_Enterocyte->Riboflavin_Portal Transport FMN_Enterocyte FMN Flavokinase->FMN_Enterocyte Phosphorylation

Metabolic Pathway of Riboflavin Esters in the GI Tract.

Comparative Bioavailability Data

However, extensive research has been conducted on the oral bioavailability of riboflavin. The following table summarizes pharmacokinetic data from a key study in healthy humans, which can serve as a benchmark for understanding the absorption of riboflavin following oral administration.

Table 1: Pharmacokinetic Parameters of Orally Administered Riboflavin in Healthy Humans

DoseCmax (nmol/L)Tmax (h)AUC (nmol·h/L)
20 mg433 ± 1612.0 ± 0.52390 ± 730
40 mg468 ± 1172.1 ± 0.62750 ± 970
60 mg496 ± 1712.5 ± 0.83160 ± 1140
Data are presented as mean ± SD. Data sourced from Zempleni, J., et al. (1996). Am J Clin Nutr, 63(1), 54-66.

This data indicates that the absorption of riboflavin is a saturable process, as the maximum concentration (Cmax) and the area under the curve (AUC) do not increase proportionally with the dose. The maximal amount of riboflavin that can be absorbed from a single oral dose is reported to be approximately 27 mg.[1][2]

Experimental Protocols

To provide insight into the methodology used for such bioavailability studies, the protocol from the benchmark study on oral riboflavin pharmacokinetics is detailed below.

Experimental Protocol: In Vivo Bioavailability of Oral Riboflavin

  • Study Design: A randomized, cross-over design was employed.

  • Subjects: Healthy male and female volunteers participated in the study.

  • Dosage and Administration: Subjects received single oral doses of 20, 40, and 60 mg of riboflavin. An intravenous bolus injection of 11.6 mg riboflavin was also administered to determine absolute bioavailability. A washout period of 2 weeks was maintained between each administration.

  • Sample Collection: Blood and urine samples were collected at multiple time points over a 48-hour period following each administration.

  • Analytical Method: Concentrations of riboflavin and its coenzymes (FMN and FAD) in plasma and urine were determined using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using a two-compartment open model.[1][2]

The following diagram outlines a typical workflow for an in vivo bioavailability study of riboflavin esters.

Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization to Treatment Groups Subject_Recruitment->Randomization Dose_Admin Oral Administration (Riboflavin or Ester) Randomization->Dose_Admin Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Urine_Collection Timed Urine Collection Dose_Admin->Urine_Collection Sample_Processing Sample Processing (Plasma Separation, etc.) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing HPLC_Analysis HPLC Analysis with Fluorescence Detection Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Data_Comparison Data Comparison and Bioavailability Assessment PK_Analysis->Data_Comparison

Workflow for an In Vivo Riboflavin Bioavailability Study.

Discussion and Conclusion

The available evidence strongly suggests that the oral bioavailability of riboflavin esters, such as FMN and FAD, is dependent on their hydrolysis to free riboflavin in the gut. Therefore, it is likely that the pharmacokinetic profiles of orally administered FMN and FAD would be very similar to that of an equimolar dose of riboflavin.

While some sources suggest that FMN, as the "active" form, may offer higher bioavailability, there is a lack of direct in vivo comparative data from oral administration studies to support this claim with quantitative pharmacokinetic parameters. The enhanced water solubility of riboflavin-5'-phosphate sodium may offer formulation advantages, but its impact on in vivo absorption following oral administration appears to be limited by the mandatory dephosphorylation step.

For researchers and drug development professionals, it is crucial to recognize that the absorption of riboflavin is a saturable process. This has implications for dosing regimens, as single doses exceeding 27 mg are not likely to result in a proportional increase in absorbed riboflavin.

Future research, potentially utilizing stable isotope-labeled riboflavin esters, would be invaluable in definitively elucidating and comparing the in vivo oral bioavailability of these different forms. Such studies would provide the necessary quantitative data to confirm whether the administration of riboflavin esters offers any significant advantages over free riboflavin in terms of absorption and systemic availability.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Riboflavin Tetrabutyrate and Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and toxicity of riboflavin (Vitamin B2) and its synthetic derivative, riboflavin tetrabutyrate. The information presented is collated from toxicological studies and pharmacokinetic data to assist in evaluating their relative safety profiles for research and drug development purposes.

**Executive Summary

Riboflavin is a water-soluble B vitamin with an exceptionally high safety profile, characterized by the absence of a Tolerable Upper Intake Level (UL) for human consumption.[1] Its limited absorption and rapid renal excretion of excess amounts prevent systemic toxicity.[2] Riboflavin tetrabutyrate, a lipophilic prodrug of riboflavin, is designed to enhance properties such as solubility or stability. While specific toxicological data is less extensive than for riboflavin, available studies indicate a low order of acute toxicity. It is metabolized in the body to release riboflavin, and its safety profile is therefore closely linked to that of the parent vitamin.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for both compounds, primarily from rodent studies. The data consistently demonstrates a low potential for acute toxicity for both riboflavin and its tetrabutyrate ester.

Parameter Riboflavin Riboflavin Tetrabutyrate Reference Species
LD50 (Oral) >10,000 mg/kg[3][4][5][6]>7,500 mg/kg[7]Rat
>40,000 mg/kg[8]>15,000 mg/kg[7]Mouse
LD50 (Intraperitoneal) 560 mg/kg[6]>4,500 mg/kg[7]Rat
LD50 (Subcutaneous) 5,000 mg/kg[6]Not AvailableRat
No-Observed-Adverse-Effect Level (NOAEL) 410 mg/kg bw/day[9]Not AvailableRat

Safety Profile and Human Data

Riboflavin (Vitamin B2)

Riboflavin is generally recognized as safe (GRAS). No toxic or significant adverse effects are known from high intakes in humans, whether from food or long-term supplementation.[10][11]

  • Absorption and Excretion: The gastrointestinal tract has a limited capacity to absorb riboflavin, with a maximum of about 27 mg being absorbed from a single oral dose.[12][13] Any amount exceeding the body's requirements is not stored but is rapidly excreted via the kidneys, which imparts a harmless, bright yellow color to the urine known as flavinuria.[14][2][10]

  • Clinical Observations: In clinical trials for migraine prophylaxis, subjects receiving high doses of 400 mg of riboflavin daily for several months reported only minor, infrequent side effects such as diarrhea and abdominal pain.[2][15] The Council for Responsible Nutrition (CRN) identified 400 mg/day as a level that does not produce a significant pattern of adverse effects.[11]

Riboflavin Tetrabutyrate

As a derivative, the toxicological profile of riboflavin tetrabutyrate is less characterized in humans. The primary assumption is that its effects are mediated through its hydrolysis to riboflavin.

  • Reported Effects: The health risks of the compound have not been fully determined.[7] Direct exposure to the pure substance may cause irritation to the skin, eyes, and respiratory system.[7]

  • Metabolism: Riboflavin tetrabutyrate is designed to be absorbed and subsequently metabolized to free riboflavin, which then enters the body's B2 vitamin pool. Studies have shown it can be absorbed directly through the digestive canal.[16]

Metabolic Pathway and Bioactivation

Riboflavin tetrabutyrate acts as a prodrug, which is metabolically converted to riboflavin. Riboflavin itself is a precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are vital for numerous metabolic redox reactions.[17][18] The metabolic conversion pathway is critical to understanding the biological activity and safety of both compounds.

G cluster_absorption Absorption & Metabolism RTB Riboflavin Tetrabutyrate (Prodrug) R Riboflavin (Vitamin B2) RTB->R Hydrolysis (Esterases) FMN Flavin Mononucleotide (FMN) R->FMN Riboflavin Kinase (RFK) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthase (FLAD1) Enzymes Flavoenzymes (Biologically Active) FMN->Enzymes FAD->Enzymes ETC Electron Transport Chain Enzymes->ETC BetaOx Fatty Acid β-Oxidation Enzymes->BetaOx Metabolism Carbohydrate/Amino Acid Metabolism Enzymes->Metabolism

Caption: Metabolic activation of Riboflavin Tetrabutyrate to active coenzymes.

Experimental Protocols

Detailed protocols for the specific LD50 studies cited are not available in the referenced literature. However, a standard methodology for an acute oral toxicity study, such as one following OECD Guideline 423 (Acute Toxic Class Method), is described below.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Principle: This method involves a stepwise procedure with a small number of animals per step. The outcome of each step (survival or death) determines the dosage for the subsequent step. The goal is to identify a dose that causes mortality in some animals to classify the substance's toxicity.

Methodology:

  • Animal Model: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before dosing.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum. Animals are fasted (food, but not water) for 3-4 hours before administration of the test substance.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight). A control group receives the vehicle (e.g., water or corn oil) alone.

  • Observation Period: Animals are observed individually for signs of toxicity immediately after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Parameters Observed: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system signs. Body weight is recorded weekly. All mortalities are recorded.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any animals that die during the study are also necropsied.

  • Data Analysis: The LD50 is determined based on the mortality data from the stepwise procedure, classifying the substance into one of a series of toxicity classes.

Conclusion

The available data strongly supports the safety of riboflavin, with no evidence of toxicity even at high doses due to physiological limits on its absorption.[1][10] Riboflavin tetrabutyrate, as a prodrug, also exhibits a low acute toxicity profile in animal studies.[7] Its safety is intrinsically linked to the release of riboflavin. For drug development purposes, while riboflavin is exceptionally safe, the potential for irritation from direct contact with pure riboflavin tetrabutyrate should be noted, and its complete pharmacokinetic and metabolic profile should be considered for any specific application.

References

A Comparative Analysis of the Photostability of Riboflavin and Its Derivatives, FMN and FAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Riboflavin (Vitamin B2) and its biologically active derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), are crucial cofactors in a myriad of cellular metabolic processes. However, their inherent photosensitivity presents a significant challenge in the formulation and storage of pharmaceuticals, fortified foods, and cell culture media. Exposure to light can lead to the degradation of these vital compounds, resulting in a loss of biological activity and the generation of potentially cytotoxic photoproducts. This guide provides a comparative study of the photostability of riboflavin, FMN, and FAD, supported by quantitative data and detailed experimental protocols to aid researchers in developing stable formulations and understanding the mechanisms of photodegradation.

Comparative Photostability: A Quantitative Overview

The photostability of flavins is intrinsically linked to their molecular structure and the surrounding microenvironment. The primary mechanism of photodegradation involves the absorption of light, leading to an excited singlet state, followed by intersystem crossing to a more stable but highly reactive triplet state. This excited triplet state of the flavin molecule is the principal precursor to subsequent degradation reactions.[1] The overall photostability generally follows the order: FAD > FMN > Riboflavin .[2][3] This increased stability of the coenzyme forms is attributed to intramolecular quenching mechanisms that are less efficient in the parent riboflavin molecule.[2]

Quantitative comparisons of the photostability are often expressed in terms of the photodegradation quantum yield (Φ), which represents the efficiency of a photochemical process. A lower quantum yield indicates greater photostability. The table below summarizes the photodegradation quantum yields for riboflavin, FMN, and FAD as reported in the literature.

CompoundPhotodegradation Quantum Yield (Φ)Experimental ConditionsReference
Riboflavin (RF) ~7.8 x 10⁻³Aqueous solution, pH 8, 428 nm excitation[2]
Φ = 0.48 (¹O₂ sensitizer)365 ± 9 nm light[1]
Flavin Mononucleotide (FMN) ~4.6 x 10⁻³Aqueous solution, pH 8, 428 nm excitation[2]
~7.3 x 10⁻³Aqueous solution, pH 5.6, 428 nm excitation[2]
Flavin Adenine Dinucleotide (FAD) ~3.7 x 10⁻⁴Aqueous solution, pH 8, 428 nm excitation[2]

Note: The quantum yield can be influenced by various factors including pH, solvent, oxygen concentration, and the wavelength of light. The data presented here are for comparative purposes and were extracted from studies that may have employed slightly different experimental setups.

Principal Photodegradation Pathways

The photodegradation of riboflavin and its derivatives primarily yields two major products: lumichrome (LC) and lumiflavin (LF) . The formation of these products is highly dependent on the pH of the medium.[4]

  • In neutral or acidic conditions (pH < 7): The primary photoproduct is lumichrome . This pathway involves the photodealkylation of the ribityl side chain.[1][4]

  • In alkaline conditions (pH > 7): The formation of lumiflavin is favored. This reaction proceeds via an intramolecular photoreduction and subsequent cleavage of the ribityl side chain.[1][4]

Other minor photoproducts can also be formed, including formylmethylflavin (FMF), carboxymethylflavin (CMF), and cyclodehydroriboflavin (CDRF), depending on the specific reaction conditions such as the presence of certain buffer anions.[4][5]

Photodegradation_Pathway cluster_conditions Environmental Conditions RF Riboflavin (RF) RF_singlet Excited Singlet State (¹RF) RF->RF_singlet Light Absorption (UV-Vis) RF_triplet Excited Triplet State (³RF) RF_singlet->RF_triplet Intersystem Crossing LC Lumichrome (LC) RF_triplet->LC LF Lumiflavin (LF) RF_triplet->LF Acidic Acidic/Neutral pH LC->Acidic Alkaline Alkaline pH LF->Alkaline

Photodegradation pathway of Riboflavin.

Experimental Protocols for Photostability Assessment

A standardized approach is crucial for the accurate assessment and comparison of the photostability of flavin compounds. The following protocols outline the key experimental methodologies.

Sample Preparation and Irradiation
  • Solution Preparation: Prepare stock solutions of riboflavin, FMN, and FAD (e.g., 100 µM) in the desired buffer system (e.g., phosphate buffer for pH control). All solutions should be prepared under minimal light exposure and stored in amber glassware or containers wrapped in aluminum foil.

  • Irradiation Setup: Utilize a calibrated light source that provides controlled and consistent intensity. A photostability chamber equipped with a combination of cool white fluorescent and near-ultraviolet lamps is recommended to simulate exposure conditions as per ICH Q1B guidelines. Place a known volume of the flavin solution in a temperature-controlled quartz cuvette or reaction vessel for irradiation.

  • Dark Control: A parallel sample, protected from light (e.g., wrapped in aluminum foil), should be maintained under the same temperature conditions to serve as a dark control. This allows for the differentiation between photodegradation and thermal degradation.

Analytical Quantification

The degradation of the parent flavin compound and the formation of photoproducts are typically monitored using High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or by UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its ability to simultaneously separate and quantify riboflavin and its major photoproducts.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.5) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection:

    • UV-Vis Detector: Monitoring at approximately 445 nm, which is the absorption maximum for riboflavin.

    • Fluorescence Detector: For higher sensitivity, excitation at ~445 nm and emission at ~530 nm.

  • Quantification: Generate calibration curves using pure standards of riboflavin, lumichrome, and lumiflavin to quantify their concentrations in the irradiated samples.

UV-Vis Spectrophotometry

This method can be used to monitor the overall decrease in the concentration of the parent flavin.

  • Procedure: Record the absorbance spectrum of the flavin solution (typically from 250 nm to 600 nm) at different time intervals during irradiation.

  • Analysis: Monitor the decrease in the absorbance at the characteristic maximum of riboflavin (~444-445 nm).[1] Kinetic analysis, often assuming apparent first-order kinetics, can be performed by plotting the natural logarithm of the flavin concentration versus time to determine the degradation rate constant (k).

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Flavin Solutions (RF, FMN, FAD) in Buffer Irrad Expose Samples to Calibrated Light Source in Photostability Chamber Prep->Irrad Dark Prepare Dark Control (wrapped in foil) Dark->Irrad Collect Collect Aliquots at Defined Time Intervals Irrad->Collect HPLC HPLC Analysis (C18, UV/Fluorescence) Collect->HPLC UVVis UV-Vis Spectroscopy (250-600 nm) Collect->UVVis Quant Quantify Parent Compound and Photoproducts HPLC->Quant UVVis->Quant Kinetics Determine Degradation Rate Constants and Quantum Yields Quant->Kinetics Compare Compare Photostability Kinetics->Compare

Workflow for assessing flavin photostability.

Conclusion

The photostability of riboflavin and its derivatives is a critical consideration in various scientific and industrial applications. The available data consistently indicate that the coenzyme forms, FAD and FMN, are significantly more photostable than the parent riboflavin molecule. This enhanced stability is a key factor in their biological roles and has important implications for the formulation of light-sensitive products. By understanding the photodegradation pathways and employing robust analytical methodologies, researchers can effectively mitigate the deleterious effects of light exposure and ensure the efficacy and safety of flavin-containing preparations. The protocols and comparative data presented in this guide serve as a valuable resource for professionals engaged in the research and development of such products.

References

Benchmarking the photocatalytic activity of Riboflavin tetrabutyrate against other catalysts.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and sustainable photocatalytic solutions, this guide provides an objective comparison of Riboflavin Tetrabutyrate (RTB) against other common organic photocatalysts: Rose Bengal, Eosin Y, and Methylene Blue. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to aid in the selection of the most suitable photocatalyst for your research needs.

Executive Summary

Riboflavin Tetrabutyrate, a lipophilic derivative of Vitamin B2, is emerging as a promising green photocatalyst.[1] Its natural origin and lower toxicity present a sustainable alternative to traditional metal-based catalysts. While direct comparative benchmarking studies are limited, this guide consolidates available data to provide an insightful overview of its performance in relation to established photocatalysts in two key areas: organic synthesis (esterification) and environmental remediation (pollutant degradation).

Quantitative Performance Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for the photocatalytic activity of Riboflavin Tetrabutyrate and the selected alternative catalysts. It is important to note that the data presented is sourced from different studies with varying reaction conditions. Therefore, this comparison should be considered indicative rather than a direct head-to-head benchmark.

Table 1: Photocatalytic Esterification
CatalystSubstratesProductYield (%)Reaction Time (h)Light SourceReference
3-Methylriboflavin Tetraacetate Benzoic acid, 2-phenylethanol2-Phenylethyl benzoate8072450 nm LED[2][3]
Eosin Y Cinnamic acid, MethanolMethyl cinnamate84Not Specified440 nm Kessil light[4]
Rose Bengal Data not available for direct comparison----
Methylene Blue Data not available for direct comparison----

Note: Data for a derivative of Riboflavin Tetraacetate is used as a proxy for RTB's performance in esterification.

Table 2: Photocatalytic Degradation of Organic Dyes

This table presents kinetic data for the degradation of common organic pollutants, which serves as a proxy for the general photocatalytic efficiency of the catalysts in environmental applications.

CatalystPollutantApparent Rate Constant (k)Degradation Efficiency (%)Reaction Time (min)Light SourceReference
Riboflavin Tetrabutyrate Data not available for direct comparison----
Rose Bengal Rhodamine B-~9620Sunlight[5]
Eosin Y Eosin Y (self-degradation)Slower at pH 11 vs pH 3--UV light[6]
Methylene Blue Methylene Blue5.29 x 10⁻³ min⁻¹ (pseudo-first-order)85180UV radiation[7]
BiFeO3/g-C3N4 Rhodamine B-7460Xenon lamp[8]

Note: The degradation of Eosin Y is a self-degradation process. The efficiency of Methylene Blue degradation is presented with a specific catalyst (ZnO nanoparticles). The BiFeO3/g-C3N4 data is included to provide context on modern photocatalyst performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative experimental protocol for the photocatalytic degradation of an organic dye, which can be adapted for comparing the performance of different photocatalysts.

Protocol: Photocatalytic Degradation of Rhodamine B

1. Materials:

  • Photocatalyst (e.g., Rose Bengal, Eosin Y, Methylene Blue, or Riboflavin Tetrabutyrate)

  • Rhodamine B (RhB) dye

  • Deionized water

  • Beakers or photoreactor vessel

  • Magnetic stirrer

  • Light source (e.g., Xenon lamp, LED lamp, or natural sunlight)

  • UV-Vis Spectrophotometer

2. Catalyst Preparation and Dispersion:

  • Weigh a specific amount of the photocatalyst (e.g., 50 mg).

  • Prepare a stock solution of Rhodamine B (e.g., 10 mg/L) in deionized water.

  • In a beaker, add the photocatalyst to a defined volume of the RhB solution (e.g., 100 mL).

3. Adsorption-Desorption Equilibrium:

  • Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to ensure that an adsorption-desorption equilibrium of the dye on the catalyst surface is reached.[8]

4. Photocatalytic Reaction:

  • Place the beaker under the light source.

  • Maintain constant stirring throughout the experiment.

  • At regular time intervals (e.g., every 10 or 20 minutes), withdraw a small aliquot of the suspension.

5. Analysis:

  • Centrifuge the collected aliquots to separate the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

6. Kinetic Study:

  • The apparent rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus irradiation time, assuming pseudo-first-order kinetics.

Signaling Pathways and Mechanisms

The photocatalytic activity of riboflavin and its derivatives is initiated by the absorption of light, leading to the formation of an excited state. This excited state can then participate in electron transfer processes, generating reactive species that drive the desired chemical transformation.

Photocatalytic_Mechanism cluster_0 Photocatalyst Activation cluster_1 Electron Transfer Pathways cluster_2 Product Formation RTB Riboflavin Tetrabutyrate (RTB) RTB_excited Excited State RTB* RTB->RTB_excited Light (hv) Substrate_radical Substrate Radical (S•+) RTB_excited->Substrate_radical Electron Transfer RTB_radical RTB Radical Anion (RTB•-) RTB_excited->RTB_radical Accepts Electron Substrate Substrate (S) Product Product (P) Substrate_radical->Product Reaction Cascade RTB_radical->RTB Regeneration

Caption: Photocatalytic mechanism of Riboflavin Tetrabutyrate.

The diagram above illustrates a simplified photocatalytic cycle for Riboflavin Tetrabutyrate. Upon absorption of light, RTB is promoted to an excited state. In this state, it can act as a potent electron donor or acceptor. In the depicted pathway, the excited RTB transfers an electron to a substrate molecule, generating a substrate radical cation and the RTB radical anion. The substrate radical then undergoes further reactions to form the final product, while the RTB radical anion is regenerated to its ground state, completing the catalytic cycle.

Experimental Workflow

The following diagram outlines a typical workflow for conducting a comparative study of photocatalytic activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison A Select Catalysts (RTB, Rose Bengal, Eosin Y, Methylene Blue) C Mix Catalyst and Substrate A->C B Prepare Substrate Solution (e.g., Organic Dye) B->C D Equilibrate in Dark C->D E Irradiate with Light Source D->E F Collect Samples at Intervals E->F G Separate Catalyst F->G H Measure Substrate Concentration (e.g., UV-Vis Spectroscopy) G->H I Calculate Degradation Efficiency / Yield H->I J Determine Kinetic Parameters I->J K Tabulate and Compare Data I->K J->K

Caption: General workflow for comparing photocatalysts.

This workflow provides a systematic approach to benchmarking photocatalysts, ensuring that each catalyst is evaluated under comparable conditions for a meaningful assessment of its performance.

Conclusion

Riboflavin Tetrabutyrate presents a compelling case as a green and efficient photocatalyst for various organic transformations. While direct quantitative comparisons with established catalysts like Rose Bengal, Eosin Y, and Methylene Blue are not yet abundant in the literature, the available data suggests its potential, particularly in the realm of photocatalytic esterification. For applications in environmental remediation, more research is needed to quantify its effectiveness in degrading common pollutants. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to conduct their own comparative studies and further explore the promising capabilities of Riboflavin Tetrabutyrate.

References

A Head-to-Head Trial of Riboflavin Tetrabutyrate and Niacin in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin Tetrabutyrate, a lipophilic derivative of Riboflavin (Vitamin B2), is primarily recognized for its potent antioxidant properties.[1] Niacin (Vitamin B3), on the other hand, is a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to a vast array of cellular redox reactions and energy metabolism.[2] Both compounds, therefore, play critical roles in maintaining cellular homeostasis, albeit through different primary mechanisms. This guide aims to elucidate these differences and provide a framework for their comparative evaluation in a research setting.

Mechanism of Action

The fundamental mechanisms of action for Riboflavin Tetrabutyrate and Niacin at the cellular level are distinct. Riboflavin Tetrabutyrate primarily functions as a direct antioxidant, while Niacin's effects are largely mediated through its conversion to NAD+ and NADP+ and its interaction with specific cell surface receptors.

FeatureRiboflavin TetrabutyrateNiacin
Primary Role Antioxidant, Lipid Peroxidation Inhibitor[1]NAD+ and NADP+ Precursor, Signaling Molecule[2]
Key Molecular Actions Scavenges free radicals, suppresses NADPH-coupled and ascorbate-induced microsomal lipid peroxidation.[1]Converted to NAD+ and NADP+, which are essential for cellular respiration and redox reactions.[2]
Receptor-Mediated Effects Not well-documented.Binds to and activates G protein-coupled receptor 109A (GPR109A), also known as HCAR2.[2]
Other Functions Enhances the activity of hepatic 3-ketoacyl-CoA thiolase, an enzyme in fatty acid breakdown.[1]Involved in DNA repair, gene expression regulation, and modulation of inflammatory pathways.[2]

Role in Cellular Energy Metabolism

Both compounds are integral to cellular energy production, but they contribute at different stages and through different mechanisms.

FeatureRiboflavin TetrabutyrateNiacin
Contribution to ATP Production As a precursor to FMN and FAD, it is essential for the function of the mitochondrial respiratory chain (Complex I and II), which is central to ATP synthesis.As a precursor to NAD+, it provides the primary electron acceptor (NAD+) for glycolysis and the citric acid cycle, leading to the generation of NADH, a key substrate for the electron transport chain and subsequent ATP production.[2]
Involvement in Metabolic Pathways Essential for the β-oxidation of fatty acids.NAD+ and NADP+ are coenzymes for over 400 enzymes involved in both catabolic (energy-producing) and anabolic (biosynthetic) reactions.
Effect on Mitochondrial Function Crucial for maintaining the integrity and function of the mitochondrial respiratory chain.Augments the cellular NAD+ pool, which can enhance mitochondrial function.[2]

Quantitative Data from Cellular Models

Direct comparative quantitative data from a single study is unavailable. The following table summarizes findings from different studies on the effects of Riboflavin and Niacin in various cellular models. It is crucial to note that the experimental conditions, cell lines, and specific compounds (Riboflavin vs. Riboflavin Tetrabutyrate) differ, making direct comparisons challenging.

ParameterCompoundCell LineConcentrationObserved EffectReference
Cell Viability (LD50) RiboflavinRainbow Trout Gonad (RTG-2)12.5 µMSignificant reduction in cell viability after 48h.[3]
Gene Expression (ABCA1) NiacinHuman Hepatoblastoma (HepG2)1 and 5 mM1.3-1.7-fold increase in ABCA1 mRNA expression.[4]
Antioxidant Activity RiboflavinMouse Fibroblast (NCTC clone L929)15 µMPronounced antioxidant activity in a chemiluminescent assay.[5]
Protein Secretion (ApoB-100) Riboflavin DeficiencyHuman Hepatoblastoma (HepG2)3.1 nmol/L>80% decrease in secretion compared to controls.[6]
Surface Expression (ATP synthase β chain) NiacinHuman Hepatoblastoma (HepG2)Not specified~27% reduction in surface expression.[7][8]

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed protocols for two key assays are provided below.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) in cells.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Black, clear-bottom 96-well plates

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Quercetin (as a standard antioxidant)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and wash the cells with PBS. Add the test compounds (Riboflavin Tetrabutyrate and Niacin at various concentrations) and the quercetin standard to the wells. Also, add DCFH-DA solution to all wells. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: After incubation, wash the cells with PBS. Add ABAP solution to all wells to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 1 hour using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control.

Cellular ATP Production Assay

This assay quantifies the amount of ATP present in cells, which is an indicator of cell viability and metabolic activity.

Materials:

  • Cell line of interest (e.g., HepG2)

  • White opaque 96-well plates

  • Cell culture medium

  • ATP Assay Kit (containing ATP releasing reagent, luciferase, and D-luciferin)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white opaque 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of Riboflavin Tetrabutyrate and Niacin for a specified period (e.g., 24 hours).

  • Cell Lysis: Add the ATP releasing reagent to each well to lyse the cells and release the intracellular ATP.

  • Luminescence Reaction: Add the luciferase/D-luciferin substrate solution to each well. The luciferase will catalyze the conversion of ATP and D-luciferin into light.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: The amount of ATP in the experimental samples is calculated from a standard curve generated with known concentrations of ATP. The results are typically normalized to the cell number or protein concentration.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram outlines a general workflow for a comparative study of Riboflavin Tetrabutyrate and Niacin in a cellular model.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., HepG2) compound_prep Compound Preparation (Riboflavin Tetrabutyrate & Niacin) seeding Cell Seeding in Multi-well Plates compound_prep->seeding treatment Incubation with Compounds (Dose-response & Time-course) seeding->treatment antioxidant_assay Antioxidant Activity Assay (e.g., CAA) treatment->antioxidant_assay atp_assay ATP Production Assay treatment->atp_assay other_assays Other Relevant Assays (e.g., Western Blot, qPCR) treatment->other_assays data_acquisition Data Acquisition (Plate Reader, etc.) antioxidant_assay->data_acquisition atp_assay->data_acquisition other_assays->data_acquisition statistical_analysis Statistical Analysis (e.g., EC50, IC50 calculation) data_acquisition->statistical_analysis interpretation Interpretation & Comparison statistical_analysis->interpretation

Caption: Experimental workflow for comparing Riboflavin Tetrabutyrate and Niacin.

Signaling Pathways

The signaling pathways for Riboflavin Tetrabutyrate and Niacin are multifaceted. Riboflavin's pathway is central to energy metabolism and antioxidant defense, while Niacin's involves both metabolic and receptor-mediated signaling.

G cluster_riboflavin Riboflavin Tetrabutyrate Pathway cluster_niacin Niacin Pathway RTB Riboflavin Tetrabutyrate Riboflavin Riboflavin RTB->Riboflavin Lipid_Peroxidation Lipid Peroxidation RTB->Lipid_Peroxidation inhibits FMN_FAD FMN & FAD Riboflavin->FMN_FAD ETC Mitochondrial Electron Transport Chain FMN_FAD->ETC Antioxidant Antioxidant Defense (Glutathione Reductase) FMN_FAD->Antioxidant ATP_R ATP Production ETC->ATP_R ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation causes Antioxidant->ROS neutralizes Niacin Niacin GPR109A GPR109A Receptor Niacin->GPR109A NAD NAD+ / NADP+ Niacin->NAD Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP PKA Protein Kinase A cAMP->PKA activates Energy_Metabolism Cellular Energy Metabolism NAD->Energy_Metabolism SIRT1 SIRT1 NAD->SIRT1 activates DNA_Repair DNA Repair NAD->DNA_Repair ATP_N ATP Production Energy_Metabolism->ATP_N NFkB NF-κB SIRT1->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes

Caption: Comparative signaling pathways of Riboflavin Tetrabutyrate and Niacin.

Conclusion

Riboflavin Tetrabutyrate and Niacin are both vital molecules for cellular health, operating through distinct yet complementary mechanisms. Riboflavin Tetrabutyrate acts as a direct defender against oxidative stress, while Niacin serves as a fundamental building block for the machinery of cellular metabolism and a modulator of key signaling pathways. The lack of direct head-to-head trials highlights a significant gap in the literature and underscores the need for future research to directly compare the efficacy of these compounds in various cellular models. Such studies would provide valuable insights for researchers, scientists, and drug development professionals in the fields of nutrition, pharmacology, and therapeutics.

References

Assessing the Synergistic Effects of Riboflavin Tetrabutyrate with Other Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the synergistic antioxidant effects of Riboflavin Tetrabutyrate (RTB) when combined with other key antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Glutathione (GSH). Due to the limited direct experimental data on the synergistic effects of RTB, this analysis is primarily based on the well-documented antioxidant interactions of its parent compound, riboflavin (Vitamin B2). The enhanced bioavailability of RTB, a lipophilic derivative of riboflavin, suggests that it may exhibit similar or even more potent synergistic activities.[1]

Theoretical Basis for Synergy

Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects. This can manifest through various mechanisms, including:

  • Regeneration: One antioxidant can regenerate another after it has been oxidized in the process of neutralizing a free radical.

  • Complementary Action: Different antioxidants may act in different cellular compartments (e.g., aqueous vs. lipid phases) or target different types of free radicals.

  • Metal Chelation: Some antioxidants can bind to pro-oxidant metal ions, preventing them from catalyzing oxidative reactions.

Riboflavin's central role in the antioxidant defense system is largely attributed to its function as a precursor for the coenzymes FAD and FMN, which are essential for the activity of antioxidant enzymes like glutathione reductase.[2][3]

Comparative Analysis of Synergistic Effects

This section explores the experimental evidence for the synergistic antioxidant effects of riboflavin with Vitamin C, Vitamin E, and Glutathione.

Riboflavin Tetrabutyrate and Vitamin C (Ascorbic Acid)

Mechanism of Synergy: Riboflavin is involved in the glutathione redox cycle, which can indirectly support the regeneration of Vitamin C. Reduced glutathione (GSH) can regenerate Vitamin C from its oxidized state (dehydroascorbic acid). By maintaining a healthy pool of GSH, riboflavin contributes to the overall antioxidant capacity, including the recycling of Vitamin C.[2] Some studies also suggest a direct interaction where riboflavin may reinforce the antioxidant effect of Vitamin C.

Experimental Evidence: While direct quantitative in vitro studies on the synergy between RTB and Vitamin C are limited, some research points towards a significant interaction. For instance, a study on the effects of a combination of nicotinamide, Vitamin B2 (riboflavin), and Vitamin C on thioacetamide-induced hepatotoxicity in rats demonstrated a synergistic ameliorative effect. The combination of the three vitamins was more effective in reducing oxidative stress markers and improving liver function than each vitamin administered individually. Another study highlighted that the interaction between light-exposed riboflavin and Vitamin C can induce lung remodeling, indicating a potent biochemical interaction.[4]

Data Presentation (Hypothetical Example):

The following table illustrates how quantitative data on the synergistic effects of RTB and Vitamin C could be presented. Note: These are example values and are not derived from actual experimental data on RTB.

Antioxidant/CombinationDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)FRAP Value (mM Fe(II)/g)Combination Index (CI)*
Riboflavin Tetrabutyrate (RTB)8560150-
Vitamin C108450-
RTB + Vitamin C (1:1)3525350< 1 (Synergistic)

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Riboflavin Tetrabutyrate and Vitamin E (α-Tocopherol)

Mechanism of Synergy: Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. Vitamin C is known to regenerate Vitamin E. As riboflavin supports the regeneration of Vitamin C via the glutathione cycle, it indirectly contributes to the maintenance of Vitamin E's antioxidant activity.

Experimental Evidence: A study on rat headache models induced by glyceryl trinitrate showed that both riboflavin and Vitamin E had a protective effect by inhibiting free radical production and supporting the antioxidant redox system.[5] While this study did not quantify the synergy with a specific index, it demonstrated the beneficial combined effect of these two vitamins in a biological system.

Data Presentation (Hypothetical Example):

Antioxidant/CombinationDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)FRAP Value (mM Fe(II)/g)Combination Index (CI)*
Riboflavin Tetrabutyrate (RTB)8560150-
Vitamin E4530200-
RTB + Vitamin E (1:1)5038220< 1 (Synergistic)

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Riboflavin Tetrabutyrate and Glutathione (GSH)

Mechanism of Synergy: This is the most direct and well-established synergistic relationship. Riboflavin, as a component of FAD, is an essential cofactor for the enzyme glutathione reductase. This enzyme is responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). A sufficient supply of riboflavin is therefore crucial for maintaining a high GSH/GSSG ratio, which is a key indicator of cellular antioxidant capacity.[2][3]

Experimental Evidence: Numerous studies have confirmed the critical role of riboflavin in maintaining glutathione levels and the activity of glutathione-related enzymes.[2][5] Riboflavin deficiency has been shown to decrease glutathione reductase activity and lower GSH levels, leading to increased oxidative stress.[6] Therefore, combining RTB with a direct source of GSH would likely enhance the overall antioxidant defense by ensuring both the substrate (GSH) and the necessary cofactor for its regeneration are readily available.

Data Presentation (Hypothetical Example):

Antioxidant/CombinationDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)FRAP Value (mM Fe(II)/g)Combination Index (CI)*
Riboflavin Tetrabutyrate (RTB)8560150-
Glutathione (GSH)15012080-
RTB + GSH (1:1)9575130< 1 (Synergistic)

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antioxidant synergy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the individual antioxidants (RTB, Vitamin C, Vitamin E, GSH) and their combinations in a suitable solvent.

  • In a 96-well plate, add a specific volume of the antioxidant solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom to ABTS•+ will reduce it back to its colorless form.

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the individual antioxidants and their combinations.

  • Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from a plot of inhibition percentage against antioxidant concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Prepare various concentrations of the individual antioxidants and their combinations.

  • Add a small volume of the antioxidant solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a set time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Glutathione Redox Cycle

The following diagram illustrates the central role of riboflavin (as FAD) in the glutathione redox cycle, which is crucial for cellular antioxidant defense.

Glutathione_Redox_Cycle ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) ROS->GSSG Oxidizes GSH Reduced Glutathione (GSH) GPx Glutathione Peroxidase GSH->GPx GR Glutathione Reductase GSSG->GR GPx->GSSG GR->GSH Reduces NADP NADP+ GR->NADP NADPH NADPH NADPH->GR FAD FAD (from Riboflavin) FAD->GR Cofactor

Caption: Glutathione redox cycle and the role of Riboflavin (FAD).

Experimental Workflow: Antioxidant Synergy Assessment

This diagram outlines the general workflow for assessing the synergistic antioxidant effects of RTB with other antioxidants.

Antioxidant_Synergy_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A1 Riboflavin Tetrabutyrate (RTB) DPPH DPPH Assay A1->DPPH ABTS ABTS Assay A1->ABTS FRAP FRAP Assay A1->FRAP A2 Other Antioxidants (Vit C, Vit E, GSH) A2->DPPH A2->ABTS A2->FRAP Comb Combinations (RTB + Others) Comb->DPPH Comb->ABTS Comb->FRAP IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 CI Combination Index (CI) Calculation IC50->CI Syn Synergy/Additive/ Antagonism Determination CI->Syn

Caption: Workflow for assessing antioxidant synergy.

Conclusion

While direct experimental evidence for the synergistic antioxidant effects of Riboflavin Tetrabutyrate is still emerging, the well-established role of its parent compound, riboflavin, in the cellular antioxidant network provides a strong theoretical basis for such interactions. The synergy of riboflavin with Vitamin C, Vitamin E, and particularly Glutathione is supported by a body of scientific literature. The enhanced bioavailability of RTB suggests that it could be a highly effective component in antioxidant formulations, potentially exhibiting more potent synergistic effects than riboflavin itself. Further in vitro and in vivo studies are warranted to quantitatively assess the synergistic potential of RTB and to elucidate the precise mechanisms of its interaction with other antioxidants. This will be crucial for the development of novel therapeutic strategies and advanced nutraceuticals aimed at combating oxidative stress-related conditions.

References

Safety Operating Guide

Navigating the Disposal of Waste from Hibon Industrial Equipment: A Guide for Laboratory and Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The term "Hibon" refers to a brand of industrial blowers and vacuum pumps manufactured by Ingersoll Rand, not a chemical substance requiring laboratory disposal.[1][2] This guide provides the essential procedures for the safe and logistical management of waste generated during the operation and maintenance of this compound equipment, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Handling of Operational Waste

Waste from this compound machinery primarily consists of used lubricating oils and potentially contaminated materials from the process stream.[3][4] Proper handling is paramount to prevent environmental contamination and ensure personnel safety.

Personal Protective Equipment (PPE): When performing maintenance and handling waste, always wear appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)[5]

  • Lab coat or protective overalls

General Precautions:

  • Ensure the equipment is powered down and locked out to prevent accidental startup during maintenance.[6]

  • Allow the machinery to cool to a safe temperature before beginning any maintenance work.[7][8]

  • Work in a well-ventilated area.

  • Have spill containment materials, such as absorbent pads, readily available.[9][10]

II. Quantitative Data on Waste and Maintenance Intervals

While specific waste volumes will vary based on the this compound model and usage, the following table summarizes typical maintenance intervals and waste considerations derived from operational manuals.

Component/Waste Stream Typical Maintenance/Change Interval Waste Type Disposal Considerations
Lubricating Oil Every month for daily use, or every 6 weeks to 2 months for less frequent use.[5]Used Synthetic or Mineral OilTreat as hazardous or non-hazardous waste based on contamination.[3] Must be collected for recycling or disposal by a certified service.[9]
Oil Filters Replace during every oil change.Used Oil FilterOften considered hazardous waste. Dispose of through a certified waste management service.
Contaminated Debris As needed, based on process.Varies based on application (e.g., chemical residues, particulates).Must be handled according to the safety data sheet (SDS) of the contaminant.
Cleaning Materials After any spill or maintenance.Sorbent pads, rags, etc., contaminated with oil or process materials.Dispose of as hazardous waste in accordance with local regulations.[10]

III. Experimental Protocols: Step-by-Step Disposal of Used Oil from this compound Equipment

This protocol outlines the standard procedure for changing and disposing of used oil from this compound blowers and vacuum pumps.

Materials:

  • Appropriate PPE

  • Container for used oil (clearly labeled "Used Oil")[11][12]

  • Tools for removing drain plugs

  • New, manufacturer-recommended oil

  • Spill containment kit

Procedure:

  • Preparation: Ensure the this compound unit is safely shut down, locked out, and cooled. Place a spill containment mat under the oil drain area.

  • Draining: Position a labeled, sealed container under the oil drain plug.[12] Carefully remove the plug and allow the oil to drain completely.[13] The equipment may need to be tilted to ensure all residual oil is removed.[5]

  • Flushing (if necessary): If the drained oil appears opaque, contains debris, or smells of chemicals, flush the system with a recommended flushing fluid.[5] Collect the used flushing fluid in a separate, appropriately labeled container.[5]

  • Resealing: Clean and replace the drain plug.

  • Refilling: Refill the reservoir with new, clean oil to the level indicated in the manufacturer's manual.[13]

  • Waste Storage: Securely cap the "Used Oil" container.[12] Store it in a designated secondary containment area away from drains and direct sunlight to await pickup.[11]

  • Cleanup: Clean any spills with absorbent materials and dispose of the contaminated materials as hazardous waste.[10]

  • Disposal: Arrange for a certified waste management service to collect and dispose of the used oil and contaminated materials in accordance with local, state, and federal regulations.[9] Do not pour used oil down the drain or dispose of it in regular trash.[11]

IV. Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of waste materials from this compound equipment.

start Start: Equipment Maintenance Required power_down 1. Power Down and Lock Out Equipment start->power_down ppe 2. Don PPE power_down->ppe prepare_work_area 3. Prepare Work Area (Spill Containment) ppe->prepare_work_area drain_oil 4. Drain Used Oil into Labeled Container prepare_work_area->drain_oil store_waste 5. Securely Store Waste Container drain_oil->store_waste cleanup 6. Clean Spills and Contaminated Materials store_waste->cleanup contact_disposal 7. Arrange for Certified Waste Disposal cleanup->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Workflow for Safe Waste Disposal from this compound Equipment.

By following these procedures, laboratory and research professionals can ensure the safe operation of this compound equipment and the responsible management of its waste streams, contributing to a safer and more sustainable research environment. For specific details regarding your equipment, always consult the official this compound maintenance manual.[6][7][8][13] this compound also offers service contracts and repair services that include responsible waste disposal.[1][2][14]

References

Essential Safety and Logistical Information for Handling Hibon (Riboflavin Tetrabutyrate)

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier: Hibon, also known as Riboflavin Tetrabutyrate. CAS Number: 752-56-7 Molecular Formula: C₃₃H₄₄N₄O₁₀

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (Riboflavin Tetrabutyrate) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede all handling of this compound. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1]
Hand Protection Chemical-Resistant GlovesHandle with impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed if contaminated. Wash and dry hands after handling.[1][2]
Body Protection Laboratory CoatA full-length, long-sleeved lab coat is mandatory to prevent skin contact.[3] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn.
Respiratory Protection Dust Respirator / Fume HoodUse a NIOSH/MSHA-approved dust respirator if handling the powder outside of a fume hood or if dust is generated.[3] All procedures that may generate dust or aerosols should be performed in a well-ventilated area, preferably a chemical fume hood.[4][5]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle in a well-ventilated place. Use local exhaust ventilation or a chemical fume hood to keep airborne levels below exposure limits.[1][3][4]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe dust.[3] Avoid the formation of dust and aerosols.[1][4] Use non-sparking tools to prevent ignition.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from heat and sources of ignition.[1][2] Protect from light.

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before breaks.[1][4]

Spill Management:

  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Use a shovel to carefully place the material into a suitable, closed container for disposal.[3] Avoid generating dust. Finish cleaning the contaminated surface by rinsing with copious amounts of water.[3]

  • Disposal: Dispose of contaminated material in accordance with federal, state, and local regulations.[3]

Disposal Plan:

  • Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not mix with other waste.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]

Experimental Protocol: Analysis of Riboflavin Tetrabutyrate by HPLC

This protocol describes a common method for the quantitative analysis of Riboflavin Tetrabutyrate in a sample, adapted from established High-Performance Liquid Chromatography (HPLC) methods for riboflavin analysis.[1][2][6]

1. Objective: To determine the concentration of Riboflavin Tetrabutyrate in a solution using reverse-phase HPLC with UV detection.

2. Materials:

  • Riboflavin Tetrabutyrate standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ethanol

  • Volumetric flasks (amber)

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Inertsil ODS-3 column (5 µm, 150 x 4.6 mm I.D.) or equivalent

3. Standard Preparation:

  • Accurately weigh approximately 10 mg of Riboflavin Tetrabutyrate standard and transfer it to a 100 mL amber volumetric flask.

  • Add 50 mL of ethanol and sonicate for 5 minutes to dissolve.

  • Bring the flask to volume with ethanol. This is your stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

4. Sample Preparation:

  • Dissolve the sample containing Riboflavin Tetrabutyrate in ethanol.

  • Sonicate if necessary to ensure complete dissolution.

  • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.)

  • Mobile Phase: Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector Wavelength: 445 nm

  • Injection Volume: 20 µL

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the prepared samples.

  • After all analyses, flush the column with deionized water followed by acetonitrile for storage.

7. Data Analysis:

  • Integrate the peak area of the Riboflavin Tetrabutyrate peak in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of Riboflavin Tetrabutyrate in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Logical Workflow for Personal Protective Equipment (PPE) Selection

PPE_Selection_Workflow cluster_assessment 1. Hazard Identification & Risk Assessment cluster_selection 2. PPE Selection cluster_use 3. Implementation and Use Identify Identify Chemical: This compound (Riboflavin Tetrabutyrate) ReviewSDS Review Safety Data Sheet (SDS) Identify->ReviewSDS AssessRisks Assess Risks: Inhalation, Dermal, Eye Contact ReviewSDS->AssessRisks SelectRespiratory Respiratory Protection (Dust mask/Fume hood) AssessRisks->SelectRespiratory SelectHand Hand Protection (Nitrile gloves) AssessRisks->SelectHand SelectEye Eye Protection (Safety goggles) AssessRisks->SelectEye SelectBody Body Protection (Lab coat) AssessRisks->SelectBody Inspect Inspect PPE Before Use SelectRespiratory->Inspect SelectHand->Inspect SelectEye->Inspect SelectBody->Inspect Donning Proper Donning Inspect->Donning Doffing Proper Doffing & Disposal Donning->Doffing Review Review & Reassess (If procedure changes) Doffing->Review HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StdPrep Prepare Standard Solutions HPLCRun Run HPLC Analysis StdPrep->HPLCRun SamplePrep Prepare Sample Solutions SamplePrep->HPLCRun GetData Acquire Chromatograms & Peak Areas HPLCRun->GetData CalCurve Generate Calibration Curve GetData->CalCurve Standard Data CalcConc Calculate Sample Concentration GetData->CalcConc Sample Data CalCurve->CalcConc

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.